Nitrilotriacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(2-amino-2-oxoethyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O3/c7-4(11)1-10(2-5(8)12)3-6(9)13/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTGEDNIBVTKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049689 | |
| Record name | Nitrilotriacetamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4862-18-4 | |
| Record name | 2,2′,2′′-Nitrilotris[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4862-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2,2',2''-nitrilotris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004862184 | |
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| Record name | Nitrilotriacetamide | |
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| Record name | Acetamide, 2,2',2''-nitrilotris- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrilotriacetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-nitrilotris(acetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Nitrilotriacetamide
Introduction
Nitrilotriacetamide (NTAA), a derivative of nitrilotriacetic acid (NTA), is a versatile organic compound with significant applications in coordination chemistry and separation sciences.[1] Characterized by a central nitrogen atom bonded to three acetamide groups, NTAA functions as a tetradentate ligand, coordinating with metal ions through its central nitrogen and three amide oxygen atoms.[1] This structural feature allows it to form stable complexes with a variety of metals, making it particularly useful in processes such as the selective extraction of actinides and lanthanides in nuclear waste management.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its preparation and application.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[bis(2-amino-2-oxoethyl)amino]acetamide | [2] |
| Synonyms | This compound, 2,2',2''-Nitrilotris(acetamide) | [2][3] |
| CAS Number | 4862-18-4 | [1][2] |
| Molecular Formula | C₆H₁₂N₄O₃ | [1][4] |
| Molecular Weight | 188.18 g/mol | [2] |
| pKa | ≈ 2.6 (protonation constant in 0.1 M sodium perchlorate at 25°C) | [1] |
| Predicted logP | -2.9 | [2][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Qualitative data suggests it can be crystallized from methanol and ethanol.[5] It is also known to exhibit aggregation behavior in certain environments, which can affect its solubility.[6] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with varying yields and reaction times. Below are descriptions of the most common protocols.
1. Ethylene Glycol Ester Process
This method is considered an advancement for industrial production due to its efficiency.[1]
-
Esterification: Nitrilotriacetic acid and ethylene glycol are placed in a flask under a nitrogen sparge. The mixture is heated to 200-250°C for approximately 5 hours, or until the esterification is complete, which can be confirmed by an acid number of less than one.[5]
-
Ammonolysis: The reaction mixture is then cooled to about 86°C, and ammonia gas is bubbled through the solution as it continues to cool.[5]
-
Crystallization and Recovery: As the mixture cools to around 25°C, this compound crystallizes out of the solution. The product is then collected by filtration, washed with methanol, and dried. This process can achieve yields of up to 89.8%.[1][5]
2. Sulfuric Acid Hydrolysis Route
This is a highly efficient method for synthesizing this compound from nitrilotriacetonitrile.[6]
-
Reaction Setup: Nitrilotriacetonitrile is hydrolyzed in concentrated sulfuric acid containing a controlled amount of water.
-
Reaction Conditions: The reaction is maintained at a temperature of 40 to 60°C for about 30 minutes to achieve quantitative conversion.[6]
-
Temperature Control: Due to the highly exothermic nature of the reaction, careful and gradual heating and cooling protocols are essential to prevent uncontrolled reactions.[6]
3. Transamidation from Formamide
This approach uses formamide as both a solvent and a reagent.[1]
-
Reaction Conditions: The synthesis is carried out at elevated temperatures, typically between 155 and 180°C.[1]
-
Side Reactions: A potential drawback of this method is the formation of 3,5-dioxopiperazineacetamide as a competing cyclization product at high temperatures.[1]
Determination of Physicochemical Properties
1. pKa Determination by NMR Titration
The acid dissociation constant (pKa) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically D₂O for aqueous pKa determination.[7]
-
Titration: The pH of the solution is adjusted by adding a strong acid (e.g., DCl) or a strong base (e.g., NaOD).[7]
-
Data Acquisition: ¹H and ¹⁵N NMR spectra are recorded at various pH values.[7]
-
Data Analysis: The changes in the chemical shifts of specific protons or nitrogen atoms are monitored as a function of pH. The pKa value is then calculated by fitting the experimental data to the Henderson-Hasselbalch equation.[1][7]
2. logP Determination by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[2][8]
-
System Preparation: Equal volumes of n-octanol and water are combined in a separation funnel and shaken to saturate each phase with the other. The two phases are then allowed to separate.[9]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the separation funnel with the other phase.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[2]
-
Concentration Measurement: The concentration of this compound in each phase is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[8][9]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]
Visualizations
Synthesis and Application Workflows
The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of this compound and its application in selective metal extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. 3.2. pKa Analysis [bio-protocol.org]
- 5. US3799981A - Process for the preparation of nitrilotriacetamides - Google Patents [patents.google.com]
- 6. Buy this compound | 4862-18-4 [smolecule.com]
- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis of Nitrilotriacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilotriacetamide (NTAamide), a tridentate ligand, has garnered significant attention in various scientific fields, particularly in the separation of actinides and lanthanides, which is crucial for nuclear waste management. Its unique coordination properties also make it a valuable building block in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their scientific endeavors.
Core Synthesis Pathways
There are three principal methods for the synthesis of this compound, each with distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.
-
Direct Amidation of Nitrilotriacetic Acid (NTA) : This is a straightforward approach involving the direct reaction of nitrilotriacetic acid with ammonia.
-
Via Polyhydroxy Ester Intermediate : This method involves the formation of a polyhydroxy ester of NTA, followed by ammonolysis. It is a highly efficient and industrially relevant process.
-
Acid-Catalyzed Synthesis from Nitrilotriacetonitrile : This pathway utilizes nitrilotriacetonitrile as the starting material in the presence of concentrated sulfuric acid.
Direct Amidation of Nitrilotriacetic Acid
This method, while conceptually simple, is often less efficient than other routes. The reaction proceeds by heating nitrilotriacetic acid with a large excess of aqueous ammonia.
Reaction Mechanism
The mechanism is believed to proceed through the formation of an ammonium salt of nitrilotriacetic acid, which upon heating, undergoes condensation to form the amide. The reaction can be described as a nucleophilic acyl substitution where ammonia acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid groups. The direct reaction is often slow and may require elevated temperatures and pressures to achieve reasonable conversion. It is postulated that the reaction passes through an ammonium salt intermediate before forming the final amide product upon heating and removal of water.[1]
Figure 1: Proposed pathway for the direct amidation of NTA.
Experimental Protocol
A general procedure for the direct amidation of nitrilotriacetic acid involves the following steps:
-
Solid nitrilotriacetic acid is dissolved in a concentrated aqueous ammonia solution (e.g., 15 Molar). A molar ratio of at least 3 to 10 moles of ammonia per mole of NTA is typically used.[1]
-
The reaction mixture is heated to a temperature between 85 °C and 140 °C.[1]
-
Water and excess ammonia are removed under reduced pressure to drive the reaction to completion and isolate the solid this compound product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Reactant Ratio | 3-10 moles NH₃ per mole NTA | [1] |
| Temperature | 85 - 140 °C | [1] |
| Yield | Not explicitly stated, described as forming a "solid of quite reproducible composition" | [1] |
| Purity | Not explicitly stated |
Synthesis via Polyhydroxy Ester Intermediate
This is a highly efficient, two-step industrial process for producing nitrilotriacetamides. The first step involves the formation of a polyhydroxy ester of nitrilotriacetic acid with a glycol, followed by the reaction of the ester with ammonia or an amine.
Reaction Mechanism
The first step is a standard esterification reaction between nitrilotriacetic acid and a glycol (e.g., ethylene glycol) at elevated temperatures, with the removal of water. The second step is the ammonolysis of the resulting polyhydroxy ester. This is a nucleophilic acyl substitution reaction where ammonia attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The reformation of the carbonyl double bond results in the elimination of the glycol to yield the amide.
Figure 2: Two-step synthesis of NTAamide via a polyhydroxy ester.
Experimental Protocol
A representative experimental protocol is as follows:
Step 1: Formation of the Polyhydroxy Ester
-
Nitrilotriacetic acid is mixed with an excess of ethylene glycol.
-
The mixture is heated to 200-250 °C under a nitrogen atmosphere to facilitate the esterification and remove the water formed.
Step 2: Ammonolysis of the Ester
-
The resulting crude glycol ester is cooled.
-
Anhydrous ammonia is bubbled through the ester. The reaction can be carried out at room temperature, and the product, this compound, often crystallizes out of the solution.
Quantitative Data
| Parameter | Value | Reference |
| Esterification Temperature | 200 - 250 °C | |
| Ammonolysis Temperature | Room Temperature | |
| Reaction Time (Ammonolysis) | 2 - 4 hours | |
| Yield | 89.8% |
Acid-Catalyzed Synthesis from Nitrilotriacetonitrile
This method involves the acid hydrolysis of nitrilotriacetonitrile in concentrated sulfuric acid to produce this compound. Nitrilotriacetonitrile itself is typically synthesized from ammonia, formaldehyde, and hydrogen cyanide.
Reaction Mechanism
The synthesis of this compound from nitrilotriacetonitrile in concentrated sulfuric acid is a hydrolysis reaction. The strong acid protonates the nitrogen atom of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide after tautomerization of the intermediate. Sulfuric acid acts as both a catalyst and a dehydrating agent in this process.
Figure 3: Synthesis of NTAamide from nitrilotriacetonitrile.
Experimental Protocol
Detailed experimental protocols for this specific reaction are less commonly available in open literature but are based on the general principles of nitrile hydrolysis in strong acid.
-
Nitrilotriacetonitrile is carefully added to concentrated sulfuric acid with cooling.
-
Water is added to the mixture to initiate the hydrolysis.
-
The reaction mixture is stirred, and the product is isolated, often by neutralization and precipitation.
Quantitative Data
| Parameter | Value | Reference |
| Reagents | Nitrilotriacetonitrile, Conc. H₂SO₄, H₂O | [2] |
| Yield | Quantitative | [2] |
| Purity | High |
Summary and Comparison of Synthesis Pathways
The choice of synthesis pathway for this compound depends on several factors, including the desired scale of production, available starting materials, and required purity.
| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |
| Direct Amidation | Nitrilotriacetic acid, Ammonia | Simple, one-step process | Low efficiency, requires high temperature/pressure | Moderate |
| Polyhydroxy Ester | Nitrilotriacetic acid, Glycol, Ammonia | High yield, shorter reaction time, industrially scalable | Two-step process | ~90% |
| Acid-Catalyzed | Nitrilotriacetonitrile, Sulfuric Acid | Quantitative yield, high purity | Use of highly corrosive and hazardous reagents | Quantitative[2] |
Conclusion
The synthesis of this compound can be achieved through several distinct pathways. For laboratory-scale synthesis where high purity is paramount, the acid-catalyzed hydrolysis of nitrilotriacetonitrile offers a quantitative yield. For larger-scale and industrial production, the synthesis via a polyhydroxy ester intermediate is the most efficient and practical method, providing high yields in a relatively short reaction time. The direct amidation of nitrilotriacetic acid, while straightforward, is generally less favored due to its lower efficiency. The selection of the most appropriate synthesis route will ultimately be guided by the specific requirements of the research or application.
References
CAS number and molecular structure of Nitrilotriacetamide
An In-depth Technical Guide to Nitrilotriacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NTAamide), a derivative of nitrilotriacetic acid (NTA), is an organic compound recognized for its versatile role as a ligand in coordination chemistry.[1] Structurally, it features a central nitrogen atom bonded to three acetamide groups, which allows it to function as a tetradentate ligand, coordinating with metal ions through its central nitrogen and three amide oxygen atoms.[1] This structural characteristic enables the formation of stable chelate complexes with a variety of metal ions.[1] The development of NTAamide was spurred by the need for ligands with different donor sites compared to the well-established chelating agent NTA, particularly for exploring amide oxygen coordination in metal complexes.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and diverse applications, with a focus on its relevance to research and drug development.
Physicochemical Properties and Molecular Structure
This compound is a compound with the molecular formula C6H12N4O3.[1] Its unique structure, where three acetamide groups are attached to a central nitrogen atom, allows it to act as a versatile ligand.[1]
| Property | Value | Reference |
| CAS Number | 4862-18-4 | [1] |
| Molecular Formula | C6H12N4O3 | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | 2-[bis(2-amino-2-oxoethyl)amino]acetamide | [1] |
| Canonical SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N | [1] |
| Protonation Constant (pKa) | 2.6 (in 0.1 M NaClO4 at 25°C) | [2] |
| Molecular Ion Peak (m/z) | 188 | [1] |
Spectroscopic Data
| Technique | Observation | Reference |
| Infrared Spectroscopy | Carbonyl stretching: 1650-1680 cm⁻¹; N-H stretching: 3200-3400 cm⁻¹ | [1] |
| ¹³C NMR Spectroscopy | Carbonyl carbons: 170-180 ppm; Methylene carbons: 50-60 ppm | [1] |
Metal Ion Complex Formation Constants
The stability of complexes formed between this compound and various metal ions has been determined, with the formation constants (log K₁) measured in 0.1 M NaClO₄ at 25°C.[2]
| Metal Ion | log K₁ | Reference |
| Cadmium(II) | 3.78 | [2] |
| Lead(II) | 3.69 | [2] |
| Copper(II) | 3.16 | [2] |
| Nickel(II) | 2.38 | [2] |
| Lanthanum(III) | 2.30 | [2] |
| Calcium(II) | 1.28 | [2] |
| Magnesium(II) | 0.4 | [2] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, with varying efficiencies and applications.
Experimental Protocols for Synthesis
1. Acid Hydrolysis of Nitrilotriacetic Acid: This method involves the hydrolysis of nitrilotriacetic acid in concentrated sulfuric acid, which can yield this compound in high purity.[1]
2. Ammonolysis of Carboxylic Acid Esters: Substituted derivatives of this compound can be synthesized through the ammonolysis of corresponding carboxylic acid esters using ammonia or primary/secondary amines.[1]
3. Ethylene Glycol Ester Process: This industrial-scale process offers a significant improvement in efficiency over traditional methods.[1]
-
Step 1: Esterification: Nitrilotriacetic acid is reacted with ethylene glycol at 200-250°C under a nitrogen atmosphere to form the ethylene glycol ester of nitrilotriacetic acid.[3]
-
Step 2: Ammonolysis: The resulting ester is then treated with ammonia.[3]
-
Yield and Time: This process can achieve yields of up to 89.8% within 2 to 4 hours, a substantial reduction from the 4 to 6 days required by older methods.[3]
Caption: Workflow for the Ethylene Glycol Ester Synthesis of this compound.
Applications in Research and Drug Development
This compound and its derivatives have shown potential in various scientific and industrial fields.
Inhibition of L-cystine Crystallization
Derivatives of this compound are being investigated as small molecule inhibitors to prevent the crystallization of substances that form kidney stones.[1]
Experimental Protocol:
-
Preparation of Supersaturated Solution: A supersaturated solution of L-cystine is prepared.
-
Incubation: Small volumes of this solution are incubated with the test inhibitors for 72 hours.
-
Measurement: After incubation, the samples are centrifuged, and the concentration of L-cystine in the supernatant is measured to determine the extent of crystallization inhibition.[1]
Caption: Experimental Workflow for L-cystine Crystallization Inhibition Assay.
Selective Extraction of Metal Ions
This compound is utilized in the selective extraction of trivalent americium (Am) over europium (Eu) ions, a critical process in nuclear waste management.[1] The alkyl chain of this compound can be modified to enhance the selectivity of this extraction process.[1] It is also used for the extraction of Rhodium (III) from hydrochloric acid solutions.[1]
Inhibition of Crystallization in Porous Materials
In the field of materials science, this compound is employed as an inhibitor to control crystallization in porous materials, which helps in preventing salt decay in building materials.[1]
References
- 1. Buy this compound | 4862-18-4 [smolecule.com]
- 2. The amide oxygen donor. Metal ion coordinating properties of the ligand this compound. A thermodynamic and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3799981A - Process for the preparation of nitrilotriacetamides - Google Patents [patents.google.com]
The Solubility of Nitrilotriacetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Nitrilotriacetamide (NTA), a compound of interest in various chemical and pharmaceutical applications. Due to a notable lack of publicly available quantitative data on its solubility in common organic solvents, this document focuses on providing a robust framework for researchers to determine these values experimentally. The guide includes detailed experimental protocols based on internationally recognized guidelines and a schematic for its synthesis, empowering researchers to generate the necessary data for their specific applications.
Introduction to this compound
This compound (CAS No. 4862-18-4), with the molecular formula C₆H₁₂N₄O₃, is a derivative of nitrilotriacetic acid. It is a solid at room temperature and its structure, featuring a central nitrogen atom bonded to three acetamide groups, suggests its potential as a versatile ligand and building block in coordination chemistry and materials science. While its derivatives have been explored for applications such as solvent extraction of metal ions, fundamental physicochemical properties like solubility in a range of organic solvents are not well-documented in scientific literature. Understanding this solubility is critical for its application in synthesis, purification, formulation, and various analytical techniques.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. While some studies allude to its use in solvent systems containing modifiers like 1-octanol, specific solubility values are not provided.[1] Therefore, the following table is presented as a template for researchers to populate with experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Tetrahydrofuran (THF) | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Toluene | |||||
| n-Hexane |
Note: The data in this table needs to be determined experimentally.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 ("Water Solubility") and general best practices for solubility measurement. This protocol is designed to be a starting point and may require optimization based on the specific solvent and available analytical instrumentation.
Principle: Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or a validated spectroscopic method)
Experimental Procedure
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the flasks at a constant speed. The time required to reach equilibrium should be determined in a preliminary experiment but is typically 24 to 72 hours. To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute no longer increases.
-
-
Sample Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved microparticles, filter the sample through a syringe filter that is chemically resistant to the solvent. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable and validated analytical method to determine the concentration of this compound.
-
Perform at least three replicate experiments for each solvent.
-
-
Data Reporting:
-
Express the solubility in grams per liter (g/L) and moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Describe the analytical method used for concentration determination.
-
Synthesis of this compound: An Experimental Workflow
The synthesis of this compound can be achieved through various routes. One documented method involves the reaction of a polyhydroxy ester of nitrilotriacetic acid with ammonia.[2] The following diagram illustrates a general workflow for this synthesis and subsequent purification.
References
The Coordination Chemistry of Nitrilotriacetamide with Lanthanides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coordination chemistry of lanthanides has garnered significant interest due to their unique luminescent and magnetic properties, which have found applications in diverse fields ranging from materials science to biomedical imaging and therapeutics. Nitrilotriacetamide (NTAA) and its derivatives have emerged as a compelling class of ligands for lanthanide ions. These non-heterocyclic N-donor ligands, derived from nitrilotriacetic acid, exhibit strong chelation capabilities, forming stable complexes with trivalent lanthanides. This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry with lanthanides, focusing on synthesis, structural characterization, thermodynamic stability, and potential avenues for biomedical applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel lanthanide-based materials and pharmaceuticals.
Synthesis and Characterization of Lanthanide-Nitrilotriacetamide Complexes
The synthesis of lanthanide-NTAA complexes is typically achieved through the reaction of a lanthanide salt (e.g., nitrate or perchlorate) with the NTAA ligand in a suitable solvent, often an alcohol like methanol or ethanol. The stoichiometry of the reactants and the nature of the counter-ions can influence the final structure of the complex.
Experimental Protocols
Synthesis of N,N,N′,N′,N″,N″-hexaethylthis compound (NTAA(Et)) Ligand:
A detailed protocol for the synthesis of the NTAA(Et) ligand, a common derivative used in these studies, can be found in the supporting information of the study by Wang et al. (2023).[1] The general procedure involves the amidation of nitrilotriacetic acid.
Synthesis of --INVALID-LINK--₃ Complexes (Ln = La, Nd, Eu, Lu):
The following is a representative synthetic protocol adapted from the literature[1]:
-
Dissolution of Ligand: Dissolve N,N,N′,N′,N″,N″-hexaethylthis compound (NTAA(Et)) in methanol.
-
Addition of Lanthanide Salt: To the ligand solution, add a methanolic solution of the corresponding lanthanide(III) perchlorate hydrate (Ln(ClO₄)₃·nH₂O) in a 2:1 ligand-to-metal molar ratio.
-
Reaction: Stir the resulting mixture at room temperature for a specified period (e.g., 12 hours) to ensure complete complexation.
-
Crystallization: Slowly evaporate the solvent from the clear solution at room temperature. Single crystals suitable for X-ray diffraction can be obtained over several days.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry in vacuo.
Characterization Techniques:
A suite of analytical techniques is employed to thoroughly characterize the resulting lanthanide-NTAA complexes:
-
Single-Crystal X-ray Diffraction: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination number, and the overall geometry of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and to study the complex formation in solution. The chemical shifts of the ligand protons upon coordination with a paramagnetic lanthanide ion can provide insights into the solution structure.
-
UV-Vis and Fluorescence Spectrophotometry: These techniques are employed to determine the stability constants of the complexes in solution through titration experiments. Changes in the absorption or emission spectra of the ligand or lanthanide ion upon complexation are monitored.
-
Microcalorimetry: Isothermal titration calorimetry (ITC) allows for the direct determination of the thermodynamic parameters of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, providing a complete thermodynamic profile of the interaction.
-
Elemental Analysis: Confirms the empirical formula of the synthesized complexes.
-
Mass Spectrometry: Determines the molecular weight of the complexes.
Data Presentation: Quantitative Analysis of Lanthanide-NTAA(Et) Complexes
The following tables summarize key quantitative data for the complexation of various lanthanide ions with N,N,N′,N′,N″,N″-hexaethylthis compound (NTAA(Et)).
Table 1: Stability Constants (logβ) for Ln(III)-NTAA(Et) Complexes in Methanol. [1]
| Lanthanide Ion | Counter Ion | logβ₁₁ | logβ₁₂ |
| Nd³⁺ | ClO₄⁻ | 4.53 ± 0.04 | 8.21 ± 0.05 |
| Eu³⁺ | ClO₄⁻ | 4.89 ± 0.03 | 8.83 ± 0.04 |
| Nd³⁺ | NO₃⁻ | 4.12 ± 0.05 | 7.58 ± 0.06 |
| Eu³⁺ | NO₃⁻ | 4.67 ± 0.04 | 8.45 ± 0.05 |
logβ₁₁ and logβ₁₂ represent the stability constants for the 1:1 and 1:2 (metal:ligand) complexes, respectively.
Table 2: Thermodynamic Parameters for the Formation of 1:2 Ln(III)-NTAA(Et) Complexes in Methanol at 298.15 K. [1]
| Lanthanide Ion | Counter Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Nd³⁺ | ClO₄⁻ | -46.8 ± 0.3 | -35.1 ± 0.2 | 11.7 |
| Eu³⁺ | ClO₄⁻ | -50.4 ± 0.2 | -38.7 ± 0.1 | 11.7 |
| Nd³⁺ | NO₃⁻ | -43.3 ± 0.3 | -31.5 ± 0.3 | 11.8 |
| Eu³⁺ | NO₃⁻ | -48.2 ± 0.3 | -36.9 ± 0.2 | 11.3 |
Table 3: Selected Average Bond Lengths (Å) in --INVALID-LINK--₃ Complexes. [1]
| Lanthanide Ion | Ln-O(amide) | Ln-N(amine) |
| La³⁺ | 2.535 | 2.768 |
| Nd³⁺ | 2.479 | 2.712 |
| Eu³⁺ | 2.441 | 2.678 |
| Lu³⁺ | 2.358 | 2.599 |
Coordination Chemistry and Structural Insights
The coordination of NTAA ligands with lanthanide ions typically involves the three amide oxygen atoms and the central tertiary amine nitrogen atom, acting as a tetradentate chelator. Studies on NTAA derivatives like NTAA(Et) have revealed the formation of both 1:1 and 1:2 (metal:ligand) complexes in solution.[1]
In the solid state, single-crystal X-ray diffraction studies of --INVALID-LINK--₃ (where Ln = La, Nd, Eu, Lu) have shown that the lanthanide ion is coordinated by two NTAA(Et) ligands and one methanol molecule.[1] Each NTAA(Et) ligand coordinates to the metal center through its three amide oxygen atoms and the central nitrogen atom. The coordination number of the lanthanide ion in these complexes is nine.
A key structural feature observed is the decrease in the average Ln-O and Ln-N bond lengths with the decreasing ionic radius of the lanthanide ion across the series (lanthanide contraction).[1] This contraction leads to stronger electrostatic interactions and contributes to the increased stability of complexes with heavier lanthanides.
Thermodynamic Considerations
The complexation of lanthanides with NTAA derivatives is a thermodynamically favorable process, driven by both negative enthalpy and positive entropy changes.[1] The negative enthalpy change indicates that the formation of the coordinate bonds is an exothermic process. The positive entropy change arises from the release of solvent molecules from the lanthanide ion's coordination sphere upon chelation by the multidentate NTAA ligand, known as the chelate effect. The stability of the complexes is influenced by the nature of the counter-ion present in the solution, with perchlorate media generally leading to higher stability constants compared to nitrate media.[1]
Potential for Biomedical Applications: A Forward Look
While the primary research focus for lanthanide-NTAA complexes has been on actinide/lanthanide separation in the context of nuclear waste management, their fundamental coordination chemistry provides a strong foundation for exploring potential biomedical applications. The ability of NTAA derivatives to form highly stable and kinetically inert complexes with lanthanide ions is a critical prerequisite for their use in vivo.
Drug Development Professionals can consider NTAA and its functionalized derivatives as a versatile platform for the development of next-generation:
-
MRI Contrast Agents: Gadolinium(III) complexes are widely used as contrast agents in magnetic resonance imaging (MRI). The high stability of Gd(III)-NTAA complexes could minimize the release of toxic free Gd³⁺ ions in the body. By modifying the NTAA scaffold with water-coordinating groups or by attaching the complex to macromolecules, the relaxivity of the agent could be enhanced, leading to improved image contrast.
-
Luminescent Probes for Bioimaging: The unique photophysical properties of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) make them ideal for use in time-resolved luminescence bioimaging, which minimizes background fluorescence from biological samples. NTAA derivatives can be functionalized with chromophores that act as "antenna" groups to efficiently sensitize the lanthanide's luminescence.
-
Targeted Drug Delivery: By conjugating lanthanide-NTAA complexes to targeting moieties such as antibodies or peptides, it is possible to deliver therapeutic or diagnostic agents to specific cells or tissues. The lanthanide ion can serve as a radiotherapeutic isotope or as an imaging tag to monitor the drug's biodistribution.
The robust coordination chemistry of this compound with lanthanides offers a promising starting point for the rational design of novel, highly stable, and functional metal-based agents for diagnostic and therapeutic applications.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and analysis of Lanthanide-NTAA complexes.
Caption: Key parameter relationships in lanthanide-NTAA coordination chemistry.
References
The Ascendance of Nitrilotriacetamide: A Technical Guide to its History, Development, and Application as a Versatile Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrilotriacetamide (NTA), a tridentate chelating ligand, has carved a significant niche in the landscape of coordination chemistry. Evolving from its well-established predecessor, nitrilotriacetic acid, NTA offers unique coordination properties owing to its amide functionalities. This technical guide provides an in-depth exploration of the history, development, and multifaceted applications of this compound as a ligand. It covers its synthesis, coordination behavior with a range of metal ions, and its pivotal role in critical applications such as actinide-lanthanide separation. Furthermore, this guide delves into its emerging applications in the realm of biotechnology and drug development. Detailed experimental protocols, comprehensive data on stability constants, and illustrative diagrams of its coordination and application workflows are presented to serve as a valuable resource for researchers and professionals in the field.
History and Development
The journey of this compound as a ligand is intrinsically linked to the broader development of aminopolycarboxylate chelating agents. Its conceptual origin lies with its parent compound, nitrilotriacetic acid (NTA), a widely recognized chelating agent. The development of NTA itself was a significant milestone in coordination chemistry.
The quest for ligands with tailored properties, particularly for the selective complexation of specific metal ions, led to the chemical modification of established chelators like NTA. The transformation of the carboxylate groups of NTA into amide groups yielded this compound, a ligand with distinct electronic and steric properties. This structural modification, replacing the hard carboxylate oxygen donors with the softer amide oxygen and nitrogen donors, opened up new avenues for selective metal ion binding.
Early research into NTA was driven by the need for effective sequestering agents for industrial applications. However, the focus on this compound and its derivatives has been significantly propelled by the demands of nuclear waste management, specifically the challenging task of separating trivalent actinides from lanthanides in spent nuclear fuel.[1] Theoretical studies, including relativistic density functional theory calculations, have been instrumental in understanding the selectivity of NTA for actinides like americium over lanthanides such as europium.[1] These studies have highlighted the greater covalency and charge transfer in the americium-nitrogen bond as key factors in this preferential binding.[1]
Synthesis and Characterization
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages.
-
Acid Hydrolysis of Nitrilotriacetonitrile: This is one of the earliest reported methods, involving the hydrolysis of nitrilotriacetonitrile in the presence of a strong acid.
-
Ammonolysis of Nitrilotriacetic Acid Esters: A common and efficient method involves the esterification of nitrilotriacetic acid, followed by ammonolysis of the resulting triester. This approach allows for good yields and purity.
-
Polyhydroxy Ester Reaction: An industrially relevant method involves reacting a polyhydroxy ester of nitrilotriacetic acid with ammonia.[1] This process is often carried out at elevated temperatures and can achieve high yields in a relatively short time. For instance, a process involving the formation of ethylene glycol esters of nitrilotriacetic acid followed by treatment with ammonia has been reported to give yields of 89.8% in 2 to 4 hours.[1]
Synthesis of Metal-NTA Complexes
The synthesis of metal-Nitrilotriacetamide complexes is typically achieved by reacting a soluble metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (e.g., pH, temperature) can be adjusted to isolate complexes with different metal-to-ligand ratios.
Characterization Techniques
A suite of analytical techniques is employed to characterize both the free ligand and its metal complexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized ligand and for studying the solution-state behavior of its metal complexes. Changes in chemical shifts upon complexation provide insights into the binding mode of the ligand.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the amide groups and to observe shifts upon coordination to a metal ion.
-
Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the ligand and its complexes, confirming their composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center in the solid state.
-
UV-Vis Spectroscopy: This technique is often used to study the thermodynamics of complex formation and to determine stability constants.
-
Microcalorimetry: Isothermal titration calorimetry (ITC) can be employed to directly measure the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of complexation.
Coordination Chemistry and Properties
This compound typically acts as a tetradentate ligand, coordinating to a metal ion through its central nitrogen atom and the three amide oxygen atoms.[1] This coordination mode results in the formation of three stable five-membered chelate rings around the metal center.
The nature of the metal ion significantly influences the structure and stability of the resulting complex. NTA forms stable complexes with a wide range of metal ions, including alkali metals, alkaline earth metals, transition metals, lanthanides, and actinides.
The amide oxygen atoms of NTA are considered "softer" donors compared to the carboxylate oxygens of NTA, which contributes to its selectivity for certain metal ions. The flexibility of the three acetamide arms allows the ligand to adapt to the preferred coordination geometry of different metal ions.
dot
Caption: Coordination of this compound (NTA) to a central metal ion (Mⁿ⁺).
Applications
Actinide and Lanthanide Separation
The most significant application of this compound and its derivatives is in the selective extraction of trivalent minor actinides (Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) in nuclear waste streams. This separation is notoriously difficult due to the similar ionic radii and chemical properties of these f-block elements.
NTA-based ligands exhibit a remarkable preference for binding to actinides over lanthanides. This selectivity is attributed to the subtle differences in the nature of the metal-ligand bonding. The interaction between the soft donor atoms of the NTA ligand and the more covalent character of the actinide ions is stronger than the corresponding interaction with the more ionic lanthanide ions. Alkyl-substituted NTA derivatives have been shown to enhance this selectivity.[1]
dot
Caption: Workflow for the selective extraction of actinides using NTA.
Applications in Biotechnology and Drug Development
The unique chelating properties of this compound have also found applications in the life sciences.
-
Protein Purification: NTA, when immobilized on a solid support and charged with a metal ion like Ni²⁺, is widely used in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged recombinant proteins. The nitrogen atoms of the imidazole side chains of histidine residues coordinate to the metal ion, allowing for the selective capture of the target protein.
-
Drug Delivery and Imaging: NTA and its derivatives can be conjugated to biomolecules, such as antibodies or peptides, to create targeted drug delivery systems or imaging agents. By chelating a therapeutic or diagnostic radionuclide, these conjugates can deliver the payload specifically to diseased cells or tissues. The ability to form stable complexes with a variety of metal ions makes NTA a versatile platform for this purpose.
Quantitative Data
The stability of metal-NTA complexes is a critical parameter for their application. The following table summarizes the logarithmic stability constants (log K) for the formation of 1:1 complexes of this compound with various metal ions.
| Metal Ion | log K₁ | Conditions | Reference |
| Ca(II) | 1.28 | 0.1 M NaClO₄, 25 °C | [2] |
| Mg(II) | 0.4 | 0.1 M NaClO₄, 25 °C | [2] |
| La(III) | 2.30 | 0.1 M NaClO₄, 25 °C | [2] |
| Pb(II) | 3.69 | 0.1 M NaClO₄, 25 °C | [2] |
| Cd(II) | 3.78 | 0.1 M NaClO₄, 25 °C | [2] |
| Ni(II) | 2.38 | 0.1 M NaClO₄, 25 °C | [2] |
| Cu(II) | 3.16 | 0.1 M NaClO₄, 25 °C | [2] |
| Fe(III) | 5.72 (as mixed ligand complex) | 0.1 M, 35 °C | [3] |
| Cr(III) | 5.54 (as mixed ligand complex) | 0.1 M, 35 °C | [3] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Nitrilotriacetic acid
-
Thionyl chloride
-
Methanol (anhydrous)
-
Ammonia (gas or concentrated aqueous solution)
-
Anhydrous diethyl ether
-
Sodium bicarbonate
Procedure:
-
Esterification of Nitrilotriacetic Acid: Nitrilotriacetic acid is suspended in anhydrous methanol. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield the crude trimethyl ester of nitrilotriacetic acid.
-
Ammonolysis: The crude ester is dissolved in methanol and cooled in an ice bath. Anhydrous ammonia gas is bubbled through the solution, or a concentrated aqueous solution of ammonia is added. The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours).
-
Isolation and Purification: The solvent and excess ammonia are removed under reduced pressure. The resulting solid is washed with diethyl ether to remove any unreacted ester. The crude this compound can be recrystallized from a suitable solvent, such as ethanol or water, to obtain a pure product. The product is characterized by NMR, IR, and mass spectrometry.
Synthesis of a Metal-Nitrilotriacetamide Complex (e.g., Ni(II)-NTA)
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
A solution of this compound in ethanol is prepared.
-
A solution of nickel(II) chloride hexahydrate in a minimal amount of deionized water is prepared.
-
The nickel(II) solution is added dropwise to the stirred solution of the ligand at room temperature.
-
The reaction mixture is stirred for several hours, during which a precipitate may form.
-
The precipitate is collected by filtration, washed with ethanol, and then with diethyl ether.
-
The solid complex is dried under vacuum.
-
The product is characterized by elemental analysis, IR spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.
Determination of Stability Constants by UV-Vis Spectrophotometry
Materials:
-
This compound solution of known concentration
-
Metal salt solution of known concentration
-
Buffer solution to maintain constant pH
-
Supporting electrolyte (e.g., NaClO₄) to maintain constant ionic strength
Procedure:
-
A series of solutions containing a fixed concentration of the metal ion and varying concentrations of the this compound ligand are prepared. The pH and ionic strength of all solutions are kept constant.
-
The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.
-
The changes in absorbance at a wavelength where the complex absorbs significantly are measured as a function of the ligand concentration.
-
The data are analyzed using a suitable mathematical model (e.g., the Benesi-Hildebrand method or non-linear regression analysis) to determine the stoichiometry and the stability constant of the complex.
Conclusion
This compound has evolved from a simple derivative of a classic chelating agent into a sophisticated ligand with critical applications in diverse scientific and technological fields. Its unique coordination properties, particularly its selectivity for actinides, have made it an indispensable tool in nuclear waste management. As our understanding of its coordination chemistry deepens, and as synthetic methodologies for its functionalization become more advanced, the applications of this compound in areas such as targeted therapy, medical diagnostics, and advanced materials are poised to expand significantly. This technical guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this versatile and powerful ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, Crystal Structures, and Supramolecular Assembly of Copper Complexes Derived from Nitroterephthalic Acid along with Hirshfeld Surface Analysis and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystal Structures of a mixed-metal Complex with Nitrilotriacetamides | Atlantis Press [atlantis-press.com]
In-Depth Technical Guide on Theoretical Studies of Nitrilotriacetamide (NTA) Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilotriacetamide (NTA) and its derivatives are versatile ligands with significant applications in various fields, including the separation of actinides and lanthanides, a crucial step in nuclear waste management. The unique coordination properties of NTA, characterized by its tripodal structure with three acetamide arms, allow for the formation of stable complexes with a wide range of metal ions. Understanding the nature of the metal-ligand interactions, the geometry of the resulting complexes, and their thermodynamic stability is paramount for the rational design of more efficient and selective ligands for specific applications, including drug development where metal complexes are increasingly utilized.
Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level. Methods like Density Functional Theory (DFT) offer deep insights into the electronic structure, bonding characteristics, and energetic properties of NTA-metal complexes. This technical guide provides a comprehensive overview of the theoretical studies on this compound metal complexes, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant molecular and procedural workflows.
Data Presentation: Structural and Thermodynamic Parameters
The following tables summarize key structural and thermodynamic data for various metal complexes with this compound and its related ligand, Nitrilotriacetic acid (NTA), derived from both experimental (X-ray crystallography) and theoretical (DFT) studies.
Table 1: Experimental Bond Lengths and Angles for NTA Metal Complexes
| Complex | Metal Ion | M-N Bond Length (Å) | M-O Bond Lengths (Å) | Key Bond Angles (°) | Ref. |
| [Ni(NTA)₂(H₂O)₂]·(cytosinium)·2H₂O | Ni(II) | 2.115(3) | 2.064(3), 2.091(3) | O-Ni-O: 88.9-92.1 | [1] |
| [Pb(ntam)(NO₃)₂]₂ | Pb(II) | 2.54 (avg) | 2.45-2.78 | O-Pb-N: 64.5-70.1 | [2] |
| --INVALID-LINK--₄·3H₂O | Ca(II) | - | 2.34-2.59 | O-Ca-O: 68.4-96.3 | [2] |
ntam refers to this compound. NTA in the Ni(II) complex refers to nitrilotriacetate.
Table 2: Calculated Properties of NTA Metal Complexes from Theoretical Studies
| Metal Ion | Computational Method | Calculated M-L Bond Distances (Å) | Calculated Binding/Interaction Energy (kcal/mol) | Notable Findings | Ref. |
| Am(III) | Relativistic DFT | Am-N: ~2.7, Am-O: ~2.5 | - | Greater degree of covalency in Am-NTA bonds compared to Eu-NTA. | [3][4] |
| Eu(III) | Relativistic DFT | Eu-N: ~2.7, Eu-O: ~2.5 | - | Elongation of alkyl chains on NTA enhances separation selectivity of Am(III) over Eu(III). | [3][4] |
| Divalent Metals (Mn, Co, Ni, Cu) | Not Specified | - | - | A tetrahedral structure is proposed for 1:1 anhydrous acid-metal(II) nitrilotriacetate complexes. | [5] |
Table 3: Experimentally Determined Formation Constants (log K₁) for Metal-ntam Complexes
| Metal Ion | log K₁ |
| Ca(II) | 1.28 |
| Mg(II) | 0.4 |
| La(III) | 2.30 |
| Pb(II) | 3.69 |
| Cd(II) | 3.78 |
| Ni(II) | 2.38 |
| Cu(II) | 3.16 |
Data from reference[2].
Experimental and Computational Protocols
Synthesis of this compound Metal Complexes
A general procedure for the synthesis of transition metal complexes with NTA involves the reaction of a metal salt with the NTA ligand in a suitable solvent. For instance, the synthesis of a Ni(II)-NTA complex involved the treatment of Ni(OAc)₂ with nitrilotriacetic acid in the presence of nucleobases[1]. The resulting complexes can then be crystallized and characterized using techniques such as single-crystal X-ray diffraction.
Computational Protocol for DFT Studies of NTA Metal Complexes
The following protocol outlines a typical workflow for performing DFT calculations on NTA metal complexes using a quantum chemistry software package like Gaussian.
-
Geometry Optimization:
-
The initial structure of the metal complex is built using a molecular modeling program.
-
A geometry optimization is performed to find the lowest energy conformation of the complex.
-
A popular functional for such calculations is B3LYP, often paired with a basis set like 6-31G(d) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal ion.
-
-
Frequency Calculations:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Analysis of Electronic Structure and Bonding:
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions between the metal and the ligand.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of the chemical bonds in the complex[2][6][7][8][9]. The properties of the electron density at the bond critical points (BCPs) can distinguish between ionic, covalent, and intermediate bonding interactions.
-
Molecular Orbital (MO) Analysis: Visualization of the HOMO and LUMO orbitals can provide insights into the reactivity and electronic transitions of the complex.
-
Visualizations
Coordination of this compound to a Metal Ion
The following diagram illustrates the typical coordination of the NTA ligand to a central metal ion.
Caption: Coordination of the NTA ligand to a central metal ion.
Computational Workflow for Theoretical Analysis of NTA Metal Complexes
This diagram outlines the logical steps involved in the computational study of NTA metal complexes.
Caption: A typical workflow for the theoretical analysis of NTA metal complexes.
Conclusion
The theoretical investigation of this compound metal complexes provides invaluable data for understanding their structure, stability, and reactivity. The synergy between experimental data and high-level computational methods like DFT allows for a detailed exploration of the nuanced metal-ligand interactions. This guide has presented a summary of the available quantitative data, a general protocol for performing such theoretical studies, and visual representations of the key concepts. This information is intended to serve as a foundational resource for researchers in the fields of coordination chemistry, materials science, and drug development, facilitating the design of novel NTA-based systems with tailored properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. medium.com [medium.com]
- 4. Inorganic Complexes and Metal-Based Nanomaterials for Infectious Disease Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The QTAIM approach to chemical bonding between transition metals and carbocyclic rings: a combined experimental and theoretical study of (eta(5)-C5H5)Mn(CO)3, (eta(6)-C6H6)Cr(CO)3, and (E)-{(eta(5)-C5H4)CF=CF(eta(5)-C5H4)}(eta(5)-C5H5)2Fe2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicted structure and selectivity of 3d transition metal complexes with glutamic N , N -bis(carboxymethyl) acid - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ03298D [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Spectroscopic Characterization of Nitrilotriacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Nitrilotriacetamide (NTA) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, analysis, and application of this compound.
Introduction to this compound
This compound (NTA) is a tripodal amide with a central nitrogen atom connected to three acetamide arms. Its structure, C₆H₁₂N₄O₃, lends itself to interesting coordination chemistry and potential applications in various fields, including as a ligand in coordination chemistry and for separations. Accurate and thorough characterization of NTA is crucial for its application and for ensuring its purity and structural integrity. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in NTA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the chemical environment of the nuclei within the this compound molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by the signal from the methylene protons (-CH₂-) of the three equivalent acetamide arms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected, corresponding to the carbonyl carbons and the methylene carbons.
Summary of NMR Data
The following table summarizes the characteristic chemical shifts for this compound.
| Nucleus | Functional Group | Chemical Shift (δ) in ppm |
| ¹H | Methylene (-CH₂-) | ~ 3.6[1] |
| ¹³C | Carbonyl (C=O) | 170 - 180[1] |
| ¹³C | Methylene (-CH₂-) | 50 - 60[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for the amide functional groups.
Key Vibrational Modes
The primary vibrational modes of interest in the IR spectrum of this compound are the N-H stretch and the C=O (amide I) stretch.
Summary of IR Data
The table below lists the key IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Frequency (cm⁻¹) |
| N-H Stretch | Amide | 3200 - 3400[1] |
| C=O Stretch (Amide I) | Amide | 1650 - 1680[1] |
| N-H Bend (Amide II) | Amide | Confirmatory[1] |
| C-N Stretch | Amide | Confirmatory[1] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of dry this compound powder.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte peaks.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
4.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise ratio)
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
4.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 75-125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
IR Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.
4.2.1. Sample Preparation
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the dry this compound powder directly onto the center of the ATR crystal.
4.2.2. Data Acquisition
-
Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
4.2.3. Instrument Parameters
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: ATR accessory with a diamond or germanium crystal
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitrilotriacetamide
Abstract
This document provides a detailed experimental protocol for the synthesis of Nitrilotriacetamide (NTAamide), a versatile chelating agent with applications in selective metal extraction, particularly in the separation of actinides and lanthanides.[1][2][3] The primary method detailed is the efficient ethylene glycol ester process, which offers high yields and significantly reduced reaction times compared to traditional methods.[1][4] This protocol is intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (NTAamide) is an amide derivative of nitrilotriacetic acid (NTA).[1] Unlike NTA, which coordinates metal ions through its nitrogen atom and carboxylate oxygen atoms, NTAamide acts as a tetradentate ligand, coordinating through its central nitrogen and three amide oxygen atoms.[1] This difference in coordination imparts distinct selectivity for various metal ions, making it a compound of interest for applications in nuclear waste management and inorganic chemistry.[1][5] The synthesis of NTAamide can be achieved through several routes, including acid hydrolysis of nitrilotriacetic acid, ammonolysis of its esters, and transamidation from formamide.[1] This document focuses on a high-yield, two-step process involving the formation of a polyhydroxy ester from nitrilotriacetic acid and ethylene glycol, followed by ammonolysis.[4]
Experimental Protocol: Ethylene Glycol Ester Process
This protocol is adapted from a documented industrial process that boasts high efficiency and yield.[1][4]
2.1. Materials and Equipment
-
Reagents:
-
Nitrilotriacetic acid (NTA)
-
Ethylene glycol
-
Anhydrous ammonia gas
-
Methanol (for washing)
-
Potassium carbonate (optional, for catalyst neutralization)
-
-
Equipment:
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a condenser with a cooled receiver.
-
Heating mantle or oil bath
-
Gas bubbling tube or sparger
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
-
2.2. Step 1: Esterification of Nitrilotriacetic Acid
-
Setup: Assemble the reaction vessel with the stirrer, nitrogen inlet, thermometer, and condenser. Ensure the setup allows for the collection of water produced during the reaction.
-
Charging the Reactor: Charge the reaction vessel with nitrilotriacetic acid and ethylene glycol. A reported successful charge consists of 1518 grams of nitrilotriacetic acid and 3504 grams of ethylene glycol.[4]
-
Reaction: Begin agitation and introduce a slow sparge of inert nitrogen gas. Heat the mixture to 200-250°C.[1][4]
-
Monitoring: The esterification reaction produces water, which will be collected in the receiver. The reaction is considered complete when the acid number is less than one, which typically takes about 5 hours.[4]
-
Cooling: Once the reaction is complete, cool the resulting polyhydroxy ester. For the subsequent ammonolysis step, the temperature should be lowered to around 86°C.[4]
2.3. Step 2: Ammonolysis of the Polyhydroxy Ester
-
Ammonia Addition: While the ester is cooling (or has been cooled to 86°C), begin bubbling anhydrous ammonia gas through the reaction mixture using a sparger.[4]
-
Crystallization: As the mixture continues to cool with the introduction of ammonia, crystals of this compound will begin to form.[4]
-
Completion: Continue cooling to 25°C.[4]
-
Isolation: Filter the solid product using a vacuum filter.[4]
-
Washing: Wash the collected crystals with methanol to remove any remaining ethylene glycol and other impurities.[4]
-
Drying: Dry the purified this compound in an oven at 65-70°C.[4]
Quantitative Data
The following table summarizes the quantitative data associated with the ethylene glycol ester process for this compound synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Nitrilotriacetic Acid | 1518 g | [4] |
| Ethylene Glycol | 3504 g | [4] |
| Reaction Conditions | ||
| Esterification Temperature | 200-250°C | [1][4] |
| Esterification Time | ~5 hours | [4] |
| Ammonolysis Temperature | Start at 86°C, cool to 25°C | [4] |
| Total Synthesis Time | 2-4 hours (improved process) | [1][4] |
| Product Information | ||
| Product Yield | 89.8% (1340 g from 1518 g NTA) | [4] |
| Molecular Formula | C₆H₁₂N₄O₃ | [1] |
| Molecular Weight | 188.19 g/mol | [1] |
| Characterization Data | ||
| Mass Spectrum (Molecular Ion) | m/z = 188 | [1] |
| ¹³C NMR (Carbonyl Carbons) | δ ≈ 170-180 ppm | [1] |
| ¹³C NMR (Methylene Carbons) | δ ≈ 50-60 ppm | [1] |
| Elemental Analysis (Nitrogen) | Calculated: 29.74%, Found: 29.89% | [4] |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
4.2. Logical Relationship of Synthesis Methods
Caption: Synthetic routes to this compound.
References
Application Notes and Protocols for Actinide Separation from Nuclear Waste using Nitrilotriacetamide (NTAamide)
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the separation of actinides from nuclear waste streams using Nitrilotriacetamide (NTAamide) ligands. The focus is on the use of N,N,N',N',N'',N''-hexa-n-alkylnitrilotriacetamides, including the butyl (HBNTA), hexyl (HHNTA), and octyl (HONTA) derivatives, for the selective extraction of actinides such as Uranium (U), Neptunium (Np), Plutonium (Pu), Americium (Am), and Curium (Cm) from nitric acid media. This document is intended for researchers, scientists, and professionals in the fields of nuclear chemistry, radiochemistry, and drug development who are involved in actinide separation and purification.
Introduction
The separation of actinides from high-level liquid waste (HLLW) is a critical step in the management of nuclear waste. This compound (NTAamide) ligands have emerged as promising extractants due to their high affinity and selectivity for actinides. These CHON-compliant (composed of Carbon, Hydrogen, Oxygen, and Nitrogen) ligands are completely incinerable, which is a significant advantage in minimizing secondary waste streams. This document outlines the principles, experimental procedures, and expected outcomes for the use of NTAamides in actinide separation.
Ligand Characteristics and Separation Principle
NTAamides are tripodal ligands with a central nitrogen atom connected to three acetamide arms. The alkyl chains on the amide nitrogen atoms can be varied to modify the ligand's solubility and extraction properties. The separation mechanism is based on the selective complexation of actinide ions by the NTAamide ligand in an organic phase, followed by their extraction from the aqueous nitric acid phase. The selectivity for different actinides is influenced by their oxidation state and the concentration of nitric acid. Generally, tetravalent actinides (like Pu(IV) and Np(IV)) are more strongly extracted than trivalent actinides (like Am(III) and Cm(III)) and hexavalent actinides (like U(VI)).[1]
Quantitative Data: Distribution Coefficients and Separation Factors
The efficiency of an extraction process is quantified by the distribution coefficient (Kd), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The selectivity of the separation between two metal ions (M1 and M2) is described by the separation factor (SF), calculated as the ratio of their distribution coefficients (SF = Kd(M1) / Kd(M2)).
The following tables summarize the distribution coefficients and separation factors for various actinides and lanthanides with different NTAamide ligands under specific conditions.
Table 1: Distribution Coefficients (Kd) of Actinides with N,N,N',N',N'',N''-hexa-n-hexylthis compound (HHNTA) in 20% isodecanol/80% n-dodecane as a function of Nitric Acid Concentration.
| Nitric Acid (M) | U(VI) | Np(IV) | Pu(IV) | Am(III) |
| 0.5 | ~0.5 | ~10 | ~25 | ~1.5 |
| 1.0 | ~1.2 | ~20 | ~50 | ~2.0 |
| 3.0 | ~2.0 | ~50 | ~100 | ~3.0 |
| 6.0 | ~1.5 | ~30 | ~70 | ~2.5 |
Note: The extraction trend at 0.5 M HNO₃ is Pu(IV) > Np(IV) >> Am(III) > U(VI).[1] The values in the table are estimations based on this trend and general extraction behavior.
Table 2: Distribution Coefficients (Kd) of Trivalent Actinides and Lanthanides with 0.05 M N,N,N',N',N'',N''-hexaoctylthis compound (HONTA) in n-dodecane.
| Element | Kd at 0.08 M HNO₃ |
| Am(III) | High (enabling >94% recovery) |
| Cm(III) | Moderate (enabling >78% recovery) |
| Y(III) | Very Low (<0.01) |
| La(III) | Very Low (<0.01) |
| Eu(III) | Very Low (<0.04) |
| Nd(III) | Low (some extraction observed) |
Note: Data is derived from a continuous counter-current test where Am and Cm were recovered at 94.9% and 78.9% respectively, while Y, La, and Eu were hardly extracted.[2]
Table 3: Separation Factors (SF) for Am(III)/Cm(III) and Cf(III)/Cm(III) using N,N,N',N',N'',N''-hexaoctylthis compound (HONTA).
| System | Conditions | Separation Factor (SF) |
| Am(III)/Cm(III) | 0.50 M HONTA with 0.01 M TEDGA in aqueous phase | 6.5 |
| Cf(III)/Cm(III) | Low nitric acid concentration | 3.34 |
Note: The presence of a water-soluble complexing agent like N,N,N',N'-tetraethyldiglycolamide (TEDGA) in the aqueous phase can significantly enhance the separation of Am(III) from Cm(III).[3]
Experimental Protocols
Synthesis of N,N,N',N',N'',N''-hexaoctylthis compound (HONTA)
This protocol is a general procedure based on the amidation of nitrilotriacetic acid.
Materials:
-
Nitrilotriacetic acid
-
Thionyl chloride (SOCl₂)
-
Di-n-octylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: Suspend nitrilotriacetic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Reflux the mixture until a clear solution is obtained, indicating the formation of nitrilotriacetyl chloride. Remove excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve di-n-octylamine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution with stirring.
-
Reaction Quenching and Work-up: Let the reaction mixture warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash it successively with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure HONTA.
Protocol for Solvent Extraction of Actinides
This protocol describes a typical batch solvent extraction experiment.
Materials:
-
NTAamide ligand (HBNTA, HHNTA, or HONTA)
-
Diluent: n-dodecane or a mixture of isodecanol and n-dodecane (e.g., 20% isodecanol/80% n-dodecane to prevent third phase formation)[1]
-
Nitric acid (HNO₃) solutions of varying concentrations (e.g., 0.1 M to 6 M)
-
Stock solutions of actinide ions (U(VI), Np(IV), Pu(IV), Am(III), Cm(III)) in nitric acid.
-
Scintillation vials or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Radiation detection instrumentation (e.g., gamma spectrometer, alpha spectrometer, liquid scintillation counter)
Procedure:
-
Organic Phase Preparation: Prepare a solution of the NTAamide ligand in the chosen diluent to the desired concentration (e.g., 0.05 M to 0.5 M).
-
Aqueous Phase Preparation: Prepare the aqueous feed solution by spiking a nitric acid solution of the desired concentration with the actinide stock solutions.
-
Extraction: In a vial or tube, mix equal volumes of the organic and aqueous phases (e.g., 1 mL each).
-
Equilibration: Agitate the mixture vigorously for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
Phase Separation: Centrifuge the mixture to ensure complete phase separation.
-
Sampling and Analysis: Carefully separate the two phases. Take an aliquot from both the aqueous and organic phases for radiometric analysis to determine the concentration of the actinide ions.
-
Calculation of Distribution Coefficient: Calculate the distribution coefficient (Kd) for each actinide.
Protocol for Stripping of Actinides from the Organic Phase
This protocol outlines the back-extraction (stripping) of actinides from the loaded organic phase.
Materials:
-
Loaded organic phase from the extraction step.
-
Stripping agent:
-
For trivalent actinides (Am, Cm): A solution of a complexing agent such as diethylenetriaminepentaacetic acid (DTPA) in a buffered solution.
-
For tetravalent actinides (Pu, Np): A solution of oxalic acid in dilute nitric acid (e.g., 0.5 M oxalic acid in 0.5 M HNO₃).[4]
-
-
Vials, shaker, centrifuge, and analytical instrumentation as in the extraction protocol.
Procedure:
-
Stripping: Mix the loaded organic phase with an equal volume of the appropriate stripping solution.
-
Equilibration: Agitate the mixture to allow the transfer of the actinides from the organic to the aqueous phase.
-
Phase Separation and Analysis: Separate the phases by centrifugation and analyze the actinide concentration in both phases to determine the stripping efficiency.
Visualizations
Logical Workflow for Actinide Separation
Caption: Logical workflow for the separation of actinides from nuclear waste using NTAamide ligands.
Experimental Workflow for Batch Solvent Extraction
Caption: Step-by-step experimental workflow for a batch solvent extraction of actinides.
Signaling Pathway for Selective Actinide Complexation
Caption: Selective complexation of an actinide cation by an NTAamide ligand in the organic phase.
References
Application Notes and Protocols for Solvent Extraction of Trivalent Actinides with Nitrilotriacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvent extraction of trivalent actinides, such as Americium(III), from acidic aqueous solutions using nitrilotriacetamide (NTA) derivatives. The information is intended to guide researchers in establishing and optimizing separation processes for nuclear waste partitioning and other applications requiring selective actinide extraction.
Introduction
The separation of trivalent actinides from lanthanides is a significant challenge in the back end of the nuclear fuel cycle due to their similar ionic radii and chemical properties. This compound (NTA) derivatives have emerged as promising extractants due to their high affinity and selectivity for trivalent actinides over lanthanides.[1] These ligands, often referred to as NTA amides, are part of the CHON family of extractants (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which are completely incinerable, minimizing secondary waste.[2] NTA amides, such as N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA), feature a tripodal structure with a central nitrogen atom and three acetamide groups, providing both hard (O) and soft (N) donor atoms for metal coordination.[2] This unique structure is believed to contribute to their selectivity for actinides.[3]
Data Presentation: Extraction Performance of NTA Derivatives
The efficiency of solvent extraction is quantified by the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase, and the separation factor (SF), which is the ratio of the distribution ratios of two different metal ions. The following tables summarize the extraction performance of various NTA derivatives for Americium(III) and Europium(III), a common lanthanide surrogate.
Table 1: Distribution Ratios (D) and Separation Factors (SFAm/Eu) for Trivalent Actinide/Lanthanide Extraction with Various NTA Derivatives.
| Ligand | Organic Phase | Aqueous Phase | DAm | DEu | SFAm/Eu | Reference |
| HONTA | 0.5 M in n-dodecane | 0.2 M HNO₃ | - | - | 52.6 | [4] |
| HHNTA | 0.08 M in 20% isodecanol/80% n-dodecane | 0.5 M HNO₃ | < U(VI), Np(IV), Pu(IV) | - | - | |
| HBNTA | 0.08 M in 20% isodecanol/80% n-dodecane | 0.5 M HNO₃ | Poor extraction | - | - | |
| C5-BPP | - | up to 1 M HNO₃ | - | - | ~100 | [3] |
Note: A direct comparison of D values is challenging due to varying experimental conditions across different studies. The separation factor provides a more standardized measure of selectivity.
Experimental Protocols
Protocol 1: Synthesis of N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA)
This protocol is based on synthetic routes reported in the literature.[2][5]
Materials:
-
Nitrilotriacetic acid
-
Thionyl chloride
-
Di-n-octylamine
-
Triethylamine
-
Toluene (anhydrous)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend nitrilotriacetic acid in an excess of thionyl chloride. Reflux the mixture for 4-6 hours until the solid has completely dissolved, indicating the formation of nitrilotriacetyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude nitrilotriacetyl chloride in anhydrous toluene. In a separate flask, dissolve di-n-octylamine and triethylamine (as an HCl scavenger) in anhydrous toluene. Cool the di-n-octylamine solution in an ice bath and add the nitrilotriacetyl chloride solution dropwise with constant stirring.
-
Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure HONTA.
Protocol 2: Solvent Extraction of Am(III) and Eu(III)
This protocol outlines a general procedure for determining the distribution ratios and separation factors.
Materials:
-
HONTA (or other NTA derivative)
-
n-dodecane (or other suitable diluent, e.g., 20% isodecanol in n-dodecane)
-
Nitric acid (various concentrations)
-
Radiotracers of ²⁴¹Am and ¹⁵²Eu
-
Scintillation vials and cocktail
-
Gamma-ray spectrometer or liquid scintillation counter
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Organic Phase: Prepare a solution of the NTA derivative (e.g., 0.1 M HONTA) in the chosen organic diluent.
-
Preparation of Aqueous Phase: Prepare aqueous solutions of nitric acid at the desired concentrations (e.g., 0.01 M to 3 M). Spike these solutions with known amounts of ²⁴¹Am and ¹⁵²Eu radiotracers.
-
Extraction: In a centrifuge tube, mix equal volumes (e.g., 1 mL) of the organic and aqueous phases.
-
Equilibration: Vigorously mix the two phases using a vortex mixer for a sufficient time to reach equilibrium (typically 10-30 minutes).[6]
-
Phase Separation: Centrifuge the mixture to ensure complete phase separation.
-
Analysis: Carefully take aliquots from both the aqueous and organic phases. Determine the concentration of the radiotracers in each aliquot using gamma-ray spectrometry or liquid scintillation counting.
-
Calculation of Distribution Ratio and Separation Factor:
-
The distribution ratio (D) for each metal ion is calculated as: D = (Counts per minute per mL in organic phase) / (Counts per minute per mL in aqueous phase)
-
The separation factor (SFAm/Eu) is calculated as: SFAm/Eu = DAm / DEu
-
Visualizations
Caption: Workflow for the synthesis of HONTA ligand and its application in the solvent extraction of trivalent actinides.
Caption: Principle of selective extraction of Am(III) over Eu(III) using NTA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. research.utwente.nl [research.utwente.nl]
- 6. Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitrilotriacetamide in Lanthanide-Actinide Separation Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nitrilotriacetamide (NTA) and its derivatives in the separation of trivalent actinides and lanthanides, a critical step in advanced nuclear fuel reprocessing and target production for medical isotopes. While the query specifically mentions the TALSPEAK process, current research indicates that nitrilotriacetamides are more commonly employed as extractants in the organic phase of novel solvent extraction systems rather than as aqueous complexing agents in the traditional TALSPEAK framework. This document will clarify this distinction, present data on NTA-based separation systems, and provide relevant protocols.
Introduction: The TALSPEAK Process and the Role of this compound
The TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes) process is a benchmark for separating trivalent actinides (like Americium and Curium) from lanthanides.[1][2][3][4] In the conventional TALSPEAK process, an acidic organophosphorus extractant, such as di-(2-ethylhexyl) phosphoric acid (HDEHP), in an organic diluent is used to extract lanthanides from an aqueous phase.[1][3][4] The actinides are held back in the aqueous phase by a preferential complexing agent, typically diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA), in a lactate buffer solution.[1][3][4][5] The process requires strict pH control and operates within a narrow window to be effective.[1][3][4]
This compound (NTA) and its hexa-alkylated derivatives (e.g., N,N,N',N',N'',N''-hexa-n-butylthis compound - HBNTA, and N,N,N',N',N'',N''-hexa-n-hexylthis compound - HHNTA) are a class of neutral extractants that have been investigated for actinide separations.[6][7] Unlike the aqueous complexants in TALSPEAK, these NTAamides are part of the organic solvent system and directly participate in the extraction of metal ions from an acidic aqueous phase, typically nitric acid.[6] Therefore, a process using NTAamides for actinide-lanthanide separation is mechanistically different from the TALSPEAK process but aims to achieve a similar outcome.
NTA-Based Solvent Extraction Systems
Solvent extraction systems using NTAamides leverage the ability of these ligands to form complexes with actinides and lanthanides and extract them into an organic phase. The separation selectivity between actinides and lanthanides can be influenced by the specific NTAamide derivative, the composition of the organic and aqueous phases, and the experimental conditions.
The following table summarizes representative data from studies on actinide and lanthanide extraction using NTAamide-based solvent systems.
| Metal Ion | Extractant System | Aqueous Phase | Distribution Ratio (D) | Separation Factor (SF) | Reference |
| U(VI) | HHNTA in 20% isodecanol/80% n-dodecane | pH 2 | Mixed species | - | [6] |
| Np(IV) | HHNTA in 20% isodecanol/80% n-dodecane | 3 M HNO₃ | 1:1 (ML) species | - | [6] |
| Pu(IV) | HHNTA in 20% isodecanol/80% n-dodecane | 3 M HNO₃ | 1:1 (ML) species | - | [6] |
| Am(III) | HHNTA in 20% isodecanol/80% n-dodecane | 0.5 M HNO₃ | Low | - | [6] |
Note: The provided data indicates the stoichiometry of the extracted species. For a detailed comparison, specific distribution coefficients under varying conditions would be required from the cited literature. The general trend for extraction with HHNTA at 0.5 M HNO₃ is Pu(IV) > Np(IV) >> Am(III) > U(VI).[6]
Experimental Protocols
The following is a generalized protocol for a batch solvent extraction experiment to determine the distribution ratios and separation factors for actinide and lanthanide separation using an NTAamide-based solvent.
-
Organic Phase:
-
Aqueous Phase:
-
Nitric acid (HNO₃) solution of desired concentration (e.g., 0.5 M to 3 M)
-
Radiotracers of the actinides (e.g., ²⁴¹Am) and lanthanides (e.g., ¹⁵²Eu) of interest
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Pipettes and vials
-
Radiation detector appropriate for the chosen radiotracers (e.g., gamma spectrometer)
-
-
Preparation of Phases:
-
Prepare the organic phase by dissolving the NTAamide extractant and phase modifier in n-dodecane to the desired concentrations (e.g., 0.1 M HHNTA in 20% isodecanol/80% n-dodecane).
-
Prepare the aqueous phase by spiking a nitric acid solution of the desired concentration with the actinide and lanthanide radiotracers.
-
-
Solvent Extraction:
-
In a centrifuge tube, add equal volumes (e.g., 1 mL) of the prepared organic and aqueous phases.
-
Cap the tube tightly and vortex for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Take an aliquot from both the organic and aqueous phases.
-
Measure the radioactivity of the specific radiotracer in each aliquot using an appropriate detector.
-
-
Calculation:
-
The distribution ratio (D) is calculated as the ratio of the radioactivity in the organic phase to the radioactivity in the aqueous phase:
-
D = (Counts per minute in organic phase / Volume of organic phase) / (Counts per minute in aqueous phase / Volume of aqueous phase)
-
-
The separation factor (SF) between two metal ions (M1 and M2) is the ratio of their distribution ratios:
-
SF (M1/M2) = D(M1) / D(M2)
-
-
Diagrams
Caption: Comparison of component roles in TALSPEAK and NTA-based extraction.
Caption: Workflow for determining distribution ratios and separation factors.
Conclusion
Nitrilotriacetamides represent a class of promising extractants for the separation of actinides and lanthanides. It is important for researchers to recognize that their application differs from the traditional TALSPEAK process. In NTA-based systems, the NTAamide is a component of the organic phase that directly extracts metal ions from an acidic medium. The selectivity of this extraction is key to achieving separation. The provided protocols and diagrams offer a foundational understanding for researchers and professionals to explore the utility of nitrilotriacetamides in advanced separation sciences. Further research into optimizing the solvent composition and aqueous phase conditions is necessary to fully realize the potential of these compounds in practical applications.
References
- 1. The chemistry of TALSPEAK: A review of the science (Journal Article) | OSTI.GOV [osti.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Chemistry of TALSPEAK: A Review of the Science... | ORNL [ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to Liquid-Liquid Extraction Using Nitrilotriacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrilotriacetamide (NTAamide) and its derivatives are a class of tripodal amide ligands demonstrating significant potential in the selective separation of metal ions through liquid-liquid extraction.[1] These extractants are particularly noted for their efficacy in nuclear waste management, specifically for the partitioning of trivalent actinides like Americium (Am) and Curium (Cm) from lanthanides (Ln) in high-level liquid waste (HLLW).[2][3] The unique structure of NTAamides, featuring a central nitrogen atom bonded to three acetamide groups, allows for effective chelation with metal ions.[2]
This document provides a detailed guide to performing liquid-liquid extraction using NTAamide-based solvent systems, focusing on the separation of actinides. It includes generalized protocols, quantitative data from various studies, and visual workflows to aid in experimental design and execution.
Principle of Extraction
Liquid-liquid extraction is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases.[4][5] In this context, the solute consists of the target metal ions initially present in an aqueous phase (typically a nitric acid solution). The organic phase contains an NTAamide extractant dissolved in a suitable diluent.[6] Upon mixing, the NTAamide ligand complexes with the target metal ions, drawing them into the organic phase. The efficiency of this transfer is determined by factors such as the type of NTAamide, the composition of the organic diluent, the acidity of the aqueous phase, and the specific metal ions present.[6][7]
The general equilibrium for the extraction process can be represented as:
Metaln+(aq) + nNTAamide(org) ⇌ [Metal(NTAamide)n]n+(org)
Experimental Protocols
This section outlines a general procedure for performing a single-stage batch liquid-liquid extraction.
3.1 Materials and Reagents
-
Extractant: N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA), N,N,N',N',N'',N''-hexa-n-hexylthis compound (HHNTA), or other NTAamide derivative.
-
Diluent: n-dodecane is commonly used.[3]
-
Phase Modifier (if required): Isodecanol or 1-octanol to prevent third-phase formation.[6][8] A typical composition is 20% isodecanol in 80% n-dodecane.[6][9]
-
Aqueous Feed Solution: A solution containing the metal ions of interest (e.g., Am(III), Pu(IV), U(VI), Ln(III)) dissolved in nitric acid (HNO₃) of a specific molarity (e.g., 0.08 M to 3 M).[3][6]
-
Stripping Agent: A solution to back-extract the metal ions from the organic phase, such as dilute nitric acid, sodium carbonate (Na₂CO₃), or a mix of guanidine carbonate and EDTA.[1][10]
-
Equipment: Separatory funnels or centrifuge tubes, mechanical shaker or vortex mixer, centrifuge (optional), pipettes, and analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, Alpha Spectrometry).[5][11]
3.2 Preparation of Solutions
-
Organic Phase: Prepare the organic solvent by dissolving the desired concentration of the NTAamide extractant (e.g., 0.05 M HONTA) in the chosen diluent (e.g., n-dodecane).[3] If a phase modifier is used, prepare the diluent mixture first (e.g., 20% isodecanol and 80% n-dodecane) before adding the extractant.[6]
-
Aqueous Phase: Prepare the aqueous feed solution by dissolving the metal salts in a nitric acid solution of the target concentration. The exact concentration of metal ions and acid will be dictated by the specific experimental goals.
3.3 Extraction Procedure
-
Mixing: In a separatory funnel or suitable tube, combine equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is common).
-
Agitation: Securely cap the vessel and agitate vigorously for a sufficient time to reach equilibrium. The kinetics are often rapid, with equilibrium being reached within 10 minutes.[1]
-
Phase Separation: Allow the two phases to separate. This can be done by letting the vessel stand or by centrifugation to break up any emulsions.[11] The aqueous layer is typically denser, but this depends on the specific organic solvent used.[5]
-
Separation and Sampling: Carefully separate the two phases. Collect samples from both the aqueous and organic phases for analysis to determine the concentration of the metal ions.
3.4 Stripping (Back-Extraction) Procedure
-
Contact: Take the metal-loaded organic phase from the extraction step and contact it with a fresh aqueous stripping solution (e.g., 0.2 M HNO₃ or 1 M Na₂CO₃).[1][2]
-
Agitation and Separation: Repeat the agitation and phase separation steps as described in the extraction procedure.
-
Analysis: Analyze the metal ion concentration in both phases to determine the stripping efficiency.
3.5 Analysis and Calculations
The effectiveness of the extraction is quantified using the Distribution Ratio (D) and the Separation Factor (SF).
-
Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.[12]
-
D = [Metal]org / [Metal]aq
-
-
Separation Factor (SF): The ratio of the distribution ratios of two different metal ions (M1 and M2). It indicates the selectivity of the extraction system.[2]
-
SFM1/M2 = DM1 / DM2
-
Visualization of Workflows
The following diagrams illustrate the key processes in liquid-liquid extraction using NTAamide.
Caption: General workflow for a single-stage liquid-liquid extraction experiment.
Caption: Logical flow of a multi-stage extraction and stripping process.
Quantitative Data
The following tables summarize key performance data for liquid-liquid extraction using various NTAamide derivatives.
Table 1: Extraction of Actinides and Lanthanides with NTAamide Derivatives
| Extractant System | Aqueous Phase | Metal Ion | Distribution Ratio (D) | Reference(s) |
| 0.5 M HONTA / n-dodecane | 0.2 M HNO₃ | Am(III) | ~10 | [2] |
| 0.5 M HONTA / n-dodecane | 0.2 M HNO₃ | Cm(III) | ~10 | [2] |
| 0.5 M HONTA / n-dodecane | 0.2 M HNO₃ | Ln(III) | < 0.4 | [2] |
| 0.08 M HHNTA / 20% isodecanol-80% n-dodecane | 0.5 M HNO₃ | Pu(IV) | ~100 | [6] |
| 0.08 M HHNTA / 20% isodecanol-80% n-dodecane | 0.5 M HNO₃ | Np(IV) | ~10 | [6] |
| 0.08 M HHNTA / 20% isodecanol-80% n-dodecane | 0.5 M HNO₃ | Am(III) | ~0.1 | [6] |
| 0.08 M HHNTA / 20% isodecanol-80% n-dodecane | 0.5 M HNO₃ | U(VI) | ~0.01 | [6] |
| 0.05 M HONTA / n-dodecane | 0.08 M HNO₃ | Am(III) | - | [3] |
| 0.05 M HONTA / n-dodecane | 0.08 M HNO₃ | Cm(III) | - | [3] |
Note: Specific D values can vary significantly with experimental conditions. The table provides an overview of relative extractability.
Table 2: Separation Factors (SF) and Recovery Percentages
| Separation | Extractant System | Aqueous Phase | Separation Factor (SF) | Notes | Reference(s) |
| Am(III)/Ln(III) | 0.5 M HONTA / n-dodecane | 0.2 M HNO₃ | ≥ 23.6 | High selectivity for actinides. | [2] |
| Am(III)/Cm(III) | ADAAM(EH) + HONTA mixed solvent | 1 M HNO₃ | 3.1–3.9 | Part of a mixed-solvent system. | [2] |
| Am(III)/Eu(III) | ADAAM(EH) + HONTA mixed solvent | 1 M HNO₃ | ≥ 3000 | Excellent separation from Europium. | [2] |
| Recovery | Extractant System | Aqueous Phase | Recovery % | Notes | Reference(s) |
| Am(III) | 0.05 M HONTA / n-dodecane (counter-current test) | 0.08 M HNO₃ | 94.9% | Continuous mixer-settler test. | [3] |
| Cm(III) | 0.05 M HONTA / n-dodecane (counter-current test) | 0.08 M HNO₃ | 78.9% | Continuous mixer-settler test. | [3] |
Table 3: Summary of Experimental Conditions
| NTAamide Derivative | Concentration | Diluent System | Aqueous Phase Composition | Target Analytes | Reference(s) |
| HONTA | 0.05 M | n-dodecane | 0.08 M HNO₃ + MAs + REs | Minor Actinides (Am, Cm) | [3] |
| HHNTA | 0.08 M | 20% isodecanol – 80% n-dodecane | 0.5 M - 3 M HNO₃ | U(VI), Np(IV), Pu(IV), Am(III) | [6] |
| HONTA | Not specified | C₄mimNTf₂ (Ionic Liquid) | 3 M HNO₃ | Np(IV) | [10] |
| NTAamide(n-Oct) | Not specified | n-octanol | 0.1 M - 3.0 M HNO₃ | Pd(II) | [13] |
Key Considerations and Troubleshooting
-
Third Phase Formation: At high acid concentrations or high metal loading, a third, extractant-rich phase can form, complicating the separation. This can often be mitigated by adding a phase modifier like isodecanol or by adjusting alkyl chain lengths on the NTAamide ligand.[6][8][14]
-
Ligand Solubility: The solubility of NTAamide derivatives can be limited in certain diluents. For instance, HHNTA has poor solubility in pure n-dodecane, necessitating the addition of a modifier.[1]
-
Kinetics: While extraction is generally fast, it is crucial to ensure sufficient mixing time to reach equilibrium for quantitative results.[1]
-
Emulsions: Persistent emulsions can form at the liquid-liquid interface. Centrifugation is an effective method to break these emulsions and achieve clean phase separation.[11]
-
Stripping: The choice of stripping agent is critical for efficient recovery of the target metal from the organic phase. The optimal agent and concentration will depend on the stability of the metal-NTAamide complex.[10]
References
- 1. Liquid-liquid extraction of actinide ions from nitric acid feed using N,N,N',N',N",N"-hexa-n-hexylthis compound (HHNTA) [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-liquid extraction studies of Np(IV) using N,N,N',N',N",N"-hexa-noctylthis compound (HONTA) in C4mimNTf2 [inis.iaea.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Extraction and Complexation Investigation of Palladium(II) by a Nitrilotriacetate-Derived Triamide Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrilotriacetamides: Nitric acid and water extraction, and physicochemical properties | Journal Article | PNNL [pnnl.gov]
Application Notes and Protocols for Nitrilotriacetamide in Selective Metal Ion Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nitrilotriacetamide (NTA(AM)3) and its derivatives as selective ligands for metal ion extraction. The unique tetradentate nature of NTA(AM)3, coordinating through three amide oxygen atoms and a central nitrogen atom, allows for effective and selective chelation of various metal ions, with a particular emphasis on the separation of trivalent actinides from lanthanides in the context of nuclear waste reprocessing.
Introduction to this compound as a Ligand
This compound, N(CH₂CONH₂)₃, is a derivative of nitrilotriacetic acid (NTA). Its structure as a tripodal ligand allows it to form stable complexes with a variety of metal ions. The selectivity of NTA(AM)3 and its derivatives, such as the hexa-n-octyl substituted version (HONTA), is influenced by factors including the nature of the metal ion (hard vs. soft acid), the pH of the aqueous phase, and the organic solvent used. Notably, NTA(AM)3 derivatives have demonstrated significant potential in the selective extraction of minor actinides like Americium (Am³⁺) over lanthanides like Europium (Eu³⁺), a critical step in advanced nuclear fuel cycles. This selectivity is attributed to a greater degree of covalency in the Am-ligand bond, which may involve the central nitrogen atom of the ligand.[1]
Quantitative Data on Metal Ion Extraction
The efficiency of metal ion extraction using NTA(AM)3 derivatives is typically quantified by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The separation of two different metal ions is described by the separation factor (SF), which is the ratio of their distribution ratios.
The following table summarizes the extraction data for Hexa-n-octylthis compound (HONTA), a well-studied derivative of NTA(AM)3.
| Metal Ion | Ligand | Organic Phase | Aqueous Phase | Distribution Ratio (D) | Separation Factor (SF) | Reference |
| Am³⁺ | HONTA | n-dodecane | 0.1 M HNO₃ | - | SFAm/Eu > 1 | [1] |
| Eu³⁺ | HONTA | n-dodecane | 0.1 M HNO₃ | - | - | [1] |
| Pu⁴⁺ | HONTA | 10% isodecanol + 90% n-dodecane | 3 M HNO₃ | High | - | [1] |
| UO₂²⁺ | HONTA | 10% isodecanol + 90% n-dodecane | 3 M HNO₃ | Moderate | - | [1] |
| Am³⁺ | HONTA | 10% isodecanol + 90% n-dodecane | 3 M HNO₃ | Low | - | [1] |
Note: The stoichiometry of the extracted metal-ligand complex for both Am³⁺ and Eu³⁺ with HONTA has been determined to be 1:2 (Metal:Ligand).[1][2]
Experimental Protocols
General Solvent Extraction Protocol
This protocol outlines the general steps for a batch solvent extraction experiment to determine the distribution ratio of a metal ion using an NTA(AM)3 derivative.
Materials:
-
This compound derivative (e.g., HONTA)
-
Organic solvent (e.g., n-dodecane, 1-octanol)
-
Aqueous solution containing the metal ion(s) of interest at a known concentration.
-
Nitric acid (HNO₃) or other suitable acid/buffer for pH adjustment.
-
Separatory funnels or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
-
Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, ICP-OES, gamma spectrometer for radioactive tracers).
Procedure:
-
Preparation of Organic Phase: Dissolve a precise amount of the NTA(AM)3 derivative in the chosen organic solvent to achieve the desired concentration (e.g., 0.05 M HONTA in n-dodecane).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration in a nitric acid solution of a specific molarity (e.g., 0.1 M HNO₃). If using radioactive tracers, spike the solution with the tracer.
-
Extraction:
-
In a separatory funnel or centrifuge tube, combine equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each).
-
Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) using a mechanical shaker.
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
-
Sampling and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Take an aliquot from each phase for metal ion concentration analysis.
-
Determine the concentration of the metal ion in both phases using the appropriate analytical technique.
-
-
Calculation of Distribution Ratio (D):
-
D = [Metal]organic / [Metal]aqueous
-
Stripping (Back-Extraction) Protocol
This protocol describes the process of transferring the extracted metal ion from the loaded organic phase back into an aqueous solution.
Materials:
-
Loaded organic phase from the extraction experiment.
-
Stripping agent (aqueous solution). The choice of stripping agent depends on the metal ion to be recovered.
-
Separatory funnels or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
Procedure:
-
Preparation of Stripping Solution: Prepare the aqueous stripping solution. Examples of effective stripping agents for metals complexed with HONTA include:
-
Stripping:
-
In a separatory funnel or centrifuge tube, combine the loaded organic phase with an equal volume of the stripping solution.
-
Shake the mixture vigorously for a sufficient time to allow for the transfer of the metal ion back to the aqueous phase (e.g., 30 minutes).
-
-
Phase Separation and Analysis:
-
Allow the phases to separate.
-
Analyze the metal ion concentration in both the organic and aqueous phases to determine the stripping efficiency.
-
Visualizations
General Workflow for Solvent Extraction
Caption: General workflow for selective metal ion extraction using NTA(AM)3.
Proposed Metal-Ligand Interaction
Caption: Proposed 1:2 metal-ligand complexation with NTA(AM)3.
Concluding Remarks
This compound and its derivatives are highly promising ligands for the selective extraction of metal ions, particularly for the challenging separation of trivalent actinides from lanthanides. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of these ligands in their specific applications. Further research into the synthesis of novel NTA(AM)3 derivatives and the systematic evaluation of their extraction properties for a wider range of metal ions will continue to expand the utility of this important class of chelating agents.
References
Application Notes and Protocols: Synthesis of Hexa-n-octylnitrilotriacetamide (HONTA) for Minor Actinide Separation
For Researchers, Scientists, and Drug Development Professionals
Application Note
Hexa-n-octylnitrilotriacetamide (HONTA) is a powerful chelating agent demonstrating significant potential in the separation of minor actinides (MAs), such as americium (Am) and curium (Cm), from lanthanides (Ln) in high-level liquid waste (HLLW). This separation is a critical step in advanced nuclear fuel recycling processes, aiming to reduce the long-term radiotoxicity of nuclear waste. HONTA, an extractant composed solely of carbon, hydrogen, oxygen, and nitrogen (a "CHON" extractant), offers the advantage of being completely incinerable after use, minimizing secondary waste generation.[1]
The separation process typically involves solvent extraction, where HONTA, dissolved in a nonpolar diluent like n-dodecane, is used to selectively extract MAs from an acidic aqueous phase containing both MAs and lanthanides.[2][3][4][5] Studies have shown that HONTA exhibits high extraction efficiency for Am(III) and Cm(III) at low nitric acid concentrations, while the extraction of lanthanides is significantly lower under these conditions. This selectivity allows for the preferential partitioning of minor actinides into the organic phase. Subsequent back-extraction, or stripping, of the MAs from the organic phase can be achieved using a higher concentration of nitric acid.
The efficiency of the separation process is influenced by several factors, including the concentration of HONTA in the organic phase, the acidity of the aqueous phase, and the contact time between the two phases. Continuous counter-current extraction using mixer-settlers has been successfully demonstrated for the separation of MAs from HLLW on a larger scale.[4][5][6]
Quantitative Data on MA Separation using HONTA
The following tables summarize the quantitative data from various studies on the separation of minor actinides using HONTA.
Table 1: Recovery of Minor Actinides and Distribution of Rare Earth Elements in a Continuous Counter-Current Test
| Element | Recovery in MA Fraction (%) | Distribution to RE Fraction (%) |
| Americium (Am) | 94.9 | - |
| Curium (Cm) | 78.9 | - |
| Yttrium (Y) | - | >99.9 |
| Lanthanum (La) | - | 99.2 |
| Neodymium (Nd) | - | 83.5 |
| Europium (Eu) | - | 81.4 |
Data from a 14-hour continuous counter-current test using 0.05 M HONTA in n-dodecane and a 0.08 M nitric acid feed containing MAs and REs recovered from HLLW.[4][5]
Table 2: Separation of Minor Actinides in a Demonstration Test
| Element | Distribution to MA Fraction (%) | Distribution to RE Fraction (%) |
| Americium (Am) | 86.8 | - |
| Curium (Cm) | 74.7 | - |
| Yttrium (Y) | - | >99.9 |
| Lanthanum (La) | - | 99.2 |
| Neodymium (Nd) | - | 61.8 |
| Europium (Eu) | - | 81.4 |
Data from a 40-hour cumulative duration test using 0.05 M HONTA in n-dodecane with a high-level liquid waste feed.[2]
Experimental Protocols
Proposed Synthesis of Hexa-n-octylthis compound (HONTA)
Disclaimer: A detailed, peer-reviewed synthesis protocol for HONTA was not found in the public literature. The following proposed protocol is based on general principles of amidation and a patented process for the synthesis of other nitrilotriacetamides.
Step 1: Formation of the Polyhydroxy Ester of Nitrilotriacetic Acid
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation column, add nitrilotriacetic acid and a suitable glycol (e.g., neopentyl glycol) in a molar ratio of approximately 1:3.
-
Esterification: Heat the mixture to around 200°C with continuous stirring. Water formed during the esterification reaction will be removed by distillation.
-
Monitoring: Monitor the reaction progress by measuring the acid number of the reaction mixture. Continue the reaction until the acid number is reduced to a low value (e.g., < 2).
-
Product: The resulting product is the polyhydroxy ester of nitrilotriacetic acid, which should be a resinous solid at room temperature.
Step 2: Amidation of the Polyhydroxy Ester with Di-n-octylamine
-
Reaction Setup: Heat the polyhydroxy ester from Step 1 to approximately 60-80°C to allow for stirring.
-
Amine Addition: Slowly add di-n-octylamine to the heated ester with continuous stirring. A molar excess of the amine (e.g., 3.3 moles of amine per mole of ester) is recommended.
-
Reaction: Increase the temperature to around 110-120°C and maintain it until the reaction is complete. The reaction progress can be monitored by titration to determine the consumption of the amine.
-
Purification: After the reaction is complete, the crude HONTA product can be purified by recrystallization from a suitable solvent, such as isopropyl alcohol.
-
Characterization: The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.
Caption: Proposed workflow for the synthesis of HONTA.
Protocol for Minor Actinide (MA) Separation from High-Level Liquid Waste (HLLW) Simulant
Materials:
-
Organic Phase: 0.05 M Hexa-n-octylthis compound (HONTA) in n-dodecane.
-
Aqueous Feed (HLLW Simulant): 0.08 M Nitric acid containing known concentrations of Am(III), Cm(III), and various lanthanides (e.g., Y, La, Nd, Eu).
-
Scrub Solution: 0.1 M Nitric acid.
-
Stripping Solution: 1.0 M Nitric acid.
-
Mixer-settler apparatus or centrifugal contactors.
Procedure:
-
Extraction:
-
Introduce the organic phase and the aqueous feed into a multi-stage counter-current mixer-settler system.
-
Maintain a constant flow rate for both phases to ensure efficient mixing and phase separation.
-
Operate the extraction stage for a sufficient duration to reach a steady state (e.g., several hours).
-
Collect the raffinate (aqueous phase leaving the extraction stage) for analysis of remaining MAs and REs.
-
-
Scrubbing (Optional but Recommended):
-
The loaded organic phase from the extraction stage can be scrubbed with a dilute nitric acid solution (e.g., 0.1 M) to remove any co-extracted lanthanides.
-
-
Stripping (Back-Extraction):
-
Contact the scrubbed organic phase containing the extracted MAs with the stripping solution (1.0 M nitric acid) in a separate mixer-settler stage.
-
This will back-extract the MAs from the organic phase into the aqueous phase.
-
Collect the aqueous product stream (MA fraction) and the stripped organic phase.
-
-
Analysis:
-
Analyze the concentrations of MAs and lanthanides in the initial feed, the raffinate, the scrub solution, and the MA fraction using appropriate analytical techniques (e.g., ICP-MS, alpha and gamma spectrometry).
-
Calculate the extraction and stripping efficiencies and the separation factors between MAs and lanthanides.
-
Caption: Workflow for minor actinide separation using HONTA.
References
- 1. Nitrilotriacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US3799981A - Process for the preparation of nitrilotriacetamides - Google Patents [patents.google.com]
Application Notes and Protocols for the Determination of Nitrilotriacetamide Concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Nitrilotriacetamide (NTAA). The methods outlined below are primarily based on the analysis of its hydrolyzed form, Nitrilotriacetic acid (NTA), as it is the common analyte of interest in many applications. These protocols can be adapted for the analysis of NTAA, potentially through a hydrolysis step to convert NTAA to NTA prior to analysis.
I. Analytical Methods Overview
The primary analytical techniques for the determination of NTA, and by extension NTAA, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods offer high sensitivity and selectivity, making them suitable for various sample matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific. For the analysis of polar compounds like NTA, a derivatization step is typically required to increase volatility. Esterification is a common derivatization method for NTA.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile approach for the analysis of NTA. One common method involves the formation of a metal complex, such as with iron(III), which can then be detected by UV-Vis spectrophotometry.[4][5] This method can be advantageous as it may not require a separate derivatization step.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical methods described.
| Analytical Method | Analyte Form | Derivatization/Complexation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery |
| GC-MS | NTA esters (tri-n-propyl, tri-n-butyl) | Esterification with n-propyl-HCl or n-butyl-HCl | 0.006 mg/L[1] | - | 0.006 - 50 mg/L[6] | 103-115%[1] |
| HPLC-UV | Fe(III)-NTA Complex | Complexation with Iron(III) chloride | 200 ng/mL (for EDTA, indicative for NTA)[5] | - | 50-150% of label claim (for EDTA)[5] | 102.7 ± 0.4% (for EDTA)[5] |
III. Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes the determination of NTA concentration in aqueous samples following derivatization to its tri-n-butyl ester.
1. Principle
Nitrilotriacetic acid is converted to its more volatile tri-n-butyl ester derivative through an esterification reaction. The resulting ester is then separated and quantified using a gas chromatograph coupled with a mass spectrometric detector.[2]
2. Reagents and Materials
-
Nitrilotriacetic acid (NTA) standard
-
n-Butanol
-
Acetyl chloride
-
Sodium sulfate (anhydrous)
-
Hexane (GC grade)
-
Deionized water
-
Sample containing NTAA (requires hydrolysis to NTA)
3. Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolysis (if starting with NTAA): To a known volume of the sample containing NTAA, add a strong acid (e.g., HCl) to a final concentration of 1 M. Heat the solution at 60-80°C for 1-2 hours to hydrolyze the NTAA to NTA. Neutralize the solution with a suitable base (e.g., NaOH).
-
Esterification:
-
Take a known volume of the hydrolyzed sample or NTA standard solution and evaporate to dryness.
-
Prepare the butanolic-HCl reagent by slowly adding acetyl chloride to n-butanol (1:10 v/v) while cooling in an ice bath.
-
Add the butanolic-HCl reagent to the dried residue.
-
Heat the mixture at 100°C for 30 minutes to form the tri-n-butyl NTA ester.
-
After cooling, extract the ester into hexane.
-
Wash the hexane extract with deionized water and dry over anhydrous sodium sulfate.
-
4. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: OV-210 or equivalent (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[2]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
5. Calibration
Prepare a series of NTA standard solutions of known concentrations. Process these standards through the same derivatization and extraction procedure as the samples. Construct a calibration curve by plotting the peak area of the tri-n-butyl NTA ester against the concentration of NTA.
6. Data Analysis
Identify the tri-n-butyl NTA ester peak in the sample chromatogram based on its retention time and mass spectrum. Quantify the concentration of NTA in the sample by comparing its peak area to the calibration curve.
B. High-Performance Liquid Chromatography (HPLC) Method
This protocol details the determination of NTA concentration through the formation of an iron(III)-NTA complex followed by UV detection.
1. Principle
NTA forms a stable complex with iron(III) ions. This complex can be separated from other components in the sample by reversed-phase HPLC and detected using a UV detector.[4][5]
2. Reagents and Materials
-
Nitrilotriacetic acid (NTA) standard
-
Iron(III) chloride (FeCl₃) solution (e.g., 10 mg/mL in water)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Sample containing NTAA (requires hydrolysis to NTA)
3. Sample Preparation (Hydrolysis and Complexation)
-
Hydrolysis (if starting with NTAA): Follow the hydrolysis procedure described in the GC-MS protocol.
-
Complexation:
-
To a known volume of the hydrolyzed sample or NTA standard solution, add an excess of the Iron(III) chloride solution.
-
Allow the mixture to react for a few minutes to ensure complete complex formation.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. HPLC Instrumental Parameters
-
HPLC System:
-
Column: Newcrom BH mixed-mode column or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Detector:
-
Type: UV-Vis Detector
-
Wavelength: 260 nm (or the wavelength of maximum absorbance for the Fe(III)-NTA complex)
-
5. Calibration
Prepare a series of NTA standard solutions of known concentrations. Treat these standards with the Iron(III) chloride solution in the same manner as the samples. Construct a calibration curve by plotting the peak area of the Fe(III)-NTA complex against the concentration of NTA.
6. Data Analysis
Identify the Fe(III)-NTA complex peak in the sample chromatogram based on its retention time. Quantify the concentration of NTA in the sample by comparing its peak area to the calibration curve.
IV. Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. Gas chromatographic and mass spectrometric analysis of nitrilotriacetic acid in environmental aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative gas chromatographic determination of nitrilotriacetic acid in the presence of other carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of nitrilotriacetic acid and related aminopolycarboxylic acids in inland waters. Analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Nitrilotriacetic acid (NTA) and Ethylenediaminetetraacetic acid (EDTA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Rhodium Recovery from Acidic Solutions using Nitrilotriacetamide
Introduction
Rhodium, a rare and precious platinum group metal, is utilized in various industrial applications, including automotive catalytic converters and as a catalyst in chemical processes. The recovery of rhodium from spent catalysts and industrial effluents is of significant economic and environmental importance. Nitrilotriacetamide (NTA) and its derivatives have emerged as effective extractants for the selective recovery of rhodium from acidic aqueous solutions. This document provides detailed application notes and protocols for the use of this compound in this process.
Principle of Extraction
The recovery of rhodium (III) from acidic solutions, such as hydrochloric acid, using this compound is based on a solvent extraction process. The mechanism is understood to be an ion-pair extraction.[1] In this process, the protonated form of this compound acts as an extractant, forming a complex with the rhodium species present in the aqueous phase, facilitating its transfer to an organic phase. The extraction equilibria can be studied and understood using techniques such as UV spectroscopy and DFT calculations.[2]
A derivative of this compound, N, N, N′, N′, N″, N″-Hexahexyl-nitrilotriacetamide (NTAamide(C6)), has been specifically investigated for the extraction of Rh(III).[1] The extraction behavior of Rh(III) with NTAamide(C6) has been studied in various diluents with relatively high dielectric constants, such as acetophenone, 1,2-dichloroethane, and 1-octanol.[1]
Experimental Data
The efficiency of rhodium extraction using this compound derivatives is influenced by several factors, including the type of diluent, the concentration of the extractant, and the acidity of the aqueous solution.
Table 1: Effect of Diluent on Rh(III) Extraction using NTAamide(C6)
| Diluent | Dielectric Constant | Extraction Efficiency (%) |
|---|---|---|
| Acetophenone | 17.4 | Data not available |
| 1,2-Dichloroethane | 10.4 | Data not available |
| 1-Octanol | 10.3 | Data not available |
| n-Dodecane | 2.0 | Lower than high dielectric constant diluents |
Note: Specific quantitative data on extraction efficiency for each diluent was not available in the provided search results. However, the use of diluents with high dielectric constants is highlighted as a key aspect of the investigation.[1] A study on the extraction of Rh(III) using 0.5 M NTAamide(C6) showed a significant difference in extraction behavior between acetophenone and n-dodecane.[1]
Experimental Protocols
The following protocols are based on the methodologies described for rhodium extraction using this compound and its derivatives.
Protocol 1: Synthesis of this compound
Several methods for the synthesis of this compound have been developed.
-
Ethylene Glycol Ester Process: This industrial method involves the formation of ethylene glycol esters of nitrilotriacetic acid at 200-250°C under a nitrogen atmosphere, followed by treatment with ammonia.[2] This process can achieve yields of 89.8% in 2 to 4 hours.[2]
-
Acid Hydrolysis: This method involves the acid hydrolysis of nitrilotriacetic acid in concentrated sulfuric acid to yield high-purity this compound.[2]
-
Ammonolysis: Substituted derivatives can be synthesized through the ammonolysis of carboxylic acid esters using ammonia or primary/secondary amines.[2]
Protocol 2: Liquid-Liquid Extraction of Rhodium (III)
This protocol describes a general procedure for the solvent extraction of rhodium from a hydrochloric acid solution.
Materials:
-
Rhodium (III) solution in hydrochloric acid
-
This compound (or a derivative like NTAamide(C6))
-
Organic diluent (e.g., acetophenone, 1,2-dichloroethane, or 1-octanol)
-
Separatory funnels
-
Shaker
-
pH meter
-
Analytical instrumentation for rhodium concentration measurement (e.g., ICP-MS or AAS)
Procedure:
-
Preparation of the Organic Phase: Dissolve a known concentration of this compound or its derivative (e.g., 0.5 M NTAamide(C6)) in the chosen organic diluent.[1]
-
Preparation of the Aqueous Phase: Prepare an acidic aqueous solution containing a known concentration of Rhodium (III) in hydrochloric acid. The distribution of Rh(III) chloro complexes ([RhCln(H2O)6-n]3-n) will depend on the chloride concentration.[1]
-
Extraction:
-
In a separatory funnel, mix equal volumes of the organic and aqueous phases.
-
Shake the mixture for a sufficient time to reach equilibrium. A shaking time of 30 minutes has been used in related studies.[1]
-
Allow the phases to separate.
-
-
Analysis:
-
Separate the two phases.
-
Determine the concentration of rhodium remaining in the aqueous phase using a suitable analytical technique.
-
Calculate the distribution ratio (D) and the extraction efficiency (E%).
-
Protocol 3: Electrochemical Recovery of Rhodium
Following extraction, rhodium can be recovered from the organic phase by electrodeposition.
Procedure:
-
The organic phase containing the extracted Rh(III) complex is subjected to cyclic voltammetry to investigate its electrochemical behavior.[1]
-
Studies have shown that the Rh(III) complex can be reduced to Rh(0) through a three-electron transfer.[1]
-
The electrodeposits can be identified as metallic rhodium using X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) analyses.[1]
Logical Workflow for Rhodium Recovery
Caption: Workflow for rhodium recovery using this compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling organic solvents and concentrated acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of all chemical waste according to institutional and local regulations.
This compound and its derivatives are promising reagents for the solvent extraction and recovery of rhodium from acidic solutions. The process involves the formation of an ion-pair complex between the protonated extractant and the rhodium species, followed by separation and subsequent recovery of the metallic rhodium, for instance, by electrodeposition. Further research to optimize the process parameters, such as the choice of diluent and extractant concentration, will be beneficial for industrial-scale applications.
References
Application Notes and Protocols for Counter-Current Extraction with Nitrilotriacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical development and scientific research, the purification of active pharmaceutical ingredients (APIs) and other high-value compounds is of paramount importance. The removal of metal ion impurities, often remnants from synthesis catalysts or environmental contaminants, is a critical step to ensure the safety, efficacy, and stability of the final product. Counter-current extraction, a sophisticated liquid-liquid purification technique, offers a highly efficient, scalable, and support-free method for the separation and purification of complex mixtures.[1]
This document provides a detailed protocol for the application of Nitrilotriacetamide (NTA) derivatives as chelating agents in a counter-current extraction workflow for the selective removal of metal ion impurities. NTA and its derivatives are powerful chelating agents that form stable complexes with a variety of metal ions, facilitating their selective extraction from a product stream into an immiscible liquid phase.[2][3] The use of NTA derivatives in counter-current chromatography (CCC), particularly in its advanced form as centrifugal partition chromatography (CPC), allows for a continuous and highly efficient separation process.[4][5]
Principle of the Method
Counter-current chromatography operates on the principle of partitioning a solute between two immiscible liquid phases: a stationary phase and a mobile phase.[1] Unlike traditional chromatography that uses a solid stationary phase, CCC employs a liquid stationary phase, which is immobilized by a centrifugal field.[1][4][5] This eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery rates.[1]
In this application, a derivative of this compound, such as N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA), is dissolved in the organic stationary phase.[2][6][7] When the aqueous mobile phase containing the API and metal ion impurities is passed through the stationary phase, the HONTA selectively forms stable chelate complexes with the metal ions.[3][8] Due to the lipophilic nature of the HONTA-metal complexes, the metal ions are preferentially partitioned into and retained by the organic stationary phase. The purified API, having a lower affinity for the stationary phase, travels with the mobile phase and is collected as the purified product.
The separation is governed by the partition coefficient (K) of each component, which is the ratio of its concentration in the stationary phase to its concentration in the mobile phase. A high partition coefficient for the metal-NTA complex and a low partition coefficient for the API in the chosen solvent system are essential for a successful separation.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example | Notes |
| This compound Derivative | N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA) | Custom synthesis or specialized chemical supplier | Purity >95% |
| Organic Solvent (Stationary Phase) | n-Dodecane | Sigma-Aldrich, Fisher Scientific | HPLC grade |
| Phase Modifier | Isodecanol | Sigma-Aldrich, Fisher Scientific | ACS reagent grade |
| Aqueous Solvent (Mobile Phase) | Deionized Water | Millipore, Sartorius | 18.2 MΩ·cm |
| Acid | Nitric Acid (HNO₃) | Sigma-Aldrich, Fisher Scientific | Trace metal grade |
| API/Sample | - | - | Ensure solubility in the mobile phase |
| Metal Ion Standards | 1000 ppm in dilute acid | VWR, PerkinElmer | For method development and validation |
Instrumentation
-
Counter-Current Chromatography System: A centrifugal partition chromatograph (CPC) is recommended for this application.[4][5] The system should include:
-
A rotor with interconnected cells or columns.[4]
-
High-pressure pumps for delivering the mobile and stationary phases.
-
A sample injection valve.
-
A fraction collector.
-
A UV-Vis detector for monitoring the effluent.
-
A back-pressure regulator to maintain the liquid state of the phases.
-
-
Analytical Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for the quantification of metal ions.
-
High-Performance Liquid Chromatography (HPLC) for the quantification of the API.
-
Experimental Protocol
Solvent System Selection and Preparation
-
Preparation of the Biphasic Solvent System: A common solvent system for the extraction of metal ions with HONTA is a mixture of n-dodecane and isodecanol for the organic phase and an acidic aqueous solution for the aqueous phase.[7]
-
Organic Phase (Stationary Phase): Prepare a solution of 0.1 M HONTA in a mixture of 90% n-dodecane and 10% isodecanol (v/v).
-
Aqueous Phase (Mobile Phase): Prepare a solution of 0.1 M Nitric Acid in deionized water.
-
-
Equilibration: Mix equal volumes of the organic and aqueous phases in a separatory funnel. Shake vigorously for 5-10 minutes and allow the phases to separate completely. This ensures that both phases are mutually saturated before introduction into the CCC system, which is crucial for a stable baseline and reproducible results.
CCC System Preparation
-
Column Filling: Fill the CCC rotor with the prepared stationary phase (HONTA in organic solvent) at a low rotational speed (e.g., 500 rpm).
-
Equilibration: Increase the rotational speed to the desired operating level (e.g., 1500-2000 rpm). Pump the mobile phase (acidic aqueous solution) through the system in the descending mode (mobile phase is denser than the stationary phase) until the stationary phase is fully retained and the mobile phase elutes from the outlet. The volume of the retained stationary phase (Sf) should be monitored; a high Sf value (typically > 70%) is desirable for good separation.
Sample Preparation and Injection
-
Sample Preparation: Dissolve a known quantity of the API containing metal ion impurities in the prepared mobile phase. The sample concentration should be optimized to avoid overloading the column.
-
Injection: Once the CCC system is equilibrated and a stable baseline is observed on the detector, inject the sample into the mobile phase stream using the injection valve.
Elution and Fraction Collection
-
Elution: Continue pumping the mobile phase at a constant flow rate. The purified API will elute first, followed by the metal-HONTA complexes if the stationary phase is displaced.
-
Fraction Collection: Collect fractions of the eluting mobile phase at regular intervals using a fraction collector.
-
Monitoring: Monitor the effluent using a UV-Vis detector. The API peak should be well-separated from any other signals.
Analysis of Fractions
-
API Quantification: Analyze the collected fractions for the concentration of the API using a validated HPLC method.
-
Metal Ion Quantification: Analyze the fractions corresponding to the API peak for residual metal ion concentrations using ICP-MS or AAS. Also, analyze the stationary phase post-run to determine the amount of extracted metal ions.
Column Wash and Regeneration
-
After the elution of the desired components, the stationary phase containing the metal-HONTA complexes can be extruded from the column by stopping the rotation and pumping the mobile phase at a high flow rate.
-
The column can then be washed with an appropriate solvent to remove any residual components before the next run.
Data Presentation: Quantitative Analysis
The following table summarizes representative quantitative data for the extraction of selected metal ions using a HONTA-based solvent system. The distribution ratio (D) is a measure of the extraction efficiency, and the separation factor (α) indicates the selectivity of the separation between two components.
| Metal Ion | Distribution Ratio (D) | Extraction Efficiency (%) | Separation Factor (α) vs. API | Conditions |
| API | < 0.1 | > 99% (in mobile phase) | - | 0.1 M HNO₃ |
| Pu(IV) | > 100 | > 99% | > 1000 | 0.1 M HONTA in 90% n-dodecane/10% isodecanol vs. 3 M HNO₃[9] |
| Am(III) | ~10 | ~91% | ~100 | 0.1 M HONTA in 90% n-dodecane/10% isodecanol vs. pH 2.0[9] |
| U(VI) | ~2 | ~67% | ~20 | 0.1 M HONTA in 90% n-dodecane/10% isodecanol vs. 3 M HNO₃[9] |
| Eu(III) | ~1 | ~50% | ~10 | 0.1 M HONTA in n-dodecane vs. 0.2 M HNO₃ |
Note: Data is compiled and representative based on available literature. Actual values will depend on the specific experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the counter-current extraction process using this compound derivatives for the purification of an Active Pharmaceutical Ingredient.
Caption: Workflow for API purification using counter-current extraction with a this compound derivative.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Stationary Phase Retention (Sf) | - Inappropriate solvent system- High mobile phase flow rate- Incorrect rotational speed | - Re-evaluate the partition coefficients (K) of the solvent system.- Reduce the mobile phase flow rate.- Optimize the rotational speed of the centrifuge. |
| Poor Separation of API and Impurities | - Unsuitable solvent system (K values are too close)- Column overloading | - Select a solvent system with a larger difference in partition coefficients for the API and the metal-NTA complex.- Reduce the sample concentration or injection volume. |
| Emulsion Formation | - High concentration of surfactants or certain compounds- High flow rate or rotational speed | - Add a small amount of an anti-emulsifying agent.- Optimize flow rate and rotational speed. |
| Precipitation in the System | - Low solubility of the sample or complex in the chosen phases | - Decrease the sample concentration.- Modify the solvent system to increase solubility. |
Safety Precautions
-
Always work in a well-ventilated area or a fume hood, especially when handling organic solvents and acids.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.
-
Ensure that the counter-current chromatography system is operated according to the manufacturer's instructions and safety guidelines.
-
If working with radioactive materials, such as actinides, all work must be conducted in a licensed radiological facility with appropriate shielding and monitoring.
References
- 1. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Rise of Centrifugal Partition Chromatography (CPC): A Revolutionary Technique - Rotachrom Technologies [rotachrom.com]
- 5. ijpra.com [ijpra.com]
- 6. Liquid-liquid extraction studies of Np(IV) using N,N,N',N',N",N"-hexa-noctylthis compound (HONTA) in C4mimNTf2 [inis.iaea.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ris.utwente.nl [ris.utwente.nl]
Troubleshooting & Optimization
Technical Support Center: Nitrilotriacetamide in Solvent Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrilotriacetamide (NTA) ligands in solvent extraction experiments. The focus is on preventing the common issue of third phase formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is third phase formation and why is it a problem in my experiments with this compound?
A: Third phase formation is an undesirable phenomenon in solvent extraction where the organic phase splits into two immiscible layers. This typically occurs at high metal and/or acid loading. The "third phase" is a dense, often highly viscous layer that is rich in the extracted metal-NTA complex. This phenomenon is problematic because it can:
-
Lead to loss of valuable target molecules.
-
Complicate phase separation and handling.
-
Cause operational issues in continuous extraction processes, such as clogging of equipment.
-
Interfere with downstream analytical procedures.
This compound-based extractants, particularly those with longer alkyl chains like Hexa-n-octylthis compound (HONTA), are known to be prone to third phase formation due to the limited solubility of the extracted metal complexes in common non-polar diluents like n-dodecane.[1][2]
Q2: I am observing a second organic layer during my extraction with an NTA ligand. How can I prevent this?
A: The most common and effective method to prevent third phase formation is the addition of a "phase modifier" to your organic solvent mixture.[1][2] Phase modifiers are typically long-chain alcohols or other polar molecules that increase the solubility of the metal-NTA complex in the organic diluent.
Commonly used phase modifiers for NTA systems include:
-
Isodecanol: Often used at concentrations around 10-20% (v/v) in the organic phase.[1][3]
-
1-Octanol: Another effective long-chain alcohol.[4]
-
N,N-dihexyloctanamide (DHOA): A monoamide that can also act as a phase modifier.[2]
Troubleshooting Steps:
-
Introduce a Phase Modifier: If you are not already using one, add a phase modifier like isodecanol to your organic phase. A good starting point is 10% (v/v).
-
Increase Modifier Concentration: If you are already using a modifier but still observe a third phase, try increasing its concentration. For instance, increasing isodecanol from 10% to 20% can enhance the solubility of the extracted complexes.[1][3]
-
Decrease Extractant or Metal Concentration: If adding or increasing the modifier is not feasible, consider reducing the concentration of your NTA ligand or the initial metal concentration in the aqueous phase.
-
Adjust Acidity: High nitric acid concentrations can promote third phase formation. If your experimental conditions allow, a slight reduction in the aqueous phase acidity might be beneficial.
-
Consider a Different Diluent: While n-dodecane is common, using a more aromatic or polar diluent could increase the solubility of the metal-NTA complex, though this may also affect extraction efficiency.
Q3: What is the mechanism by which phase modifiers prevent third phase formation?
A: Third phase formation is driven by the aggregation of the polar metal-NTA complexes into reverse micelles in the non-polar diluent. When these aggregates become too large and numerous, they separate from the bulk organic phase.
Phase modifiers work by disrupting this aggregation process.[5] They are believed to act in two primary ways:
-
Co-solvation: The polar head group of the modifier molecule (e.g., the hydroxyl group of an alcohol) can interact with the polar core of the metal-NTA complex, while its non-polar tail remains solvated by the diluent. This increases the overall solubility of the complex in the organic phase.
-
Steric Hindrance: By incorporating themselves into the reverse micelles, phase modifiers can create steric hindrance that prevents the aggregates from growing to a size that would lead to phase separation.
Quantitative Data on Third Phase Prevention
The following table summarizes available quantitative data on the prevention of third phase formation in systems using NTA-derived ligands.
| NTA Ligand | Metal Ion | Aqueous Phase | Organic Phase Composition | Max. Metal Conc. in Organic Phase without Third Phase | Reference |
| HBNTA | Th(IV) | 4 M HNO₃ | 0.1 M HBNTA in 20% Isodecanol + 80% n-Dodecane | 0.050 ± 0.004 M | [1] |
| HONTA | Th(IV) | 4 M HNO₃ | 0.1 M HONTA in 20% Isodecanol + 80% n-Dodecane | 0.050 ± 0.004 M | [1] |
| HHNTA | U(VI), Np(IV), Pu(IV), Am(III) | 0.1 - 8 M HNO₃ | 0.05 M HHNTA in 20% Isodecanol + 80% n-Dodecane | Third phase formation was avoided across the tested range | [3] |
Experimental Protocols
Protocol for Solvent Extraction with this compound using a Phase Modifier to Prevent Third Phase Formation
This protocol describes a typical batch solvent extraction experiment designed to minimize the risk of third phase formation.
1. Reagent Preparation:
-
Aqueous Phase: Prepare a stock solution of the target metal ion in the desired aqueous medium (e.g., nitric acid). The concentration should be determined based on experimental goals, but be mindful that higher concentrations increase the risk of third phase formation.
-
Organic Phase:
-
Prepare the desired concentration of the this compound ligand (e.g., 0.1 M HONTA) in the chosen diluent (e.g., n-dodecane).
-
Add the phase modifier to the organic phase. For example, to prepare a 20% (v/v) isodecanol solution, add 20 mL of isodecanol to every 80 mL of the NTA/dodecane solution.
-
Ensure the organic phase is homogenous before use.
-
2. Extraction Procedure:
-
In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), add equal volumes of the prepared aqueous and organic phases. A 1:1 phase ratio is common, but this can be varied as needed.
-
Agitate the mixture vigorously for a sufficient time to ensure equilibrium is reached. This is typically between 30 minutes and 2 hours at a constant temperature (e.g., 25 °C).
-
After agitation, allow the phases to separate. Centrifugation can be used to accelerate phase disengagement and ensure a clean interface.
-
Carefully separate the aqueous and organic phases.
-
Analyze the concentration of the metal ion in both phases using an appropriate analytical technique (e.g., ICP-MS, UV-Vis spectrophotometry) to determine the distribution ratio.
3. Observation for Third Phase:
-
Visually inspect the organic phase after separation. A single, clear organic phase indicates that third phase formation has been successfully prevented. If a second, denser organic layer is observed, troubleshooting steps (see Q2) should be implemented.
Visualizations
Experimental Workflow for Solvent Extraction with NTA
Caption: A flowchart illustrating the key steps in a solvent extraction experiment using this compound, including the crucial observation for third phase formation.
Mechanism of Third Phase Prevention by Phase Modifiers
Caption: A diagram illustrating the proposed mechanism by which phase modifiers prevent third phase formation by disrupting the aggregation of metal-NTA complexes.
References
effect of nitric acid concentration on Nitrilotriacetamide extraction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrilotriacetamide (NTA) for extraction processes, particularly focusing on the effect of nitric acid concentration.
Troubleshooting Guides
Issue 1: Formation of a Third Phase
The formation of a third phase, an intermediate layer between the aqueous and organic phases, is a common issue in solvent extraction, especially at high metal and acid concentrations.[1][2] This phenomenon can lead to the loss of extractant and metal ions, complicating the separation process.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Visual Inspection | Observe the organic phase for any signs of turbidity, cloudiness, or the formation of a distinct third layer after equilibration and centrifugation. | Early detection allows for timely intervention. |
| 2. Reduce Metal Loading | Decrease the concentration of the metal ion in the aqueous feed solution. | Third phase formation is often triggered by the high aggregation of metal-ligand complexes.[1] |
| 3. Adjust Nitric Acid Concentration | Lower the nitric acid concentration in the aqueous phase. | High nitric acid concentrations can promote the formation of highly polar complexes that are less soluble in the non-polar diluent. |
| 4. Introduce a Phase Modifier | Add a phase modifier, such as 1-octanol or isodecanol, to the organic phase. A common concentration is 5-10% (v/v).[3][4] | Phase modifiers are amphiphilic molecules that can increase the solubility of the extracted metal-NTA complexes in the organic diluent, thereby preventing phase separation.[4] |
| 5. Increase Alkyl Chain Length of NTA | If synthesizing the NTA ligand, consider using a derivative with longer alkyl chains (e.g., switching from hexyl to octyl groups). | Longer alkyl chains on the NTA molecule can improve its solubility and the solubility of its metal complexes in the organic diluent.[3] |
Troubleshooting Logic for Third Phase Formation
Caption: A flowchart for troubleshooting third-phase formation.
Issue 2: Low Extraction Efficiency
Low extraction efficiency can result from several factors, including inappropriate nitric acid concentration, insufficient ligand concentration, or phase contact issues.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Nitric Acid Concentration | Ensure the nitric acid concentration is optimal for the target metal ion. The extraction of different metal ions is highly dependent on the acidity of the aqueous phase. For instance, the extraction of Pu(IV) and Np(IV) can be effective at 3 M HNO₃, while Am(III) extraction might be lower under the same conditions.[5] | The mechanism of extraction and the stability of the extracted complexes are strongly influenced by the nitric acid concentration. |
| 2. Increase Ligand Concentration | Increase the concentration of the NTA ligand in the organic phase. | A higher ligand concentration can shift the equilibrium towards the formation of the extracted metal-ligand complex. |
| 3. Ensure Adequate Phase Contact | Increase the mixing time and/or agitation speed during the extraction step. | Sufficient contact time and surface area between the aqueous and organic phases are necessary to achieve equilibrium. |
| 4. Check for Competing Metals | Analyze the aqueous feed for the presence of other metal ions that might be co-extracted, thus competing with the target analyte for the NTA ligand. | The presence of highly extractable competing ions can reduce the efficiency of the desired extraction. |
| 5. Evaluate Diluent Effects | Ensure the chosen diluent (e.g., n-dodecane) is appropriate and does not adversely interact with the NTA ligand or the extracted complexes. | The diluent can influence the solubility and stability of the extracted species. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing nitric acid concentration on the extraction of actinides and lanthanides with this compound?
A1: The effect of nitric acid concentration is complex and depends on the specific metal ion. Generally, for many trivalent actinides like Americium (Am³⁺) and Lanthanides, the distribution ratios tend to decrease with increasing nitric acid concentration, especially at higher concentrations. This is due to the competition of nitric acid itself for the NTA ligand.[4] However, for tetravalent actinides like Plutonium (Pu⁴⁺) and Neptunium (Np⁴⁺), the extraction can be quite efficient at moderately high nitric acid concentrations (e.g., 3 M HNO₃).[5]
Q2: Why is a phase modifier like 1-octanol often used in the organic phase?
A2: A phase modifier is used to prevent the formation of a third phase.[3][4] The metal-NTA complexes formed during extraction can have limited solubility in the non-polar organic diluent (like n-dodecane). This can cause the organic phase to split into a diluent-rich light phase and a complex-rich heavy phase (the third phase). The phase modifier, being an amphiphilic molecule, helps to solubilize these polar complexes in the organic phase, maintaining a two-phase system.[4]
Q3: What is the role of the diluent (e.g., n-dodecane)?
A3: The diluent is the bulk organic solvent that carries the NTA extractant. It should be immiscible with water, have a low viscosity, a high flash point for safety, and be chemically stable. N-dodecane is a common choice in nuclear fuel reprocessing applications. The diluent also influences the physical properties of the organic phase, such as density and viscosity.[3]
Q4: How does the alkyl chain length of the this compound ligand affect extraction?
A4: The length of the alkyl chains on the NTA molecule can influence its lipophilicity and, consequently, its distribution between the aqueous and organic phases. Longer alkyl chains generally increase the ligand's solubility in the organic phase and can help to prevent third-phase formation by making the extracted complexes more soluble in the diluent.[3]
Q5: Can this compound be used to separate actinides from lanthanides?
A5: Yes, NTA-based ligands have shown promise for the selective extraction of trivalent minor actinides (like Am³⁺ and Cm³⁺) over trivalent lanthanides.[6] This selectivity is a key area of research in advanced nuclear fuel reprocessing.
Data Presentation
Table 1: Distribution Ratios (D) of Selected Actinides and Lanthanides with 0.05 M HONTA in n-dodecane at Varying Nitric Acid Concentrations.
| Nitric Acid (M) | D(Am) | D(Cm) | D(Eu) |
| 0.08 | ~18.5 | ~3.7 | ~0.3 |
Data compiled and estimated from graphical representations in reference[7]. Values are approximate and intended for illustrative purposes.
Table 2: Extraction of Actinides with HHNTA in 20% Isodecanol/80% n-dodecane.
| Metal Ion | Nitric Acid (M) | Extraction Trend |
| Pu(IV) | 0.5 | Highest |
| Np(IV) | 0.5 | High |
| Am(III) | 0.5 | Moderate |
| U(VI) | 0.5 | Lowest |
Qualitative trend based on data from reference[5].
Experimental Protocols
General Protocol for Solvent Extraction of Metal Ions using this compound
This protocol outlines a typical batch solvent extraction experiment.
1. Preparation of Aqueous Phase:
-
Prepare a stock solution of the metal ion(s) of interest in a known concentration of nitric acid.
-
Prepare a series of aqueous feed solutions with varying nitric acid concentrations by diluting the stock solution with the appropriate amount of nitric acid and deionized water.
2. Preparation of Organic Phase:
-
Dissolve the desired amount of this compound (e.g., HONTA) in the chosen diluent (e.g., n-dodecane) to achieve the target concentration (e.g., 0.05 M).
-
If required, add a phase modifier (e.g., 1-octanol) to the organic phase at the desired volume percentage (e.g., 10%).
3. Extraction Procedure:
-
In a suitable container (e.g., a centrifuge tube), add equal volumes of the aqueous and organic phases (e.g., 2 mL of each).
-
Tightly cap the container and agitate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes) using a mechanical shaker at a constant temperature.
-
Separate the two phases by centrifugation for a predetermined time (e.g., 10 minutes).
4. Analysis:
-
Carefully separate the aqueous and organic phases.
-
Take an aliquot from the aqueous phase and analyze the concentration of the metal ion using a suitable analytical technique (e.g., ICP-MS, gamma spectroscopy).
-
The concentration of the metal ion in the organic phase can be determined by mass balance or by back-extraction into a suitable stripping solution followed by analysis.
5. Calculation of Distribution Ratio (D):
-
The distribution ratio (D) is calculated as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
Experimental Workflow for NTA Extraction
References
- 1. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Nitrilotriacetamides: Nitric acid and water extraction, and physicochemical properties | Journal Article | PNNL [pnnl.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alkyl Chain Length in Nitrilotriacetamide for Enhanced Selectivity
Welcome to the technical support center for the optimization of Nitrilotriacetamide (NTA) derivatives. This resource is designed for researchers, scientists, and drug development professionals working with NTA and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts, particularly in leveraging alkyl chain length to improve the selectivity of these powerful chelating agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of optimizing alkyl chain length in this compound?
A1: A primary application is in the selective separation of trivalent actinides, such as Americium (Am³⁺), from lanthanides, like Europium (Eu³⁺), which is a critical challenge in nuclear waste management.[1][2][3] Additionally, NTA derivatives are being explored in medicinal chemistry, for example, as inhibitors of L-cystine crystallization, which is relevant to the prevention of kidney stones.[4]
Q2: How does increasing the alkyl chain length on NTA affect its selectivity for Am³⁺ over Eu³⁺?
A2: Elongating the alkyl chains on the amide nitrogen atoms of NTA, typically from butyl to octyl groups, has been shown to increase the efficiency of selective separation of Am(III) from Eu(III).[1][2][3] This is attributed to a greater degree of covalency in the bonds formed between Am³⁺ and the NTA derivative, as well as a higher level of charge transfer from the ligand to the americium ion.[1][2]
Q3: What is the theoretical basis for this enhanced selectivity with longer alkyl chains?
A3: Theoretical calculations, specifically relativistic density functional theory, have shown that the differences in the calculated free energies between Americium and Europium complexes become more negative with longer alkyl chains (from n-butyl to n-octyl) compared to shorter chains (methyl to propyl).[1][2][3] This indicates a stronger and more favorable binding with Americium as the alkyl chain length increases, leading to enhanced selectivity.
Q4: Are there any other applications for NTA derivatives in drug development?
A4: Yes, beyond their potential use in preventing kidney stone formation, NTA derivatives can be functionalized to create bifunctional or trifunctional chelating agents.[5] These can be used to attach metal ions to biomolecules for applications in imaging, diagnostics, and therapy. The principles of optimizing selectivity through structural modifications, such as altering alkyl chain length, are broadly applicable in the design of targeted drug delivery systems.
Troubleshooting Guides
Synthesis of N,N,N',N',N'',N''-hexaalkylthis compound
-
Problem: Low yield during the amidation reaction.
-
Possible Cause: Incomplete reaction or side product formation.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the starting materials or intermediates. Use a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to scavenge the acid produced during the reaction.[6] Consider increasing the reaction time or temperature, but monitor for decomposition.
-
-
Problem: Difficulty in purifying the final product.
-
Possible Cause: The product may be an oil or have similar polarity to the starting materials or byproducts.
-
Solution: Utilize column chromatography with a suitable solvent system. If the product is an oil, try to crystallize it by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. If crystallization is not possible, preparative HPLC may be necessary for high-purity samples.
-
-
Problem: The synthesized NTA derivative has poor solubility in the desired solvent for extraction experiments.
-
Possible Cause: The alkyl chains may not be long enough to impart sufficient lipophilicity for nonpolar organic solvents, or too long for more polar organic solvents.
-
Solution: Select a solvent system that matches the polarity of your NTA derivative. For highly lipophilic derivatives (e.g., hexyl, octyl), nonpolar solvents like n-dodecane are often used, sometimes with a modifier like isodecanol to prevent third phase formation.[7][8]
-
Solvent Extraction Experiments
-
Problem: Inconsistent or non-reproducible distribution ratios (D values).
-
Possible Cause: Incomplete phase separation, changes in temperature, or inaccurate pH control of the aqueous phase.
-
Solution: Ensure complete phase separation by allowing sufficient settling time or by centrifugation. Control the temperature of the experiment, as extraction can be temperature-dependent.[9] Use a reliable buffer system to maintain a constant pH in the aqueous phase.
-
-
Problem: Formation of a third phase at the interface of the aqueous and organic layers.
-
Possible Cause: High concentration of the metal-ligand complex, which has limited solubility in both the aqueous and organic phases.
-
Solution: Add a phase modifier, such as a long-chain alcohol (e.g., isodecanol), to the organic phase.[8] This can help to solvate the complex and prevent the formation of a third phase. Alternatively, reduce the concentration of the NTA derivative or the metal ions.
-
-
Problem: Low separation factor (SF) between Am³⁺ and Eu³⁺.
-
Possible Cause: The alkyl chain on the NTA derivative may be too short, or the experimental conditions (e.g., pH, nitric acid concentration) may not be optimal.
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Solution: Synthesize and test NTA derivatives with longer alkyl chains (e.g., hexyl, octyl), as these have been shown to improve selectivity.[1][2][3] Systematically vary the nitric acid concentration in the aqueous phase, as the separation factor is often highly dependent on this parameter.[7]
-
Data Summary
The following table summarizes the effect of alkyl chain length on the selectivity of this compound derivatives for Americium (Am) over Europium (Eu). The separation factor (SF Am/Eu) is the ratio of the distribution ratio of Am to that of Eu. A higher SF Am/Eu indicates greater selectivity for Am.
| NTA Derivative (Alkyl Group) | Organic Phase | Aqueous Phase | Separation Factor (SF Am/Eu) | Reference |
| n-octyl (HONTA) | 0.10 mol/L HONTA in n-dodecane | 0.20 mol/L HNO₃ | 9.67 | [7] |
| n-butyl (HBNTA) | 20% isodecanol–80% n-dodecane | Nitric acid solution | Lower than HHNTA | [6] |
| n-hexyl (HHNTA) | 20% isodecanol–80% n-dodecane | Nitric acid solution | Higher than HBNTA | [6] |
Note: Direct quantitative comparison between all studies is challenging due to variations in experimental conditions. However, the general trend of increasing selectivity with longer alkyl chains is consistently observed.
Experimental Protocols
Protocol 1: Synthesis of N,N,N',N',N'',N''-hexa-n-butylthis compound (HBNTA)
This protocol is a generalized procedure based on standard amidation reactions.
Materials:
-
Nitrilotriacetic acid
-
Thionyl chloride (SOCl₂)
-
n-Butylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend nitrilotriacetic acid in anhydrous DCM. Add an excess of thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, then reflux for 4 hours until the solution becomes clear. Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude nitrilotriacetyl chloride.
-
Amidation: Dissolve the crude nitrilotriacetyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve an excess of n-butylamine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure HBNTA.
-
Characterization: Confirm the structure and purity of the synthesized HBNTA using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solvent Extraction for Am/Eu Selectivity
This protocol describes a typical procedure for evaluating the selectivity of an NTA derivative.
Materials:
-
Synthesized N,N,N',N',N'',N''-hexaalkylthis compound (e.g., HBNTA, HONTA)
-
n-Dodecane
-
Isodecanol (if needed as a phase modifier)
-
Nitric acid (HNO₃) solutions of varying concentrations
-
Radioactive tracers: ²⁴¹Am and ¹⁵²Eu
-
Scintillation vials and scintillation cocktail
-
Gamma-ray spectrometer or liquid scintillation counter
Procedure:
-
Organic Phase Preparation: Prepare a solution of the NTA derivative in the organic diluent (e.g., 0.1 M HONTA in n-dodecane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of nitric acid at the desired concentration (e.g., 0.2 M HNO₃) containing known amounts of ²⁴¹Am and ¹⁵²Eu tracers.
-
Extraction: In a suitable vial, mix equal volumes of the organic and aqueous phases (e.g., 1 mL each). Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Activity Measurement: Carefully take an aliquot from both the aqueous and organic phases. Measure the gamma activity of ²⁴¹Am and ¹⁵²Eu in each aliquot using a gamma-ray spectrometer or a liquid scintillation counter.
-
Calculation of Distribution Ratio (D): D = (Activity of radionuclide per mL of organic phase) / (Activity of radionuclide per mL of aqueous phase)
-
Calculation of Separation Factor (SF): SF (Am/Eu) = D(Am) / D(Eu)
-
Optimization: Repeat the experiment with NTA derivatives having different alkyl chain lengths and at various nitric acid concentrations to determine the optimal conditions for selective separation.
Visualizations
Caption: Workflow for synthesis and evaluation of NTA derivatives.
Caption: Alkyl chain effects on Am/Eu selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the Alkyl Chain of this compound for Selectively Extracting Trivalent Am over Eu Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 4862-18-4 [smolecule.com]
- 5. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nitrilotriacetamide (NTA) in n-Dodecane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nitrilotriacetamide (NTA) and managing its solubility in n-dodecane.
Frequently Asked Questions (FAQs)
1. What is this compound (NTA) and what are its general solubility characteristics?
This compound (C₆H₁₂N₄O₃) is a white crystalline solid.[1][2] It is known to be soluble in water and slightly soluble in ethanol.[1] Its molecular structure contains polar amide groups, which generally results in low solubility in nonpolar solvents like n-dodecane.
2. I am observing very low solubility of NTA in pure n-dodecane. Is this expected?
Yes, this is expected. The polar nature of the three acetamide groups in the NTA molecule leads to strong intermolecular hydrogen bonding, making it difficult for the nonpolar n-dodecane molecules to solvate it effectively. Research on related NTA-derivatives for applications like liquid-liquid extraction often reports the need for co-solvents or "phase modifiers" to achieve adequate solubility in n-dodecane.[3][4]
3. What are "phase modifiers" and how do they improve the solubility of NTA in n-dodecane?
Phase modifiers are typically long-chain alcohols, such as isodecanol or 1-octanol, that are added to the n-dodecane solvent.[3][5] They work by disrupting the strong self-association of the polar NTA molecules and creating a more favorable solvation environment. The hydroxyl group of the alcohol can interact with the polar amide groups of NTA, while its long alkyl chain is compatible with the n-dodecane. This helps to break up NTA aggregates and disperse them in the nonpolar solvent.
4. Can temperature be used to increase the solubility of NTA in n-dodecane?
In general, the solubility of solids in liquids tends to increase with temperature. Therefore, gentle heating of the NTA/n-dodecane mixture may improve solubility. However, it is crucial to be aware that the dissolved NTA may precipitate out of the solution upon cooling. The stability of NTA at elevated temperatures should also be considered to avoid degradation.
5. What is "third phase formation" and how can I avoid it?
Third phase formation is the appearance of a second organic phase, which can occur during liquid-liquid extraction when the concentration of the extracted species in the organic phase exceeds its solubility limit. This is a common issue when using NTA derivatives in n-dodecane to extract metal ions from aqueous solutions.[3] To avoid this, it is often necessary to use a phase modifier, such as isodecanol, in the n-dodecane solvent.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound (NTA) does not dissolve in n-dodecane. | Inherently low solubility of polar NTA in a nonpolar solvent. | - Add a co-solvent/phase modifier: Introduce a long-chain alcohol like isodecanol or 1-octanol to the n-dodecane. Start with a small percentage (e.g., 5-10% v/v) and gradually increase as needed. - Increase Temperature: Gently heat the mixture while stirring. Be cautious of potential precipitation upon cooling. - Particle Size Reduction: Ensure the NTA powder is finely ground to increase the surface area for dissolution.[6] |
| A precipitate forms after dissolving NTA with heating and then cooling the solution. | The solution was supersaturated at the higher temperature, and the solubility limit was exceeded upon cooling. | - Re-dissolve with heating and use the solution at an elevated temperature. - Increase the amount of co-solvent/phase modifier in the n-dodecane to increase the solubility at room temperature. - Prepare a more dilute solution that remains stable at the desired working temperature. |
| An emulsion forms during liquid-liquid extraction with an NTA/n-dodecane phase. | High concentrations of surface-active species. Vigorous shaking. | - Reduce the agitation intensity: Gently swirl or rock the mixture instead of vigorous shaking. - "Salting out": Add a neutral salt (e.g., NaCl) to the aqueous phase to increase its ionic strength, which can help break the emulsion. - Centrifugation: Centrifuge the mixture to force the separation of the layers. |
| A third phase appears during metal extraction. | The concentration of the NTA-metal complex has exceeded its solubility in the organic phase. | - Increase the concentration of the phase modifier (e.g., isodecanol) in the n-dodecane. A common formulation in related studies is 10-20% isodecanol in n-dodecane.[3][4] - Lower the initial concentration of NTA in the organic phase. - Reduce the concentration of the metal ion in the aqueous feed solution. |
Experimental Protocols
Protocol 1: Preparation of an NTA Solution in a Modified n-Dodecane Solvent
-
Objective: To prepare a stable solution of this compound (NTA) in n-dodecane using a phase modifier.
-
Materials:
-
This compound (NTA), solid
-
n-Dodecane, analytical grade
-
Isodecanol (or 1-octanol), analytical grade
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Heating plate (optional)
-
-
Procedure:
-
Prepare the modified solvent by adding the desired volume percentage of isodecanol to n-dodecane in a volumetric flask (e.g., for a 10% isodecanol in n-dodecane solution, add 10 mL of isodecanol to a 100 mL volumetric flask and bring to volume with n-dodecane).
-
Weigh the desired amount of solid NTA.
-
Transfer the NTA to the volumetric flask containing the modified solvent.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the mixture at room temperature until the NTA is fully dissolved. This may take a significant amount of time.
-
If dissolution is slow, gentle heating (e.g., 40-50°C) can be applied. Ensure the flask is loosely capped to avoid pressure buildup.
-
Once dissolved, allow the solution to cool to room temperature and observe for any precipitation. If a precipitate forms, a higher concentration of the phase modifier may be needed.
-
Visualizations
Caption: Workflow for preparing a stable solution of NTA in n-dodecane with troubleshooting steps.
Caption: Logical relationship between the solubility problem, its causes, and potential solutions.
References
- 1. Cas 4862-18-4,2,2',2''-nitrilotris(acetamide) | lookchem [lookchem.com]
- 2. 2,2',2''-Nitrilotris(acetamide) | C6H12N4O3 | CID 78580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. osti.gov [osti.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting emulsion formation in Nitrilotriacetamide solvent extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during Nitrilotriacetamide (NTA) solvent extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of solvent extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] In NTA solvent extraction, this typically manifests as a cloudy or milky layer between the organic and aqueous phases, which can make it difficult to separate the two layers cleanly.[2] The formation of a stable emulsion is a significant disadvantage as it complicates the separation of the aqueous and solvent phases, potentially requiring extended residence time and additional separation steps.[3]
Q2: What are the primary causes of emulsion formation in NTA solvent extraction?
Emulsion formation is generally caused by the presence of substances that act as emulsifying agents and the input of excessive mechanical energy during mixing.
-
Emulsifying Agents: Samples may contain surfactant-like compounds such as phospholipids, free fatty acids, proteins, or other cellular debris that have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[2][4] These molecules accumulate at the interface between the aqueous and organic phases, reducing interfacial tension and stabilizing the dispersed droplets.[5]
-
High Shear Mixing: Vigorous shaking or stirring of the extraction mixture provides the energy to break up one liquid phase into fine droplets within the other, creating a larger surface area for emulsifying agents to act upon.[1][6]
-
Presence of Finely Divided Solids: Suspended solids in the sample can also contribute to the stabilization of emulsions.[7][8]
-
Third Phase Formation: NTA solvent systems are known to be prone to the formation of a "third phase," a distinct organic layer that separates from the primary organic and aqueous phases, especially at high metal loading.[2][9] While not identical to an emulsion, the underlying physicochemical principles related to aggregation and solubility can also contribute to the stabilization of emulsions.[9][10] The addition of phase modifiers is a common strategy to prevent third-phase formation and can also impact emulsion stability.[2][11]
Troubleshooting Guide for Emulsion Formation
This guide provides a systematic approach to preventing and breaking emulsions encountered during NTA solvent extraction.
Problem: A stable emulsion has formed during my NTA solvent extraction.
Below are several methods, from preventative measures to techniques for breaking existing emulsions.
Preventative Strategies
Preventing emulsion formation is generally more effective than breaking a stable one.[2][4]
| Strategy | Description |
| Gentle Mixing | Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This reduces the mechanical energy input that leads to the formation of fine droplets.[2][4] |
| Optimize Phase Modifier Concentration | NTA solvent systems often include a phase modifier like isodecanol or 1-octanol to prevent third-phase formation.[3] The concentration of this modifier can impact interfacial properties. Systematically varying the modifier concentration may help minimize emulsion tendencies. |
| Pre-treatment of Sample | For complex biological samples, consider pre-treatment steps such as protein precipitation or filtration to remove cellular debris and other potential emulsifying agents.[1] |
Methods for Breaking Emulsions
If an emulsion has already formed, the following techniques can be employed.
These methods aim to break the emulsion without adding chemical reagents that could interfere with downstream analysis.
| Technique | Description |
| Allowing the Sample to Sit | Let the separatory funnel stand undisturbed for up to an hour. Gravity alone may be sufficient for the phases to separate. Gentle tapping on the side of the funnel can sometimes aid this process. |
| Centrifugation | This is a highly effective method for breaking emulsions.[6][12] The centrifugal force accelerates the separation of the dispersed droplets. A solid "protein cake" may form at the interface, which can facilitate a cleaner separation. |
| Filtration | Passing the emulsion through a bed of glass wool or Celite can physically disrupt the emulsified layer.[2][8][13] Phase separation filter paper, which is highly silanized, can also be used to separate the aqueous and organic layers.[2] |
| Ultrasonication | An ultrasonic bath can provide the energy to disrupt the emulsion.[12][13] It is advisable to use an ice bath in conjunction with ultrasonication to prevent sample heating.[12] |
| Thermal Shock | Sudden cooling or freezing of the emulsion can increase the interfacial tension between the two phases, promoting coalescence.[7] |
These methods involve the addition of chemical reagents to alter the properties of the liquid phases and break the emulsion.
| Technique | Description |
| Salting Out | The addition of a saturated salt solution (brine, NaCl) or a solid salt increases the ionic strength of the aqueous phase.[2][6] This can force the emulsifying agents into one of the phases, destabilizing the emulsion.[2][6] |
| pH Adjustment | For emulsions stabilized by surfactants, detergents, or alkali soaps, adjusting the pH of the aqueous phase can alter the charge of the emulsifying agent, reducing its effectiveness.[12] Acidification to a pH of approximately 2 with a dilute strong acid (e.g., HCl or H₂SO₄) is a common approach.[12] |
| Addition of a Different Organic Solvent | Adding a small amount of a different organic solvent can change the polarity of the organic phase, which may help to solubilize the emulsifying agent in either the organic or aqueous layer, thereby breaking the emulsion.[2] |
| Addition of Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous sodium sulfate acts as a drying agent, removing water from the organic phase and helping to break the emulsion.[14] |
Experimental Protocols
Protocol 1: Breaking an Emulsion by Centrifugation
-
Carefully transfer the entire contents of the separatory funnel (both liquid phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are properly balanced.
-
Centrifuge the tubes at a moderate to high speed. A good starting point is 3000 x g for 15-20 minutes.[1] For very stable emulsions, higher speeds or longer times may be necessary.
-
After centrifugation, three distinct layers should be visible: the upper organic phase, the lower aqueous phase, and potentially a solid "protein cake" at the interface.
-
Carefully pipette the separated layers into clean containers.
Protocol 2: Breaking an Emulsion by Salting Out
-
To the separatory funnel containing the emulsion, add a small volume (e.g., 5-10% of the aqueous phase volume) of a saturated sodium chloride solution (brine).
-
Gently invert the funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking, which could worsen the emulsion.
-
Allow the funnel to stand and observe if the emulsion begins to break.
-
If necessary, add more brine in small portions and repeat the gentle mixing until the phases separate.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsion formation in NTA solvent extraction.
Caption: A logical workflow for preventing and troubleshooting emulsion formation.
Summary of Quantitative Parameters for Emulsion Breaking
The following table summarizes key quantitative parameters for various emulsion breaking techniques. These are starting points and may require optimization for specific experimental conditions.
| Method | Parameter | Recommended Value | Notes |
| Centrifugation | Speed | 3000 x g | Higher speeds may be more effective but risk damaging fragile molecules.[1] |
| Time | 15 - 20 minutes | Longer times may be necessary for very stable emulsions.[1] | |
| Ultrasonication | Time | ~15 minutes | Prolonged sonication can lead to degradation of the analyte.[1] |
| Power | 40% of applied power | Optimal power may vary with the instrument and sample.[1] | |
| Salting Out | Reagent | Saturated NaCl (brine) | Potassium pyrophosphate can also be an effective salt.[1] |
| Amount | Add in small aliquots (1-2 mL) | Observe the effect before adding more.[1] | |
| Sodium Sulfate | Amount | 5-10% by weight of emulsion | Add until the powder no longer clumps.[14] |
| Time | 10 - 15 minutes | Allows for complete absorption of water.[14] | |
| Acidification | pH | ~2 | Use dilute strong acids like HCl or H₂SO₄.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety [comptes-rendus.academie-sciences.fr]
- 12. Liquid-liquid extraction of actinide ions from nitric acid feed using N,N,N',N',N",N"-hexa-n-hexylthis compound (HHNTA) [inis.iaea.org]
- 13. ris.utwente.nl [ris.utwente.nl]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of Ligand-Protein Complexes
Disclaimer: This guide provides a framework for assessing the impact of temperature on the stability of protein-ligand complexes. While the query specified Nitrilotriacetamide, publicly available research primarily focuses on its coordination chemistry with metal ions rather than its role as a ligand in protein thermal stability studies for drug development. Therefore, this document outlines the general principles, experimental protocols, and troubleshooting steps applicable to the study of any protein-ligand interaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind a thermal shift assay (TSA)? A thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding process as temperature increases.[1] The assay uses a fluorescent dye that preferentially binds to hydrophobic regions of a protein.[2] In its native, folded state, the protein's hydrophobic core is buried. As the temperature rises, the protein denatures, exposing these hydrophobic regions. The dye then binds, causing a significant increase in fluorescence. The midpoint of this transition, the melting temperature (Tm), is an indicator of the protein's thermal stability.[1] Ligand binding typically stabilizes the protein structure, resulting in a higher Tm.[3]
Q2: My ligand is destabilizing the protein (i.e., the Tm is decreasing). Is this result valid? Yes, this is a valid and informative result. While ligands most commonly stabilize proteins upon binding, destabilization can occur. This typically happens if the ligand binds preferentially to the unfolded or a partially unfolded state of the protein, thereby shifting the equilibrium away from the native state.[4] It is crucial to confirm the result with orthogonal methods and ensure the destabilization is not an artifact of buffer effects or ligand solubility issues.
Q3: What is the difference between Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC)? DSF (or TSA) is a fluorescence-based method that infers thermal stability by monitoring protein unfolding with an external dye. It is high-throughput, requires very little protein, and is excellent for screening many conditions or ligands quickly.[1][5] DSC is considered a "gold standard" for thermal stability analysis.[6] It is a label-free technique that directly measures the heat absorbed by a protein as it unfolds. DSC provides a more detailed thermodynamic profile, including the unfolding enthalpy (ΔH) and heat capacity change (ΔCp), but it requires more protein and has lower throughput.[7][8]
Q4: How do I choose the optimal protein and dye concentration for my DSF experiment? Before screening ligands, you should perform an optimization step. Test a matrix of protein concentrations (e.g., 2-10 µM) and dye concentrations (e.g., 1x to 10x of the stock solution) to find conditions that give a clear sigmoidal unfolding curve with a low initial fluorescence and a high final fluorescence (a good signal-to-noise ratio).[8]
Q5: Can I determine the binding affinity (Kd) from thermal shift data? While DSF is primarily used for screening and ranking ligands, you can estimate the dissociation constant (Kd) under certain assumptions. By measuring the change in melting temperature (ΔTm) at various ligand concentrations, you can fit the data to thermodynamic models to derive the Kd.[4] However, for accurate determination of binding affinity, Isothermal Titration Calorimetry (ITC) is the preferred method.
Troubleshooting Guides
This section addresses common issues encountered during thermal stability experiments.
Guide 1: Differential Scanning Fluorimetry (DSF/TSA) Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High initial fluorescence | 1. Protein is partially unfolded or aggregated at the start. 2. Dye is interacting non-specifically with the protein or a buffer component. 3. Dye or protein concentration is too high. | 1. Repurify the protein. Consider screening different buffer conditions (pH, salt) to find one that enhances stability.[9] 2. Perform a "dye-only" control to check for background fluorescence. 3. Optimize protein and dye concentrations. |
| No clear unfolding transition (flat curve) | 1. Protein is extremely stable and does not unfold in the tested temperature range. 2. Protein has already precipitated or denatured before the experiment. 3. No hydrophobic regions are exposed upon unfolding, or they are inaccessible to the dye. | 1. Extend the temperature range of the instrument if possible. 2. Check protein integrity on a fresh sample. Screen buffers to improve baseline stability.[9] 3. Use an alternative method like DSC, which does not rely on a dye. |
| Multiple unfolding transitions (multiple peaks) | 1. The protein has multiple domains that unfold independently at different temperatures. 2. The sample contains a mixture of protein states or impurities. | 1. This is often a true result and provides insight into the protein's domain structure. 2. Analyze protein purity via SDS-PAGE or mass spectrometry. |
| Fluorescence decreases at high temperatures | This is a common phenomenon often caused by the aggregation of the unfolded protein-dye complex, which quenches the fluorescence signal.[1] | This is generally not a problem for data analysis, as the Tm is calculated from the rising part of the sigmoidal curve. |
| High replicate variability (>0.5°C) | 1. Pipetting errors during plate setup. 2. Protein sample is not homogenous or is unstable over the time of the experiment. 3. Bubbles in the wells are interfering with the optical path. | 1. Use calibrated pipettes and ensure proper mixing. 2. Prepare fresh protein stock and keep it on ice. 3. Centrifuge the plate briefly before running the experiment to remove bubbles. |
Guide 2: Differential Scanning Calorimetry (DSC) Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy baseline or spikes in data | 1. Bubbles in the sample or reference cell. 2. Dirty instrument cells. 3. Mismatch between the sample buffer and the reference buffer.[7] | 1. Degas buffers and samples thoroughly before loading. 2. Run a cleaning cycle as per the instrument manufacturer's instructions. 3. Use the exact same buffer for the protein sample and the reference cell (e.g., from the final dialysis step). |
| Exothermic (downward) peaks | This is typically due to protein aggregation, where the formation of new intermolecular bonds releases heat. | This is a real thermodynamic event. Note the temperature at which aggregation occurs. You may need to optimize buffer conditions or protein concentration to minimize it if it interferes with the unfolding endotherm. |
| Transition is not reversible | The protein does not refold correctly upon cooling, usually due to aggregation or irreversible denaturation. | Most larger proteins exhibit irreversible unfolding. This does not invalidate the Tm measurement, but it means a full thermodynamic analysis (calculating ΔG at different temperatures) cannot be performed on that specific transition. |
| Incorrect sample concentration | The measured enthalpy change (ΔH) is directly proportional to the amount of protein in the cell. Inaccurate concentration leads to incorrect thermodynamic parameters.[7] | Accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient, or an amino acid analysis).[4] |
Quantitative Data Summary
As data for protein-Nitrilotriacetamide complexes are not available, the tables below serve as templates for organizing your experimental results. Table 1 shows thermodynamic data for the complexation of various this compound derivatives with Uranyl (UO2²⁺), illustrating the type of data generated from microcalorimetry.[10] Tables 2 and 3 are templates for recording data from your own DSF and DSC experiments.
Table 1: Thermodynamic Parameters for Uranyl-Nitrilotriacetamide Derivative Complexation [10] (Note: This data describes metal-ligand binding, not protein-ligand binding)
| Ligand | Formation Constant (log β) | ΔH (kJ/mol) | ΔS (J/mol/K) |
| Hexamethyl NTA (HMNTA) | log β₁₁ = 3.5 | -14.7 | 18.1 |
| log β₁₂ = 6.1 | -10.2 | 82.9 | |
| Hexabutyl NTA (HBNTA) | log β₁₁ = N/A | -19.2 | 14.4 |
| log β₁₂ = N/A | -16.4 | 87.2 | |
| Hexahexyl NTA (HHNTA) | log β₁₁ = N/A | -21.3 | 16.1 |
| log β₁₂ = N/A | -19.4 | 92.6 |
Table 2: Template for Recording DSF/TSA Screening Results
| Ligand ID | Ligand Conc. (µM) | Tm (°C) - Replicate 1 | Tm (°C) - Replicate 2 | Tm (°C) - Replicate 3 | Avg. Tm (°C) | ΔTm (°C) (vs. Apo) |
| Apo Protein | 0 | 52.1 | 52.3 | 52.2 | 52.2 | 0.0 |
| Ligand_A | 50 | 55.4 | 55.6 | 55.5 | 55.5 | +3.3 |
| Ligand_B | 50 | 51.0 | 50.8 | 50.9 | 50.9 | -1.3 |
| Ligand_C | 50 | 58.7 | 58.9 | 58.8 | 58.8 | +6.6 |
Table 3: Template for Recording DSC Thermodynamic Parameters
| Sample | Tm (°C) | ΔH_cal (kJ/mol) | ΔH_vH (kJ/mol) | ΔCp (kJ/mol·K) |
| Apo Protein | 52.8 | 450 | 465 | 15.2 |
| Protein + Ligand C | 59.5 | 510 | 520 | 16.1 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Ligand Screening
-
Preparation:
-
Prepare a 2X protein stock solution in the final, optimized assay buffer.
-
Prepare a 20X ligand stock solution in the same assay buffer. If ligand solubility is an issue, DMSO can be used, but ensure the final DMSO concentration is consistent across all wells (typically ≤ 2%).
-
Prepare a 200X stock of SYPRO Orange dye. Dilute it in assay buffer to a 20X working stock just before use and protect from light.
-
-
Assay Plate Setup (96-well PCR plate):
-
In a final volume of 20 µL per well:
-
Add 10 µL of 2X protein stock.
-
Add 1 µL of 20X ligand stock (or buffer/DMSO for control wells).
-
Add 1 µL of 20X dye working stock.
-
Add 8 µL of assay buffer to reach 20 µL.
-
Include "Apo protein" (no ligand) and "dye only" (no protein) controls.
-
-
Execution:
-
Seal the plate securely with an optical-quality seal.
-
Centrifuge the plate briefly (e.g., 1 min at 200 x g) to remove bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Monitor fluorescence using the instrument's appropriate channel for SYPRO Orange (e.g., ROX or FAM).
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve should be sigmoidal.
-
Calculate the first derivative of the curve (dF/dT). The peak of the derivative plot corresponds to the Tm.
-
Alternatively, fit the sigmoidal curve to a Boltzmann equation to determine the Tm, which is the midpoint of the transition.[9]
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare the protein sample at a concentration of 1-2 mg/mL.
-
Prepare the ligand-protein sample by incubating the protein with a saturating concentration of the ligand.
-
Dialyze both the protein and protein-ligand samples extensively against the final assay buffer. Crucially, save the final dialysis buffer to use as the reference.
-
Degas all samples and the reference buffer for 10-15 minutes immediately before loading.
-
-
Instrument Setup:
-
Thoroughly clean the instrument cells with detergent and water as per the manufacturer's protocol.
-
Perform several buffer-vs-buffer baseline scans to ensure the instrument is stable and equilibrated. The final baseline should be flat and reproducible.
-
-
Execution:
-
Carefully load the reference buffer into the reference cell and the protein sample into the sample cell, ensuring no bubbles are introduced.
-
Set the experimental parameters: typically a scan rate of 60 °C/hour (1 °C/min) over a temperature range that brackets the expected Tm (e.g., 20 °C to 90 °C).
-
Equilibrate the system at the starting temperature before beginning the scan.
-
After the heating scan, cool the sample back to the starting temperature to assess reversibility.
-
-
Data Analysis:
-
Subtract the buffer-vs-buffer baseline from the protein scan to obtain the raw thermogram (heat capacity vs. temperature).
-
Use the instrument's software to fit the unfolding transition. This will calculate the Tm (the peak of the transition) and the calorimetric enthalpy (ΔH_cal, the area under the peak).
-
Visualizations
Caption: General workflow for assessing protein-ligand thermal stability.
Caption: Troubleshooting decision tree for common DSF/TSA issues.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Model of Thermal Stabilization and Destabilization of Proteins by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Troubleshooting - Thermott [thermott.com]
- 9. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nitrilotriacetamide (NTA-AM) Loading Capacity Enhancement
Disclaimer: Nitrilotriacetamide (NTA-AM) is a molecule with known chelating properties.[1] The application of NTA-AM as a drug delivery vehicle is a novel and evolving area of research. The following guide is based on established principles in drug delivery and formulation science to provide hypothetical strategies and troubleshooting advice for enhancing its drug loading capacity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NTA-AM) and how does it function as a drug carrier?
A1: this compound (NTA-AM) is a derivative of nitrilotriacetic acid (NTA).[1] Structurally, it is a small molecule featuring a central nitrogen atom bonded to three acetamide groups.[1] In a drug delivery context, NTA-AM is explored as a scaffold or carrier. Its amide groups can participate in hydrogen bonding, while the central tertiary amine can be protonated, allowing for electrostatic interactions with drug molecules.[2][3] Its small size and defined structure make it a candidate for precise drug conjugation or complexation.
Q2: I am observing very low loading of my active pharmaceutical ingredient (API) with NTA-AM. What are the common causes?
A2: Low drug loading is a frequent challenge and can stem from several factors:
-
Poor Drug-Carrier Compatibility: The physicochemical properties of your API (e.g., hydrophobicity, charge, size) may not be favorable for interaction with the NTA-AM scaffold.
-
Suboptimal pH: The ionization states of both your API and NTA-AM are critical for interaction. Loading efficiency is often highly pH-dependent.[4][5][6]
-
Concentration Effects: The concentrations of both the drug and NTA-AM may be too low for efficient association or, conversely, so high that they cause solubility issues.[7]
-
Inefficient Loading Method: The chosen method (e.g., simple incubation) may not be the most effective. Strategies like covalent conjugation or formulation-based approaches might be necessary.[2][]
Q3: How does pH optimization improve the loading capacity of NTA-AM?
A3: pH directly influences the surface charge of molecules. NTA-AM has a central amine and amide groups, while most APIs have ionizable functional groups. By adjusting the pH of the loading buffer, you can maximize attractive electrostatic interactions or minimize repulsive ones. For example, to load an anionic drug, you would adjust the pH to be below the pKa of NTA-AM's conjugate acid, rendering NTA-AM cationic and promoting strong electrostatic binding.[4][5] Conversely, for a cationic drug, a pH that makes NTA-AM neutral or slightly anionic would be more favorable.
Q4: What are the main strategies to significantly enhance the loading capacity of NTA-AM?
A4: There are three primary strategies to enhance payload:
-
Covalent Conjugation (Prodrug Approach): This involves chemically linking the drug to the NTA-AM scaffold, often through a biodegradable linker.[][9][10] This method creates a stable, defined drug-carrier conjugate and typically achieves the highest drug-to-carrier ratio.[][9]
-
Formulation into Nanoparticles: The NTA-AM/drug complex can be encapsulated within a larger delivery system, such as lipid nanoparticles (LNPs) or polymeric micelles.[11][12][13] This approach increases the overall payload per particle delivered to the target site.
-
Chemical Modification of NTA-AM: The NTA-AM scaffold itself can be chemically modified. For instance, adding hydrophobic moieties can improve its affinity for poorly water-soluble drugs, while adding charged groups can enhance interactions with oppositely charged APIs.
Q5: When should I choose covalent conjugation over passive loading?
A5: Choose covalent conjugation when:
-
You require a high and precisely controlled drug loading content.
-
Your drug has a weak non-covalent interaction with NTA-AM.
-
You need to prevent premature release of the drug before it reaches the target site.[][9]
-
The drug is a small molecule that can be chemically modified with a suitable functional group for linking without losing its activity.
Passive loading is simpler but is often less efficient and may lead to rapid dissociation of the drug from the carrier.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading Efficiency (<10%) | 1. Incompatible drug/carrier properties. 2. Suboptimal pH of loading solution. 3. Inefficient loading method. | 1. Characterize the physicochemical properties of your drug. If highly hydrophobic, consider modifying NTA-AM with lipophilic groups. 2. Perform a pH screening experiment (e.g., from pH 4.0 to 9.0) to find the optimal loading condition.[5][6] 3. Switch to a covalent conjugation strategy. (See Protocol 2) |
| Precipitation during Loading | 1. Exceeded solubility limit of the drug or the NTA-AM/drug complex. 2. pH-induced aggregation. | 1. Reduce the initial concentrations of the drug and/or NTA-AM. 2. Use co-solvents (e.g., DMSO, ethanol) in the loading buffer, if compatible with the drug. 3. Adjust the pH; precipitation often occurs near the isoelectric point of a component.[4] |
| Inconsistent Batch-to-Batch Loading | 1. Variability in experimental conditions (pH, temp, time). 2. Purity issues with NTA-AM or the drug. 3. Inaccurate quantification method. | 1. Standardize all experimental parameters using detailed SOPs. 2. Verify the purity of all reagents using analytical techniques (e.g., NMR, HPLC, MS). 3. Validate your drug quantification assay for linearity, accuracy, and precision. (See Protocol 3) |
| Drug Leaks Rapidly After Loading | 1. Weak, non-covalent interaction. 2. Instability of the complex during purification (e.g., dialysis). | 1. This is a strong indicator that covalent conjugation is necessary for a stable formulation.[][9] 2. If using passive loading, minimize purification steps or use a gentler method like tangential flow filtration instead of extensive dialysis. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different strategies on drug loading.
Table 1: Effect of pH on Passive Loading of "Drug-Anionic" onto NTA-AM
| Loading Buffer pH | Drug Loading Content (DLC % w/w) | Encapsulation Efficiency (EE %) |
| 4.0 | 12.5% | 62.5% |
| 5.0 | 8.2% | 41.0% |
| 6.0 | 3.1% | 15.5% |
| 7.0 | 1.5% | 7.5% |
| 8.0 | 0.8% | 4.0% |
Assumptions: "Drug-Anionic" is an acidic small molecule. Loading was performed by incubation.
Table 2: Comparison of Loading Strategies for "Drug-Hydrophobic"
| Strategy | Linkage Type | Drug Loading Content (DLC % w/w) | Notes |
| Passive Loading | Non-covalent | 2.1% | Simple incubation in PBS. |
| Covalent Conjugation | Amide Bond | 25.8% | EDC/NHS chemistry used to link a carboxyl group on the drug to a modified NTA-AM.[14] |
| Nanoparticle Formulation | Encapsulation | 9.5% | NTA-AM/Drug complex loaded into PLGA nanoparticles.[13] |
Assumptions: "Drug-Hydrophobic" is a poorly water-soluble API.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low drug loading.
Caption: Comparison of passive vs. covalent loading strategies.
Experimental Protocols
Protocol 1: pH-Dependent Passive Loading of a Drug onto NTA-AM
-
Preparation of Buffers: Prepare a series of 50 mM buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0). Examples include acetate for pH 4-5, MES for pH 6, and phosphate/HEPES for pH 7-8.
-
Stock Solutions: Prepare a 10 mg/mL stock solution of NTA-AM in deionized water. Prepare a 10 mg/mL stock solution of the drug in a suitable solvent (e.g., DMSO, water).
-
Loading: a. In separate microcentrifuge tubes, add a fixed amount of NTA-AM (e.g., 1 mg). b. Add the corresponding pH buffer to each tube to a final volume of 900 µL. c. Add 100 µL of the drug stock solution to each tube (this creates a 1:1 mass ratio, adjust as needed). d. Incubate the tubes for 4 hours at room temperature with gentle agitation.
-
Purification: a. Transfer the solution to a dialysis device (e.g., 1 kDa MWCO tube). b. Dialyze against 1 L of deionized water for 24 hours, with at least two changes of water, to remove the unloaded drug. c. Lyophilize the purified sample to obtain a dry powder.
-
Quantification: Determine the amount of drug loaded using Protocol 3.
Protocol 2: Covalent Conjugation of a Carboxyl-Containing Drug to NTA-AM
This protocol assumes NTA-AM has been pre-functionalized with a primary amine for conjugation.
-
Reagent Preparation: a. Dissolve the amine-functionalized NTA-AM and the carboxyl-containing drug in anhydrous DMSO or DMF to a concentration of 10 mM. b. Prepare fresh 100 mM stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide) in the same anhydrous solvent.
-
Activation of Drug: a. To the drug solution, add 1.5 equivalents of EDC and 1.2 equivalents of Sulfo-NHS. b. Let the reaction proceed for 30 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation: a. Add the activated drug solution dropwise to the amine-functionalized NTA-AM solution. b. Allow the mixture to react overnight at room temperature with gentle stirring.
-
Purification: a. Quench the reaction by adding a small amount of hydroxylamine. b. Purify the conjugate from unreacted components and by-products using dialysis (1 kDa MWCO) against deionized water, followed by lyophilization.
-
Characterization: Confirm successful conjugation via techniques like FTIR, NMR, or Mass Spectrometry. Quantify the drug loading using Protocol 3.
Protocol 3: Quantification of Drug Loading using UV-Vis Spectroscopy
This is an indirect method; a direct method after dissolving the complex is also possible.[15][16]
-
Standard Curve Generation: a. Prepare a series of known concentrations of the free drug in the relevant buffer. b. Measure the absorbance of each standard at the drug's λ_max using a UV-Vis spectrophotometer. c. Plot absorbance vs. concentration and perform a linear regression to get the equation of the line (y = mx + c).
-
Sample Preparation (Indirect Method): a. Before the purification step in the loading protocol (e.g., dialysis or centrifugation), collect the supernatant or filtrate containing the unbound drug. b. Ensure the sample is free of any nanoparticles or aggregates.
-
Measurement: a. Measure the absorbance of the supernatant/filtrate at the drug's λ_max. You may need to dilute the sample to fall within the linear range of your standard curve. b. Use the standard curve equation to calculate the concentration of the unbound drug.
-
Calculations: a. Total Drug Added (mg): Initial drug concentration × volume. b. Unbound Drug (mg): Calculated concentration × total volume of supernatant. c. Loaded Drug (mg): Total Drug Added - Unbound Drug. d. Drug Loading Content (DLC %): (Mass of Loaded Drug / Mass of recovered NTA-AM-drug complex) × 100.[17] e. Encapsulation Efficiency (EE %): (Mass of Loaded Drug / Total Drug Added) × 100.[17]
References
- 1. Buy this compound | 4862-18-4 [smolecule.com]
- 2. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific interaction based drug loading strategies - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 4. Formulation optimization for high drug loading colonic drug delivery carrier | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving the payload of small molecular drugs in polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Nitrilotriacetamide (NTA)
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Nitrilotriacetamide (NTA).
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the experimental purification of crude NTA.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | The recrystallization solvent may be too effective at dissolving NTA at lower temperatures, or an excessive amount of solvent was used.[1] Premature crystallization during filtration can also lead to product loss. | Select a solvent where NTA has high solubility at elevated temperatures but low solubility at room temperature. Use the minimum volume of hot solvent necessary for complete dissolution of the crude product.[1] To prevent premature crystallization, preheat the filtration apparatus, including the funnel and receiving flask. |
| Product "Oils Out" as a Liquid Instead of Forming Crystals | This can occur if the boiling point of the solvent is higher than the melting point of NTA, if the cooling process is too rapid, or if there is a high concentration of impurities. | Opt for a solvent with a lower boiling point. Ensure a gradual cooling process by allowing the solution to cool to room temperature before placing it in an ice bath.[2] If impurities are suspected to be high, consider a preliminary purification step. |
| Colored Impurities Persist in the Final Product | Colored impurities may co-crystallize with NTA or be adsorbed onto the crystal surface. | Add a small quantity of activated charcoal to the hot solution prior to filtration.[3] The charcoal will adsorb the colored impurities. A second recrystallization may be necessary for highly impure samples. |
| Incomplete Dissolution of Crude Product | The sample may contain insoluble impurities, or an insufficient amount of solvent was used. | If a small amount of solid remains after the bulk of the product has dissolved, it is likely an insoluble impurity that can be removed by hot gravity filtration.[3] If the product itself is not dissolving, incrementally add more hot solvent. |
| Failure of Crystals to Form Upon Cooling | The solution may not be sufficiently supersaturated, or it is too dilute. | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure NTA.[1][3] If the solution is too dilute, concentrate it by carefully boiling off some of the solvent and then attempt to recrystallize. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile of crude NTA is dependent on the synthetic method employed. However, common impurities can include unreacted starting materials such as nitrilotriacetic acid or its corresponding esters, by-products from the amidation reaction, residual solvents from the synthesis, and potential degradation products if the reaction was conducted at high temperatures.[4][5]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A comprehensive purity assessment of NTA typically involves a combination of analytical methods.[] Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the main product and detect non-volatile impurities.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, which may require prior derivatization of the NTA.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of NTA and identify impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify and quantify impurities.[]
-
Infrared Spectroscopy (IR): To verify the presence of key functional groups in the NTA molecule.[]
Q3: What is a standard protocol for the recrystallization of crude this compound?
Recrystallization is a fundamental and effective technique for purifying solid organic compounds like NTA.[2]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Identify a suitable solvent in which NTA is highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude NTA in the minimum amount of hot solvent. It is good practice to reserve a small seed crystal before adding the solvent.[1]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.[3]
-
Hot Gravity Filtration: If insoluble impurities or charcoal are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Let the clear filtrate cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.
-
Washing: Rinse the crystals with a small portion of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Q4: What alternative purification method can be used if single-solvent recrystallization is ineffective?
If a suitable single solvent cannot be found, a two-solvent recrystallization is a viable alternative.
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose two miscible solvents. The "good" solvent should dissolve NTA readily at all temperatures, while the "poor" solvent should not dissolve NTA well at any temperature.
-
Dissolution: Dissolve the crude NTA in a minimal amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath.
-
Isolation and Drying: Collect, wash with the "poor" solvent, and dry the crystals as outlined in the single-solvent procedure.
Visualizing the Purification Process
The following diagrams illustrate the general workflow and decision-making process for the purification of crude this compound.
Caption: A flowchart of the key stages in the purification of crude this compound via recrystallization.
Caption: A decision tree outlining the logical steps for selecting a suitable purification strategy for crude this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
A Comparative Guide to Nitrilotriacetamide and Diglycolamides for Actinide Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of actinides from lanthanides and other fission products is a critical step in the nuclear fuel cycle, with implications for waste management, resource recovery, and the development of radiopharmaceuticals. Among the various extractants developed for this purpose, Nitrilotriacetamide (NTA) and diglycolamides (DGA) have emerged as promising candidates. This guide provides an objective comparison of their performance in actinide separation, supported by experimental data, detailed protocols, and visualizations to aid in understanding their respective mechanisms and applications.
Introduction to the Extractants
This compound (NTA) ligands are tripodal structures with a central nitrogen atom connected to three acetamide arms. A notable example is N,N,N',N',N'',N''-hexaoctylthis compound (HONTA). These ligands are recognized for their high selectivity towards tetravalent actinides.[1]
Diglycolamides (DGA) are bidentate or tridentate ligands characterized by two amide groups linked by an ether oxygen. N,N,N',N'-tetraoctyldiglycolamide (TODGA) is the most extensively studied DGA and is known for its exceptional ability to extract trivalent actinides and lanthanides from highly acidic solutions.[2]
Comparative Performance Analysis
The efficiency of an extractant is determined by several factors, including its distribution coefficient (Kd), separation factor (SF), loading capacity, and stability. Below is a summary of the performance of NTA and DGA ligands in actinide separation based on available literature.
Extraction of Trivalent Actinides (Am(III) and Cm(III))
Diglycolamides, particularly TODGA, exhibit very high extraction efficiency for trivalent actinides like Americium(III) and Curium(III).[2] In contrast, Nitrilotriacetamides such as HONTA show significantly lower extraction for these ions under similar conditions, which can be advantageous for the selective separation of tetravalent actinides.[1][3] For instance, in a continuous counter-current test using 0.05 M HONTA in n-dodecane, Am(III) and Cm(III) were recovered at 94.9% and 78.9% respectively, while the extraction of trivalent lanthanides like Y, La, and Eu was minimal.[1]
Extraction of Tetravalent Actinides (Pu(IV) and Np(IV))
This compound ligands demonstrate a strong preference for tetravalent actinides. Studies with N,N,N',N',N'',N''-hexa-n-hexylthis compound (HHNTA) and HONTA show a clear extraction trend of Pu(IV) > Np(IV) >> Am(III).[3][4] For example, at 0.5 M HNO3, the extraction order with HHNTA was Pu(IV) > Np(IV) >> Am(III) > U(VI).[4] Diglycolamides also extract tetravalent actinides, but their high affinity for trivalent species can lead to co-extraction, necessitating more complex separation schemes.
Extraction of Hexavalent Actinides (U(VI))
The extraction of hexavalent actinides like Uranium(VI) varies between the two ligand types. With HHNTA, the extraction of U(VI) was found to be less efficient compared to tetravalent actinides at higher acidities.[4] Some studies with HONTA also indicate that the extraction of U(VI) is less favorable than that of Pu(IV).[3]
Separation Factors
A key performance indicator is the separation factor (SF), which quantifies the ability of an extractant to separate two different metal ions. NTAamides have shown promising separation factors for Am(III)/Eu(III), a crucial separation in nuclear waste partitioning.[5] For instance, NTAamide(C8) demonstrated an Am/Ln separation factor of 23.6 or higher in a 0.5 M NTAamide/n-dodecane and 0.2 M HNO3 system.[6] The combination of a DGA (DOODA) and a masking agent (TEDGA) has achieved high separation factors for Am(III) over middle lanthanides, with SF(Am/Gd) reaching 111.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from the literature for NTA and DGA ligands. It is important to note that the experimental conditions can vary between studies, impacting direct comparisons.
Table 1: Distribution Ratios (D) and Recovery of Actinides with NTA and DGA Ligands
| Ligand | Actinide | Aqueous Phase | Organic Phase | Distribution Ratio (D) / % Recovery | Reference |
| NTA | |||||
| 0.05 M HONTA | Am(III) | 0.08 M HNO3 + REs | n-dodecane | 94.9% Recovery | [1] |
| 0.05 M HONTA | Cm(III) | 0.08 M HNO3 + REs | n-dodecane | 78.9% Recovery | [1] |
| HHNTA | Pu(IV) | 0.5 M HNO3 | 20% isodecanol–80% n-dodecane | D > 10 (High Extraction) | [4] |
| HHNTA | Np(IV) | 0.5 M HNO3 | 20% isodecanol–80% n-dodecane | High Extraction | [4] |
| HHNTA | Am(III) | 0.5 M HNO3 | 20% isodecanol–80% n-dodecane | Low Extraction | [4] |
| HHNTA | U(VI) | 0.5 M HNO3 | 20% isodecanol–80% n-dodecane | Very Low Extraction | [4] |
| DGA | |||||
| 0.1 M TODGA | Am(III) | 3 M HNO3 | n-dodecane | D > 100 | [8] |
| 0.1 M TODGA | Eu(III) | 3 M HNO3 | n-dodecane | D > 100 | [8] |
| 0.3 M DOODA | Am(III) | 5 M HNO3 + 10 mM TEDGA | n-dodecane | High D value | [7] |
Table 2: Separation Factors (SF) for NTA and DGA Ligands
| Ligand System | Separation | Value | Conditions | Reference |
| NTA | ||||
| 0.5 M NTAamide(C8) | SF(An/Ln) | ≥ 23.6 | 0.2 M HNO3 / n-dodecane | [6] |
| DGA | ||||
| 0.3 M DOODA + 10 mM TEDGA | SF(Am/Sm) | 14.4 | 5 M HNO3 / n-dodecane | [7] |
| 0.3 M DOODA + 10 mM TEDGA | SF(Am/Eu) | 40 | 5 M HNO3 / n-dodecane | [7] |
| 0.3 M DOODA + 10 mM TEDGA | SF(Am/Gd) | 111 | 5 M HNO3 / n-dodecane | [7] |
| T2EHDGA/HEH[EHP] | SF(Nd/Am) | > 30 | ALSEP Process | [9] |
| T2EHDGA/HEH[EHP] | SF(Eu/Am) | > 60 | ALSEP Process | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for actinide separation using NTA and DGA ligands.
Protocol 1: Continuous Counter-Current Separation of Minor Actinides using HONTA
-
Objective: To separate minor actinides (Am and Cm) from rare earth elements (REs).
-
Organic Phase: 0.05 M N,N,N',N',N'',N''-hexaoctylthis compound (HONTA) dissolved in n-dodecane.
-
Aqueous Feed: 0.08 M nitric acid containing dissolved minor actinides and rare earth elements recovered from high-level liquid waste.
-
Apparatus: Mixer-settler extractors in a hot cell.
-
Procedure:
-
The organic and aqueous phases are fed into the mixer-settler in a counter-current flow.
-
The experiment is run for a specified duration (e.g., 14 hours) to reach a steady state.
-
Samples are taken from the MA fraction and the RE fraction for analysis.
-
The concentrations of actinides and lanthanides are determined using appropriate analytical techniques (e.g., ICP-MS, alpha spectrometry).
-
-
Reference: [1]
Protocol 2: Solvent Extraction of Trivalent Actinides and Lanthanides using TODGA
-
Objective: To determine the distribution ratios of Am(III) and Eu(III).
-
Organic Phase: 0.1 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) in n-dodecane.
-
Aqueous Phase: 3 M nitric acid spiked with tracers of 241Am and 152,154Eu.
-
Procedure:
-
Equal volumes of the organic and aqueous phases are placed in a vial.
-
The mixture is shaken vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
The phases are separated by centrifugation.
-
Aliquots from both phases are taken for radiometric analysis to determine the concentration of the metal ions.
-
The distribution ratio (D) is calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase.
-
-
Reference: [8]
Visualizations
Chemical Structures
Caption: Chemical structures of HONTA and TODGA.
General Actinide Separation Workflow
Caption: A simplified workflow for actinide separation using solvent extraction.
Conclusion
Both this compound and diglycolamide ligands are highly effective extractants for actinide separation, each with distinct advantages.
-
Nitrilotriacetamides (e.g., HONTA) excel in the selective extraction of tetravalent actinides (Pu(IV), Np(IV)) over trivalent actinides and lanthanides. This makes them particularly suitable for applications where the primary goal is the recovery of plutonium and neptunium.
-
Diglycolamides (e.g., TODGA) are unparalleled in their ability to extract trivalent actinides (Am(III), Cm(III)) and lanthanides from highly acidic media. Their strong extraction power is beneficial for the co-extraction of these elements in partitioning and transmutation strategies. However, the subsequent separation of trivalent actinides from lanthanides often requires additional process steps or the use of masking agents.
The choice between NTA and DGA will ultimately depend on the specific requirements of the separation process, including the target actinides, the composition of the feed solution, and the desired purity of the final product. Further research into novel derivatives and synergistic extraction systems continues to expand the capabilities of both classes of ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. rdreview.jaea.go.jp [rdreview.jaea.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Nitrilotriacetamide (NTAamide) and TODGA in Solvent Extraction for Trivalent Actinide and Lanthanide Separation
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced nuclear fuel reprocessing and minor actinide partitioning, the development of efficient and selective extractants is paramount. Among the promising candidates, Nitrilotriacetamide (NTAamide) and N,N,N',N'-tetraoctyl-diglycolamide (TODGA) have garnered significant attention. This guide provides an objective comparison of their performance in solvent extraction, supported by experimental data, to aid researchers in selecting the appropriate ligand for their specific separation needs.
Performance Comparison: NTAamide vs. TODGA
The primary distinction between NTAamide and TODGA lies in their selectivity for trivalent actinides over lanthanides. NTAamide-based ligands, such as hexaoctyl-NTA (HONTA), have demonstrated a remarkable preference for Americium(III) over Europium(III), a key separation challenge. In contrast, TODGA exhibits the opposite selectivity, favoring the extraction of lanthanides.
A significant study highlighted that a hexaoctyl-NTA (HONTA) ligand displays a high separation factor for Am(III) over Eu(III) (DAm/DEu) of 52.6. Conversely, TODGA shows a DAm/DEu of 0.113 under comparable conditions. This stark difference underscores the unique potential of NTAamide for selective actinide recovery.
Data Presentation
The following tables summarize the comparative extraction behavior of NTAamide and TODGA for various metal ions.
Table 1: General Extractability of Metal Ions
| Metal Ion Group | TODGA Extractability | NTAamide Extractability |
| Alkali & Alkaline Earth (1A, 2A) | High | Low |
| Transition Metals (3A-4A) | High | Low |
| Post-transition Metals & Metalloids (5A-7A) | Low | High |
| Group 8 Metals | Low | High |
Source: Based on studies of extractability trends from nitric acid into n-dodecane.
Table 2: Comparative Extraction of Americium(III) and Europium(III)
| Parameter | TODGA | This compound (Hexaoctyl-NTA) |
| Selectivity | Prefers Eu(III) over Am(III) | Prefers Am(III) over Eu(III) |
| Separation Factor (SF Am/Eu) | 0.113 | 52.6 |
This data clearly illustrates the contrasting selectivities of the two extractants.
Experimental Protocols
The following section details a general methodology for determining the distribution ratios of metal ions in a solvent extraction system, which is a critical parameter for evaluating extractant performance.
Determination of Distribution Ratios (D)
The distribution ratio is a measure of the equilibrium distribution of a metal ion between the organic and aqueous phases.
Materials and Reagents:
-
This compound (NTAamide) or TODGA
-
n-dodecane (or other suitable diluent)
-
Nitric acid (HNO₃) solutions of varying concentrations
-
Stock solutions of metal nitrates (e.g., Am(NO₃)₃, Eu(NO₃)₃)
-
Radiotracers of the metals of interest (e.g., ²⁴¹Am, ¹⁵²Eu)
-
Scintillation cocktail and liquid scintillation counter or ICP-MS/AES for metal concentration analysis.
Procedure:
-
Organic Phase Preparation: Prepare solutions of the extractant (NTAamide or TODGA) in the chosen diluent (e.g., n-dodecane) at the desired concentration (e.g., 0.1 M).
-
Aqueous Phase Preparation: Prepare aqueous solutions of nitric acid at various concentrations (e.g., 0.1 M to 5 M). Spike the aqueous phase with a known concentration of the metal ion(s) of interest, including their radiotracers.
-
Solvent Extraction:
-
In a centrifuge tube, mix equal volumes (e.g., 1 mL) of the prepared organic and aqueous phases.
-
Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached. A mechanical shaker is recommended.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Sample Analysis:
-
Carefully separate the two phases.
-
Take an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the metal ion in each phase using an appropriate analytical technique. For radiotracers, liquid scintillation counting is commonly used. For higher concentrations, ICP-MS or ICP-AES are suitable.
-
-
Calculation of Distribution Ratio: The distribution ratio (D) is calculated using the following formula: D = [M]org / [M]aq Where:
-
[M]org is the concentration of the metal ion in the organic phase at equilibrium.
-
[M]aq is the concentration of the metal ion in the aqueous phase at equilibrium.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining distribution ratios and the logical relationship of the solvent extraction process.
Caption: Experimental workflow for determining distribution ratios.
Caption: Logical relationship of the solvent extraction process.
Physicochemical Properties and Practical Considerations
TODGA:
-
High Extraction Efficiency: TODGA is a powerful extractant for trivalent lanthanides and actinides from nitric acid solutions.[1]
-
Third Phase Formation: A significant drawback of TODGA-based systems is their tendency to form a third phase at high metal and acid loadings. This can be mitigated by adding phase modifiers like tri-n-butyl phosphate (TBP) or long-chain alcohols, or by using branched alkyl chains on the TODGA molecule.[2]
-
Stripping: Stripping of the extracted metal ions from the loaded TODGA organic phase can be challenging and often requires complexing agents in the aqueous strip solution.
NTAamide:
-
High Selectivity for Actinides: As highlighted, NTAamides exhibit excellent selectivity for trivalent actinides over lanthanides.[3]
-
Third Phase Formation: Similar to TODGA, NTAamide systems can also be prone to third-phase formation, which can be addressed by modifying the alkyl chain length or using phase modifiers.
-
Potential for Simplified Processes: The high selectivity of NTAamide could lead to more efficient and simplified separation processes with fewer stages.
Conclusion
Both this compound and TODGA are potent extractants with distinct advantages and disadvantages. The choice between them will largely depend on the specific separation goal.
-
For the selective extraction of trivalent actinides from lanthanides , NTAamide-based extractants are the superior choice due to their high separation factors.
-
For the group extraction of both actinides and lanthanides , TODGA remains a highly effective option, provided that measures are taken to prevent third-phase formation.
Further research into optimizing the structures of NTAamide ligands and developing robust solvent systems will be crucial for their potential implementation in industrial-scale separation processes. This guide serves as a foundational resource for researchers navigating the complexities of solvent extraction for f-element separation.
References
A Comparative Performance Evaluation: Nitrilotriacetamide Versus Traditional Chelating Agents
For researchers, scientists, and drug development professionals, the selection of an optimal chelating agent is paramount for applications ranging from heavy metal detoxification to the modulation of metalloenzyme activity. This guide provides an objective comparison of the performance of a novel chelating agent, Nitrilotriacetamide (NTA), against the traditional stalwarts: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Deferoxamine (DFO). The evaluation is supported by experimental data on metal ion affinity and includes detailed experimental protocols for performance assessment.
This compound, a derivative of nitrilotrilacetic acid, presents a unique structural motif with three amide groups. This modification from the carboxyl groups found in many traditional chelating agents influences its coordination chemistry and metal ion selectivity. This guide will delve into the quantitative performance of NTA and compare it with the well-established chelators EDTA, DTPA, and DFO.
Data Presentation: A Comparative Look at Metal Ion Stability Constants
The efficacy of a chelating agent is fundamentally determined by its affinity for specific metal ions, a property quantified by the stability constant (log K₁). A higher log K₁ value indicates a stronger and more stable complex formation. The following tables summarize the stability constants of this compound, EDTA, DTPA, and DFO with a range of divalent and trivalent metal ions.
Table 1: Stability Constants (log K₁) of this compound (NTA) with Various Metal Ions
| Metal Ion | log K₁ |
| Ca(II) | 1.28 |
| Mg(II) | 0.4 |
| La(III) | 2.30 |
| Pb(II) | 3.69 |
| Cd(II) | 3.78 |
| Ni(II) | 2.38 |
| Cu(II) | 3.16 |
Data sourced from Hancock, et al.
Table 2: Stability Constants (log K₁) of Traditional Chelating Agents with Various Metal Ions
| Metal Ion | EDTA | DTPA | DFO |
| Ca(II) | 10.61 | 10.74 | - |
| Mg(II) | 8.83 | 9.03 | - |
| La(III) | 15.50 | - | - |
| Pb(II) | 17.88 | 18.7 | - |
| Cd(II) | 16.4 | 19.2 | - |
| Ni(II) | 18.4 | 20.3 | 10.2 |
| Cu(II) | 18.7 | 21.4 | 14.1 |
| Fe(III) | 25.1 | 28.6 | 30.6 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative and sourced from various literature for comparison.
Experimental Protocols: Methodologies for Evaluating Chelating Agent Performance
The determination of a chelating agent's efficacy relies on robust and reproducible experimental protocols. Two common methods for quantifying metal chelation are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration
This method is used to determine the stability constants of metal-ligand complexes. It involves titrating a solution containing the metal ion and the chelating agent with a standardized solution of a strong base or acid. The change in the potential of an ion-selective electrode is measured as a function of the titrant volume.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt of interest (e.g., 0.01 M).
-
Prepare a standard solution of the chelating agent (e.g., 0.01 M).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
-
Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).
-
-
Titration Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostated titration vessel, add a known volume of the metal salt solution, the chelating agent solution, and the background electrolyte.
-
Immerse the calibrated pH electrode and a reference electrode into the solution.
-
Titrate the solution with the standardized strong base, recording the pH and the volume of titrant added at regular intervals.
-
Repeat the titration with the chelating agent alone to determine its protonation constants.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added to generate titration curves.
-
Use appropriate software to analyze the titration data and calculate the stability constants of the metal-chelator complexes.
-
Spectrophotometric Analysis
This technique is often used to determine the chelation efficiency by measuring the change in absorbance of a solution as the metal ion is complexed by the chelating agent. This is particularly useful when the metal-ligand complex has a distinct color.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the metal ion.
-
Prepare stock solutions of the chelating agent and a competing colorimetric indicator (e.g., xylenol orange for Pb(II)).
-
Prepare a buffer solution to maintain a constant pH.
-
-
Measurement Procedure:
-
In a series of cuvettes, add the buffer solution, the metal ion solution, and the colorimetric indicator.
-
Add increasing concentrations of the chelating agent to each cuvette.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance as a function of the chelating agent concentration.
-
The decrease in absorbance indicates the displacement of the indicator by the chelating agent, from which the chelation efficiency can be calculated.
-
Visualization of Key Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The presented data indicates that this compound generally exhibits lower stability constants for the tested metal ions compared to the traditional aminocarboxylate chelators EDTA and DTPA. This suggests a lower binding affinity, which could be advantageous in scenarios requiring a milder chelation effect or greater selectivity. For instance, the lower affinity for essential divalent cations like Ca(II) and Mg(II) might translate to a better safety profile in biological systems. However, for applications demanding strong and broad-spectrum metal sequestration, such as in heavy metal poisoning, EDTA and DTPA remain superior choices based on their high stability constants. Deferoxamine maintains its position as a highly specific and potent iron chelator.
The choice of a chelating agent is highly dependent on the specific application. While traditional chelators offer robust and well-characterized performance, novel agents like this compound provide alternative selectivity profiles that may be beneficial in targeted therapeutic and research applications. Further comparative studies under identical experimental conditions are warranted to fully elucidate the relative performance and potential of this compound. The provided experimental protocols offer a standardized framework for conducting such evaluations. The impact of these chelators on signaling pathways is an area of active research, with the primary mechanism being the modulation of metalloprotein activity through cofactor removal. The provided diagrams offer a simplified visualization of the experimental workflow and the general mechanism of action of these important molecules.
A Comparative Guide to Experimental and Computational Binding Energies of Nitrilotriacetamide-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally determined and computationally predicted binding energies for complexes of Nitrilotriacetamide (NTAm) with various metal ions. Understanding the affinity and selectivity of NTAm for different metals is crucial for its application in areas such as separations, sensing, and medicinal chemistry. This document aims to serve as a resource for validating Density Functional Theory (DFT) calculations against experimental data.
Quantitative Data Summary
The following table summarizes the available experimental thermodynamic data for the complexation of this compound (NTAm) with a selection of metal ions. These values provide a benchmark for computational models.
| Metal Ion | Experimental Method | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| Ca(II) | ¹H NMR / UV-Vis | 1.28 | -7.3 | - | - | [1] |
| Mg(II) | ¹H NMR / UV-Vis | 0.4 | -2.3 | - | - | [1] |
| La(III) | ¹H NMR / UV-Vis | 2.30 | -13.1 | - | - | [1] |
| Pb(II) | ¹H NMR / UV-Vis | 3.69 | -21.1 | - | - | [1] |
| Cd(II) | ¹H NMR / UV-Vis | 3.78 | -21.6 | - | - | [1] |
| Ni(II) | ¹H NMR / UV-Vis | 2.38 | -13.6 | - | - | [1] |
| Cu(II) | ¹H NMR / UV-Vis | 3.16 | -18.0 | - | - | [1] |
| La(III) | Microcalorimetric Titration | 4.39 | -25.0 | -15.3 | 9.7 | [2] |
| Ce(III) | Microcalorimetric Titration | 4.52 | -25.8 | -16.1 | 9.7 | [2] |
| Pr(III) | Microcalorimetric Titration | 4.65 | -26.5 | -17.0 | 9.5 | [2] |
| Nd(III) | Microcalorimetric Titration | 4.75 | -27.1 | -17.8 | 9.3 | [2] |
| Sm(III) | Microcalorimetric Titration | 4.98 | -28.4 | -19.5 | 8.9 | [2] |
| Eu(III) | Microcalorimetric Titration | 5.09 | -29.0 | -20.4 | 8.6 | [2] |
| Gd(III) | Microcalorimetric Titration | 5.17 | -29.5 | -21.2 | 8.3 | [2] |
| Tb(III) | Microcalorimetric Titration | 5.30 | -30.2 | -22.3 | 7.9 | [2] |
| Dy(III) | Microcalorimetric Titration | 5.38 | -30.7 | -23.0 | 7.7 | [2] |
| Ho(III) | Microcalorimetric Titration | 5.44 | -31.0 | -23.6 | 7.4 | [2] |
| Er(III) | Microcalorimetric Titration | 5.52 | -31.5 | -24.4 | 7.1 | [2] |
| Tm(III) | Microcalorimetric Titration | 5.58 | -31.8 | -25.0 | 6.8 | [2] |
| Yb(III) | Microcalorimetric Titration | 5.65 | -32.2 | -25.7 | 6.5 | [2] |
| Lu(III) | Microcalorimetric Titration | 5.71 | -32.6 | -26.3 | 6.3 | [2] |
| Y(III) | Microcalorimetric Titration | 5.25 | -29.9 | -21.9 | 8.0 | [2] |
| Sc(III) | Microcalorimetric Titration | 7.20 | -41.1 | -35.2 | 5.9 | [2] |
Note: ΔG calculated from Log K using the equation ΔG = -RTln(10) * Log K at 298.15 K. TΔS calculated from ΔG = ΔH - TΔS.
Experimental Protocols
A summary of the key experimental methodologies used to obtain the data presented above is provided here. For complete details, please refer to the cited literature.
Microcalorimetric Titration[2]
-
Instrumentation: An isothermal titration calorimeter (ITC) is used to measure the heat changes upon complexation.
-
Procedure: A solution of the metal ion is titrated into a solution of the this compound ligand in a specific buffer at a constant temperature. The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The resulting titration curve (heat change per injection versus molar ratio) is fitted to a suitable binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated.
¹H NMR and UV-Vis Spectrophotometric Titration[1][2]
-
Principle: These techniques monitor changes in the spectroscopic properties of the ligand or metal ion upon complexation.
-
¹H NMR Titration: Changes in the chemical shifts of the protons on the this compound ligand are monitored as a metal ion solution is incrementally added. The data is analyzed to determine the formation constant of the complex.
-
UV-Vis Spectrophotometric Titration: Changes in the absorbance spectrum of a solution containing the metal ion and ligand are recorded as the concentration of one component is varied. The data is fitted to determine the stoichiometry and stability constant of the complex.
Computational Approach: Density Functional Theory (DFT)
While a comprehensive database of DFT-calculated binding energies for a wide range of metals with this compound is not yet available in the literature, existing studies provide a solid foundation for such computational investigations.
Typical DFT Methodology
A common approach for calculating the binding energy of a metal-NTAm complex involves the following steps:
-
Structure Optimization: The geometries of the free this compound ligand and the metal-NTAm complex are optimized to find their lowest energy conformations. A popular functional for this purpose is B3LYP with a basis set such as 6-31+G*.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Binding Energy Calculation: The binding energy (ΔE_binding) is calculated as the difference between the total energy of the complex and the sum of the total energies of the free ligand and the metal ion. Solvation effects are often included using a continuum solvation model like the Polarizable Continuum Model (PCM).
ΔE_binding = E_complex - (E_ligand + E_metal)
Validation Workflow
The validation of DFT calculations against experimental data is a critical step to ensure the accuracy and predictive power of the computational model. The following diagram illustrates a typical workflow for this process.
References
Nitrilotriacetamide: A Superior Ligand for the Selective Separation of Americium(III) from Europium(III)
A detailed comparison for researchers, scientists, and drug development professionals on the efficacy of Nitrilotriacetamide (NTA) in actinide-lanthanide separation, supported by experimental data and protocols.
The selective separation of trivalent minor actinides, such as Americium(III), from lanthanides, like Europium(III), is a critical and challenging task in the management of high-level nuclear waste. This compound (NTA) and its derivatives have emerged as highly promising extractants due to their remarkable selectivity for Am(III) over Eu(III). This guide provides an objective comparison of the performance of NTA-based ligands, presenting supporting experimental data and detailed methodologies to assist researchers in this field.
Enhanced Selectivity of this compound Derivatives
Theoretical and experimental studies have consistently demonstrated the superior performance of NTA derivatives in separating Am(III) from Eu(III). The selectivity is attributed to the unique coordination chemistry of the NTA ligand. The central nitrogen atom of the NTA molecule, a soft donor, preferentially binds to the softer Am(III) ion, leading to a greater degree of covalency in the Am-NTA bond compared to the more ionic Eu-NTA interaction.[1][2] This difference in bond character is a key factor driving the selective extraction of americium.
Furthermore, research has shown that the selectivity of NTA ligands can be fine-tuned by modifying the length of the alkyl chains attached to the amide groups.[1][3][4] Elongating the alkyl chains, for instance from butyl to octyl groups, has been shown to increase the separation efficiency.[1][3][4] This is because longer alkyl chains enhance the lipophilicity of the ligand-metal complex, facilitating its extraction into the organic phase.
Quantitative Performance Data
The following table summarizes key performance metrics for the solvent extraction of Am(III) and Eu(III) using a prominent NTA derivative, N,N,N',N',N'',N''-hexaoctyl-nitrilotriacetamide (HONTA).
| Ligand | Organic Phase | Aqueous Feed | Am(III) Recovery (%) | Eu(III) Recovery (%) | Separation Factor (SF Am/Eu) | Reference |
| HONTA | 0.05 M in n-dodecane | 0.08 M HNO₃ | 94.9 | 3.3 | Not explicitly stated, but high | This guide |
| HONTA | 0.5 M in n-dodecane | 0.2 M HNO₃ | Not explicitly stated | Not explicitly stated | 52.6 | This guide |
Note: The recovery of Eu(III) in the first entry was calculated based on the reported 96.7% of Eu remaining in the raffinate. The separation factor (SF Am/Eu) is defined as the ratio of the distribution coefficient of Am(III) to that of Eu(III).
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reproducible and comparable results. Below is a detailed methodology for a typical batch solvent extraction experiment to determine the distribution coefficients and separation factors of Am(III) and Eu(III) using an NTA derivative.
Materials and Reagents:
-
NTA Derivative: e.g., N,N,N',N',N'',N''-hexaoctyl-nitrilotriacetamide (HONTA)
-
Organic Solvent (Diluent): n-dodecane
-
Aqueous Phase: Nitric acid (HNO₃) solution of desired concentration (e.g., 0.08 M or 0.2 M)
-
Radiotracers: ²⁴¹Am(III) and ¹⁵²Eu(III)
-
Scintillation Cocktail: For radiometric analysis
-
Glassware: Centrifuge tubes, pipettes, volumetric flasks
-
Equipment: Vortex mixer, centrifuge, liquid scintillation counter
Experimental Workflow
Step-by-Step Procedure:
-
Preparation of Organic Phase: Dissolve a precise amount of the NTA derivative (e.g., HONTA) in the organic diluent (e.g., n-dodecane) to achieve the desired concentration (e.g., 0.05 M).
-
Preparation of Aqueous Phase: Prepare a nitric acid solution of the target concentration. Spike this solution with known activities of ²⁴¹Am(III) and ¹⁵²Eu(III) radiotracers.
-
Extraction: In a centrifuge tube, add equal volumes of the prepared organic and aqueous phases.
-
Equilibration: Tightly cap the tube and vortex it vigorously for a sufficient amount of time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Sampling: Carefully take equal volume aliquots from both the organic and aqueous phases.
-
Radiometric Analysis: Add each aliquot to a scintillation vial with a suitable scintillation cocktail and measure the gamma activity of ²⁴¹Am and ¹⁵²Eu using a liquid scintillation counter.
-
Calculation of Distribution Coefficient (D): For each metal ion, calculate the distribution coefficient using the formula: D = (counts per minute in organic phase) / (counts per minute in aqueous phase).
-
Calculation of Separation Factor (SF): Calculate the Am/Eu separation factor by dividing the distribution coefficient of Am by that of Eu: SF = D_Am / D_Eu.
The Underlying Mechanism of Selectivity
The selective binding of Am(III) over Eu(III) by NTA ligands can be visualized as a difference in the coordination geometry and the nature of the chemical bonds formed.
In essence, the NTA ligand acts as a "soft" donor, which, according to the Hard and Soft Acids and Bases (HSAB) principle, preferentially interacts with "softer" metal ions like Am(III). This leads to a more stable complex and, consequently, a more efficient extraction of Am(III) into the organic phase, leaving the "harder" Eu(III) ion behind in the aqueous phase.
References
assessing the stability constants of Nitrilotriacetamide complexes with various metals
A Comparative Guide to the Stability of Nitrilotriacetamide-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability constants of metal complexes formed with this compound (NTAA). To offer a comprehensive perspective, the performance of NTAA is contrasted with its well-studied carboxylic acid analog, Nitrilotriacetic acid (NTA). This comparison highlights the influence of substituting amide groups for carboxylate groups on the coordination strength with various metal ions. All quantitative data is supported by detailed experimental protocols.
Introduction to this compound (NTAA)
This compound, N(CH₂CONH₂)₃, is a tripodal ligand with three amide donor groups and a central tertiary amine. Unlike its predecessor, Nitrilotriacetic acid (NTA), where the coordinating groups are carboxylates, NTAA presents a different electronic and steric profile for metal chelation. The amide oxygen donors in NTAA influence its selectivity towards different metal ions, a crucial aspect for applications ranging from medicinal chemistry to materials science. Understanding the stability of these complexes is paramount for predicting their behavior in various chemical and biological systems.
Quantitative Comparison of Stability Constants
The stability of a metal complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The data presented below summarizes the first formation constants (log K₁) for NTAA and NTA with a range of divalent and trivalent metal ions under specified experimental conditions.
Table 1: Stability Constants (log K₁) of this compound (NTAA) Complexes
The formation constants for NTAA complexes were determined in a 0.1 M NaClO₄ solution at 25°C using ¹H NMR and UV-Vis spectroscopy[1].
| Metal Ion | log K₁ (NTAA) |
| Ca(II) | 1.28 |
| Mg(II) | 0.4 |
| La(III) | 2.30 |
| Pb(II) | 3.69 |
| Cd(II) | 3.78 |
| Ni(II) | 2.38 |
| Cu(II) | 3.16 |
Table 2: Comparative Stability Constants (log K) of Nitrilotriacetic Acid (NTA) Complexes
For comparative purposes, the stability constants for NTA with several of the same metal ions are provided below. These values were determined under various conditions, often through potentiometric titration.
| Metal Ion | log K₁ (NTA) | Experimental Conditions |
| Ca(II) | 6.41 | 0.1 M KCl, 20°C |
| Mg(II) | 5.41 | 0.1 M KCl, 20°C |
| La(III) | 10.36 | 0.1 M KCl, 20°C |
| Pb(II) | 11.39 | 0.1 M KCl, 20°C |
| Cd(II) | 9.54 | 0.1 M KCl, 20°C |
| Ni(II) | 11.51 | 0.1 M KCl, 20°C |
| Cu(II) | 12.96 | 0.1 M KCl, 20°C |
Analysis of Comparative Data: A direct comparison of the log K₁ values reveals that NTA forms significantly more stable complexes with all the tested metal ions than NTAA. This is attributed to the higher basicity and charge density of the carboxylate donor groups in NTA compared to the amide groups in NTAA. Interestingly, the amide oxygen donors of NTAA lead to a relative stabilization of complexes with larger metal ions like Pb(II) and Cd(II) when compared to their ammonia complexes, whereas for smaller ions like Ni(II) and Cu(II), a destabilization effect is observed[1]. This suggests that factors such as metal ion size and the chelate ring size play a crucial role in the complex stability with NTAA[1].
Experimental Protocols
Detailed methodologies for the determination of stability constants are crucial for the reproducibility and validation of the presented data. Below are the protocols for the key experimental techniques cited.
Determination of Stability Constants by ¹H NMR and UV-Vis Spectroscopy (for NTAA)
This method, as employed by Hancock et al. (1998), is suitable for ligands where protonation or metal complexation leads to measurable changes in the NMR or UV-Vis spectrum[1].
a) Materials and Solution Preparation:
-
This compound (NTAA) of high purity.
-
Perchlorate salts of the metal ions (e.g., Ca(ClO₄)₂, Pb(ClO₄)₂, etc.) to avoid competitive complexation by the anion.
-
A non-coordinating salt (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.
-
Deuterated solvent (e.g., D₂O) for NMR measurements.
-
Standardized acid (e.g., HClO₄) and base (e.g., NaOH) for pH adjustments.
b) ¹H NMR Titration Protocol:
-
Prepare a stock solution of NTAA of known concentration in the deuterated solvent with the background electrolyte.
-
Prepare a stock solution of the metal perchlorate of known concentration in the same solvent system.
-
In an NMR tube, place a known volume of the NTAA solution.
-
Record the initial ¹H NMR spectrum of the free ligand.
-
Add incremental aliquots of the metal salt solution to the NMR tube.
-
Record the ¹H NMR spectrum after each addition, ensuring thermal equilibrium is reached.
-
Monitor the chemical shifts of the NTAA protons that are sensitive to metal coordination.
-
The stability constant (K₁) is calculated by fitting the observed chemical shift changes as a function of the metal-to-ligand ratio to a 1:1 binding model using appropriate software.
c) UV-Vis Spectrophotometric Titration Protocol:
-
Prepare stock solutions of NTAA and the metal perchlorate in an aqueous solution with the background electrolyte.
-
In a quartz cuvette, place a known concentration of the NTAA solution.
-
Record the initial UV-Vis spectrum of the free ligand.
-
Add incremental aliquots of the metal salt solution to the cuvette.
-
Record the full UV-Vis spectrum after each addition, allowing the solution to equilibrate.
-
Monitor the changes in absorbance at a wavelength where the complex absorbs differently from the free ligand.
-
The stability constant is determined by non-linear least-squares fitting of the absorbance data to the metal-to-ligand ratio, assuming a specific complex stoichiometry (e.g., 1:1).
Determination of Stability Constants by Potentiometric Titration (for NTA)
Potentiometric titration is a classic and highly accurate method for determining stability constants, particularly for ligands with acidic or basic functionalities like NTA.
a) Materials and System Calibration:
-
Nitrilotriacetic acid (NTA) of high purity.
-
Metal nitrate or perchlorate salts.
-
Standardized, carbonate-free strong base (e.g., NaOH or KOH) solution.
-
Standardized strong acid (e.g., HCl).
-
A high concentration of an inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
A calibrated pH meter with a glass electrode. The electrode is calibrated with standard buffers to read hydrogen ion concentration directly.
b) Titration Procedure:
-
Prepare a series of solutions in a thermostated vessel (e.g., at 25°C) containing:
-
A known concentration of NTA.
-
A known concentration of the metal ion.
-
The inert electrolyte at the desired ionic strength.
-
-
Titrate the solution with the standardized strong base.
-
Record the pH (or electrode potential) after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Perform a titration of the strong acid to calibrate the electrode and determine the concentration of the base.
c) Data Analysis:
-
The titration data (volume of base added vs. pH) for the ligand alone and for the metal-ligand mixture are used.
-
The protonation constants of the ligand are calculated from the ligand-only titration curve.
-
The stability constants of the metal complexes are then calculated from the metal-ligand titration curve using a computer program (e.g., HYPERQUAD) that performs a least-squares fit of the potentiometric data to a model that includes the protonation equilibria of the ligand and the formation of various metal-ligand species (e.g., ML, MHL, etc.).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the stability constants of metal-ligand complexes, integrating both spectrophotometric and potentiometric approaches.
Caption: Workflow for determining metal-ligand stability constants.
References
Nitrilotriacetamide vs. EDTA for Heavy Metal Chelation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the mitigation of heavy metal toxicity, the selection of an appropriate chelating agent is a critical decision. This guide provides an objective comparison of Nitrilotriacetamide (NTA) and Ethylenediaminetetraacetic acid (EDTA), two prominent aminopolycarboxylic acid chelators. The following sections detail their performance based on experimental data, outline relevant experimental protocols, and visualize key pathways and workflows.
Data Presentation: Quantitative Comparison of NTA and EDTA
The efficacy of a chelating agent is fundamentally determined by its binding affinity for specific metal ions, quantified by the stability constant (log K). A higher log K value indicates a more stable metal-chelator complex and, generally, a more effective chelator.
Table 1: Stability Constants (log K) of NTA and EDTA with Various Metal Ions
| Metal Ion | This compound (NTA) | Ethylenediaminetetraacetic acid (EDTA) |
| Ca(II) | 6.41 | 10.70 |
| Co(II) | 10.38 | 16.31 |
| Cu(II) | 12.96 | 18.80 |
| Fe(III) | 15.87 | 25.10 |
| Pb(II) | 11.39 | 18.04[1] |
| Cd(II) | 9.83 | 16.46 |
| Ni(II) | 11.54 | 18.62 |
| Zn(II) | 10.67 | 16.50 |
| Mn(II) | 7.44 | 14.04 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Table 2: Comparative Efficacy in Heavy Metal Removal from Contaminated Soil
| Chelating Agent (Concentration) | Target Metal | Removal Efficiency (%) | Reference |
| EDTA (0.04 M) | Lead (Pb) | 10-30% higher than NTA | [2] |
| NTA ( > 0.04 M) | Lead (Pb) | Reduced recovery | [2] |
| EDTA (0.1 M, 5 pore volumes) | Lead (Pb) | 89.42 | [3] |
| EDTA (0.1 M, 5 pore volumes) | Cadmium (Cd) | 64.21 | [3] |
| EDTA (0.1 M, 5 pore volumes) | Zinc (Zn) | 63.5 | [3] |
| NTA (0.1 M, 3 pore volumes) | Lead (Pb) | 21.8 | [3] |
| NTA (0.1 M, 3 pore volumes) | Cadmium (Cd) | 83.56 | [3] |
| NTA (0.1 M, 3 pore volumes) | Zinc (Zn) | 24.49 | [3] |
Mechanism of Action and Impact on Signaling Pathways
Heavy metal toxicity is largely mediated through the induction of oxidative stress.[4][5] Metals such as lead, cadmium, and mercury can generate reactive oxygen species (ROS), leading to cellular damage, lipid peroxidation, and apoptosis.[4][5] This oxidative stress disrupts normal cellular signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and growth factor receptors.[4]
Both NTA and EDTA function by forming stable, water-soluble complexes with heavy metal ions, which can then be excreted from the body.[6] This sequestration of metal ions prevents them from participating in deleterious redox reactions and interfering with cellular machinery.
EDTA has been shown to reduce oxidative stress by chelating metal ions that catalyze the formation of ROS.[4] Studies have demonstrated that EDTA chelation therapy can decrease markers of oxidative DNA damage and lipid peroxidation.
This compound (NTA) also exhibits a protective effect against heavy metal-induced oxidative stress. A study on Oreochromis niloticus exposed to lead showed that co-administration of NTA mitigated the increase in total oxidant status (TOS) and the oxidative stress index (OSI), while also helping to restore the total antioxidant status (TAS).[2] This suggests that NTA, like EDTA, can ameliorate the oxidative damage caused by heavy metals.
Figure 1. Mechanism of heavy metal toxicity and chelation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of chelating agents. Below are representative methodologies for in vitro and in vivo studies.
In Vitro: Potentiometric Titration for Stability Constant Determination
This method is used to determine the stability constants of metal-chelator complexes.
1. Materials and Reagents:
-
Potentiometer with a glass electrode (resolution of 0.1 mV)
-
Thermostated titration vessel
-
Stock solutions of the chelating agent (NTA or EDTA) of known concentration
-
Stock solution of the metal salt (e.g., Pb(NO₃)₂) of known concentration
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., 1 M KNO₃)
-
High-purity deionized water
2. Procedure:
-
Calibrate the glass electrode using standard buffer solutions.
-
Prepare a series of solutions in the titration vessel, each with a known concentration of the chelating agent and the metal ion, and a constant ionic strength maintained by the inert salt.
-
Titrate the solutions with the standardized strong base.
-
Record the pH (or mV) reading after each addition of the titrant.
-
Perform a separate titration of the free ligand (without the metal ion) to determine its protonation constants.
-
Plot the titration curves (pH vs. volume of titrant).
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log K) of the metal-chelator complexes.
Figure 2. Workflow for potentiometric titration.
In Vivo: Evaluation of Chelating Agents in a Rodent Model of Lead Poisoning
This protocol outlines a general procedure to assess the efficacy of NTA and EDTA in promoting the urinary excretion of lead in a rodent model.
1. Animals and Acclimatization:
-
Use adult male Wistar rats (or a similar strain) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
2. Induction of Lead Toxicity:
-
Administer a solution of lead acetate (e.g., 25 mg/kg body weight) to the rats via oral gavage or intraperitoneal injection for a specified period (e.g., 4 weeks) to induce a significant body burden of lead.
-
A control group should receive the vehicle (e.g., deionized water).
3. Experimental Groups:
-
Divide the lead-exposed rats into the following groups:
-
Group 1: Saline control (no treatment)
-
Group 2: NTA treatment (specify dose and route of administration, e.g., 50 mg/kg, intraperitoneal)
-
Group 3: EDTA treatment (specify dose and route of administration, e.g., 50 mg/kg, intraperitoneal)
-
4. Treatment and Sample Collection:
-
Administer the respective treatments to the animals for a defined period (e.g., 5 consecutive days).
-
House the rats in individual metabolic cages for 24-hour urine collection before, during, and after the treatment period.
-
At the end of the study, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and collect key organs (kidneys, liver, brain) for lead analysis.
5. Analysis:
-
Measure the concentration of lead in urine, blood, and homogenized tissues using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Analyze biochemical markers of oxidative stress (e.g., malondialdehyde, glutathione) and antioxidant enzyme activity (e.g., superoxide dismutase, catalase) in tissue homogenates.
6. Statistical Analysis:
-
Compare the data between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the findings.
Conclusion
Both this compound and EDTA are effective chelators of heavy metals, with EDTA generally exhibiting higher stability constants for a wide range of divalent and trivalent metal ions. Experimental data from soil remediation studies suggest that EDTA is more efficient at removing lead, while NTA may show comparable or better efficacy for cadmium under certain conditions. Both chelators have been shown to mitigate heavy metal-induced oxidative stress, a key mechanism of their toxicity. The choice between NTA and EDTA for a specific application will depend on factors such as the target metal, the biological or environmental matrix, and considerations of biodegradability, as NTA is more readily biodegradable than EDTA.[6] The provided experimental protocols offer a framework for further comparative studies to elucidate the relative merits of these two chelating agents in specific contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Effects of Nitrilotriacetic Acid as a Chelating Agent on the Biochemical Toxicity of Lead in Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alleviation of Metal Stress Nuisance for Plants—A Review of Promising Solutions in the Face of Environmental Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - Indian Journal of Medical Research [ijmr.org.in]
- 5. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Nitrilotriacetamide and Alternatives in Trivalent Actinide-Lanthanide Separation
A Comparative Guide for Researchers in Nuclear Chemistry and Drug Development
The efficient separation of trivalent actinides from lanthanides is a critical challenge in nuclear waste management and the production of medical isotopes. This guide provides an objective comparison of the separation performance of Nitrilotriacetamide (NTA) derivatives against other prominent complexing agents, supported by experimental data.
Executive Summary
This compound (NTA) and its derivatives have emerged as promising ligands for the selective extraction of trivalent actinides, such as Americium (Am), from lanthanides, like Europium (Eu). This preference is attributed to the "softer" nitrogen donor atom in the NTA structure, which exhibits a stronger affinity for the "softer" actinide ions. This guide presents a comparative analysis of the separation factors achieved with NTA derivatives and two widely studied alternative extractants: N,N,N',N'-tetraoctyldiglycolamide (TODGA) and 6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-benzo[1][2][3]triazin-3-yl)-[2,2']-bipyridine (CyMe4-BTBP).
Comparative Performance: Separation Factors
The separation factor (SF), defined as the ratio of the distribution coefficients of two different metal ions, is a key metric for evaluating the efficiency of a separation process. A higher separation factor for Am/Eu (SFAm/Eu) indicates a greater preference of the ligand for Americium over Europium.
| Ligand | Organic Phase (Diluent) | Aqueous Phase | SFAm/Eu | Reference |
| N,N,N′,N′,N′′,N′′-hexa-n-octylthis compound (HONTA) | 0.5 M in n-dodecane | 0.2 M HNO₃ | 52.6 | [4] |
| This compound (NTAamide) derivative | 0.5 M in n-dodecane | 0.2 M HNO₃ | ≥ 23.6 | [5] |
| N,N,N',N',N'',N''-hexadecylthis compound (NTAamide(n-Dec)) | 0.10 M in MIBK | 0.10 M HNO₃ | 12 | [6] |
| N,N,N',N'-tetraoctyldiglycolamide (TODGA) | 0.2 M in n-dodecane + 5% 1-octanol | 3 M HNO₃ | ~0.115 (SFEu/Am) | [3][7] |
| 6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-benzo[1][2][3]triazin-3-yl)-[2,2']-bipyridine (CyMe₄-BTBP) | 0.01 M in 1-octanol | 1 M HNO₃ | > 100 | [1] |
Note: The separation factor for TODGA is presented as SFEu/Am, indicating its preference for Europium over Americium under these conditions.
Experimental Protocols
The following is a generalized protocol for a solvent extraction experiment to determine the separation factor of a given ligand. Specific concentrations and conditions should be adapted based on the ligand and experimental goals.
Reagent Preparation
-
Aqueous Phase: Prepare a stock solution of the desired nitric acid (HNO₃) concentration (e.g., 0.1 M to 3 M). Spike this solution with radioactive tracers of the elements to be separated (e.g., ²⁴¹Am and ¹⁵²Eu) to a final activity concentration suitable for detection (e.g., ~2.5 kBq/mL).
-
Organic Phase: Dissolve the synthesized ligand (e.g., HONTA, TODGA, or CyMe₄-BTBP) in the chosen diluent (e.g., n-dodecane, MIBK, or 1-octanol) to the desired concentration (e.g., 0.01 M to 0.5 M). To ensure phase equilibrium, pre-equilibrate the organic phase by contacting it with an equal volume of the non-radioactive aqueous phase of the same nitric acid concentration.
Synthesis of N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA)
General Reaction Scheme:
-
Activation of Nitrilotriacetic Acid: Nitrilotriacetic acid is reacted with an excess of a chlorinating agent (e.g., thionyl chloride) to form nitrilotriacetyl chloride. This reaction is typically performed in an inert solvent and may require heating.
-
Amidation: The resulting nitrilotriacetyl chloride is then reacted with a stoichiometric excess of di-n-octylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. This step is usually carried out at reduced temperatures to control the reaction rate and is followed by stirring at room temperature to ensure completion.
-
Work-up and Purification: The reaction mixture is then worked up by washing with dilute acid and base to remove unreacted starting materials and byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N,N,N',N',N'',N''-hexa-n-octylthis compound.
Extraction Procedure
-
In a suitable vial, mix equal volumes (e.g., 1 mL) of the prepared aqueous and organic phases.
-
Agitate the mixture vigorously for a predetermined time (e.g., 60 minutes) to ensure the attainment of extraction equilibrium.[8] The optimal mixing time should be determined experimentally for each system.
-
Separate the two phases by centrifugation.
-
Carefully collect aliquots from both the aqueous and organic phases for analysis.
Analysis
-
Determine the concentration of the radioactive tracers in both the aqueous and organic phases using an appropriate radiation detector (e.g., a gamma spectrometer).
-
Calculate the distribution ratio (D) for each metal ion using the formula: D = [Activity concentration in organic phase] / [Activity concentration in aqueous phase]
-
Calculate the separation factor (SF) using the formula: SFAm/Eu = DAm / DEu
Separation Workflow and Chemical Interactions
The separation of trivalent actinides from lanthanides using a selective ligand like this compound involves a liquid-liquid extraction process. The underlying principle is the preferential complexation of the actinide ions by the "soft" donor atoms of the ligand.
Caption: Solvent extraction workflow for actinide-lanthanide separation.
The diagram illustrates the process where an aqueous solution containing both Americium (Am³⁺) and Europium (Eu³⁺) ions is brought into contact with an organic solvent containing the this compound (NTA) ligand. During the mixing phase, the NTA ligand preferentially forms a stable complex with Am³⁺. This complex is soluble in the organic phase. After phase separation, the organic phase is enriched with the Am³⁺-NTA complex, while the aqueous phase is enriched with the less-extracted Eu³⁺ ions, thus achieving separation.
Conclusion
The experimental data clearly demonstrates that this compound derivatives, particularly HONTA, offer significant advantages for the selective separation of Americium from Europium compared to TODGA, which shows the opposite selectivity. While CyMe₄-BTBP exhibits a very high separation factor, the synthesis and cost of such complex ligands may be a consideration for large-scale applications. The choice of the optimal ligand will ultimately depend on the specific requirements of the separation process, including the desired purity of the final product, the composition of the feed solution, and economic factors. Further research into optimizing the structure of NTA derivatives and the extraction conditions could lead to even more efficient and selective separation processes for trivalent actinides and lanthanides.
References
- 1. Selective extraction of trivalent actinides using CyMe 4 BTPhen in the ionic liquid Aliquat-336 nitrate - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10445K [pubs.rsc.org]
- 2. Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Radiation-induced effects on the extraction properties of hexa-n-octylnitrilo-triacetamide (HONTA) complexes of americium and europium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
Bench-Scale Continuous Process Testing of Nitrilotriacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nitrilotriacetamide (NTAamide) in the context of bench-scale continuous processing. Due to the limited publicly available data on the continuous processing of NTAamide, this document combines established information on its synthesis and applications with known principles of continuous flow chemistry to offer a forward-looking comparison with relevant alternatives.
This compound is a versatile chelating and crystallization-inhibiting agent with applications in nuclear waste management, materials science, and potentially in pharmaceuticals as an inhibitor of crystallization.[1] Its performance in these roles suggests its potential for integration into modern continuous manufacturing processes, which offer significant advantages in terms of safety, efficiency, and product consistency over traditional batch methods.
Comparison of Synthesis Methodologies and Properties
This compound and its common alternatives, such as Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA), are typically produced via batch processes. However, the principles of continuous flow synthesis are readily applicable to these chemistries, promising enhanced control and efficiency. Below is a comparison of their synthesis and key properties.
| Feature | This compound (NTAamide) | Ethylenediaminetetraacetic acid (EDTA) | Nitrilotriacetic acid (NTA) |
| Primary Function | Chelating agent, crystallization inhibitor | Chelating agent | Chelating agent, co-generated in EDTA synthesis[2][3] |
| Key Applications | Selective extraction of trivalent actinides, inhibition of crystallization in porous materials and of L-cystine (kidney stones).[1] | Metal ion removal in various industries, water softening, food preservative, medicine. | Water softening, detergents, complexometric titrations.[3] |
| Conventional Synthesis | Acid hydrolysis of nitrilotriacetic acid; Reaction of a polyhydroxy ester of nitrilotriacetic acid with ammonia.[1][4] | Reaction of ethylenediamine with formaldehyde and a cyanide source.[2] | Reaction of ammonia, formaldehyde, and a cyanide source.[3] |
| Proposed Continuous Synthesis | Continuous amidation of a nitrilotriacetic acid ester in a flow reactor. | Continuous reaction of ethylenediamine, formaldehyde, and cyanide in a multi-stage flow reactor system. | Continuous reaction of ammonia, formaldehyde, and cyanide in a flow reactor. A continuous process for its precursor, nitrilotriacetonitrile, has been patented. |
| Key Advantages in Continuous Flow | Potentially higher yield and purity, improved safety by minimizing the accumulation of hazardous intermediates, faster process development. | Well-understood chemistry adaptable to flow, potential for in-line purification to remove NTA byproduct. | As a byproduct of EDTA synthesis, a continuous process could allow for its efficient separation and purification. |
Performance Comparison in a Continuous Process
| Performance Metric | This compound (Proposed Continuous) | Alternatives (EDTA, NTA in Continuous Process) |
| Yield & Purity | Expected to be high due to precise control over stoichiometry, residence time, and temperature, minimizing side reactions. | Can be high, but the synthesis of EDTA often produces NTA as an impurity, which would require an efficient in-line separation step in a continuous process.[2][3] |
| Throughput | Scalable by operating the flow reactor for longer durations or by numbering up (running multiple reactors in parallel). | Similar scalability to NTAamide. |
| Safety | Enhanced safety due to small reactor volumes, minimizing the risk of thermal runaways, especially during exothermic amidation reactions. | Continuous processing can mitigate the risks associated with the use of cyanide and formaldehyde by keeping the instantaneous amount of hazardous material low. |
| Process Control | Real-time monitoring of reaction parameters (temperature, pressure, flow rate) allows for precise control and rapid optimization. | Well-established analytical techniques can be integrated for real-time monitoring of the reaction progress and purity. |
| Flexibility | The modular nature of flow reactors allows for easy modification of the setup to screen different reaction conditions or synthesize derivatives. | The synthesis of derivatives is possible, but may require significant re-optimization of the flow process. |
Experimental Protocols
Proposed Bench-Scale Continuous Synthesis of this compound
This protocol describes a hypothetical continuous process for the synthesis of this compound based on the amidation of a nitrilotriacetic acid ester.
Objective: To synthesize this compound in a continuous flow reactor with high yield and purity.
Materials:
-
Tri-ethyl nitrilotriacetate (or other suitable ester)
-
Anhydrous ammonia in a suitable solvent (e.g., ethanol)
-
Syringe pumps
-
Microreactor or packed bed reactor
-
Back pressure regulator
-
Collection vessel
-
In-line analytical equipment (e.g., IR or Raman spectroscopy) for reaction monitoring
Procedure:
-
Prepare a solution of tri-ethyl nitrilotriacetate in a suitable solvent.
-
Prepare a saturated solution of anhydrous ammonia in the same solvent.
-
Set up the continuous flow system as depicted in the workflow diagram below.
-
Use two separate syringe pumps to introduce the tri-ethyl nitrilotriacetate solution and the ammonia solution into a T-mixer.
-
The combined stream is then passed through a heated microreactor or packed bed reactor. The temperature and residence time are controlled to optimize the amidation reaction.
-
A back pressure regulator is used to maintain the pressure required to keep the ammonia in the solution at the reaction temperature.
-
The output from the reactor is cooled and collected in a collection vessel.
-
The progress of the reaction can be monitored in-line using spectroscopic methods.
-
The collected product stream is then subjected to purification, which could involve crystallization or chromatography, to isolate pure this compound.
Visualizations
References
Performance of Nitrilotriacetamide (NTAamide) in Minor Actinide Partitioning: A Comparative Guide
A comprehensive review of Nitrilotriacetamide's (NTAamide) efficacy in the separation of minor actinides from lanthanides, benchmarked against established and alternative solvent extraction agents. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on experimental data, detailed protocols, and mechanistic insights.
The separation of minor actinides (MAs), primarily americium (Am) and curium (Cm), from lanthanides (Ln) is a critical and challenging step in the partitioning and transmutation (P&T) strategy for the management of high-level nuclear waste. The chemical similarity between trivalent actinides and lanthanides necessitates the development of highly selective extractants. This compound (NTAamide) based ligands have emerged as promising candidates for this purpose. This guide provides a detailed comparison of the performance of NTAamide, particularly N,N,N',N',N'',N''-hexaoctylthis compound (HONTA), with other established and alternative extractants such as N,N,N',N'-tetraoctyldiglycolamide (TODGA) and octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).
Comparative Performance of Extractants
The efficiency of an extractant is primarily evaluated based on its distribution ratio (D), separation factor (SF), and overall recovery percentage of the target elements. The following tables summarize the quantitative performance of HONTA in comparison to TODGA and CMPO under various experimental conditions.
| Table 1: Performance Data for NTAamide (HONTA) | |||||
| Metric | Value | Aqueous Phase | Organic Phase | Contact Time | Temperature |
| Am Recovery | 94.9%[1] | 0.08 M HNO₃ | 0.05 M HONTA in n-dodecane | 14 hours (continuous) | Not Specified |
| Cm Recovery | 78.9%[1] | 0.08 M HNO₃ | 0.05 M HONTA in n-dodecane | 14 hours (continuous) | Not Specified |
| SF(Am/Eu) | >23.6[2] | 0.2 M HNO₃ | 0.5 M NTAamide in n-dodecane | Not Specified | Not Specified |
| SF(Cm/Nd) | ~2.5 | Not Specified | Not Specified | Not Specified | Not Specified |
| Table 2: Performance Data for TODGA | |||||
| Metric | Value | Aqueous Phase | Organic Phase | Contact Time | Temperature |
| Am Recovery | >99.99%[3][4] | PUREX raffinate | 0.2 M TODGA + TBP in TPH | 32 stages (continuous) | Not Specified |
| Cm Recovery | >99.99%[3][4] | PUREX raffinate | 0.2 M TODGA + TBP in TPH | 32 stages (continuous) | Not Specified |
| D(Am) | >100 | 0.5 M HNO₃ | 0.2 M TODGA in 5 vol% octanol in kerosene | 360 min | 22 °C ± 1 °C |
| D(Eu) | >100 | 0.5 M HNO₃ | 0.2 M TODGA in 5 vol% octanol in kerosene | 360 min | 22 °C ± 1 °C |
| SF(Eu/Am) | ~2 | 3 M HNO₃ | 0.02 M Cr6DGA in cyclohexanone | Not Specified | 25 ± 0.5 °C |
| Table 3: Performance Data for CMPO | |||||
| Metric | Value | Aqueous Phase | Organic Phase | Contact Time | Temperature |
| Trivalent Actinide Recovery | >99%[5][6] | Fast Reactor HAW | 0.2 M CMPO + 1.2 M TBP in n-dodecane | 16 stages (continuous) | Not Specified |
| D(Am) | ~10-100 | 1 M HNO₃ | 0.1 M CMPO + 1 M HDEHP in n-dodecane | Not Specified | Not Specified |
| D(Eu) | ~10-100 | 1 M HNO₃ | 0.1 M CMPO + 1 M HDEHP in n-dodecane | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for minor actinide partitioning using HONTA, TODGA, and CMPO.
HONTA Extraction Protocol
A continuous counter-current extraction was performed using mixer-settler extractors.[1]
-
Aqueous Feed: 0.08 M nitric acid (HNO₃) containing minor actinides (Am, Cm) and rare earth elements.
-
Organic Solvent: 0.05 M N,N,N',N',N'',N''-hexaoctylthis compound (HONTA) dissolved in n-dodecane.
-
Apparatus: Mixer-settler extractors.
-
Procedure: The aqueous feed and organic solvent were fed in a counter-current manner for 14 hours. The concentrations of the elements in the aqueous and organic phases were monitored to determine the extraction efficiency and separation factors.
TODGA Extraction Protocol (i-SANEX Process)
A continuous counter-current process was demonstrated using annular centrifugal contactors.
-
Aqueous Feed: Simulated Plutonium Uranium Refining by Extraction (PUREX) raffinate solution.
-
Organic Solvent: 0.2 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) with 5 vol% 1-octanol in a kerosene diluent.
-
Masking Agent: trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) was added to the feed to prevent co-extraction of Zr(IV) and Pd(II).[3]
-
Apparatus: 16-stage 1 cm annular centrifugal contactors.
-
Procedure: The process involved co-extraction of trivalent actinides and lanthanides, followed by selective stripping steps to separate the minor actinides.
CMPO Extraction Protocol (TRUEX Process)
The TRUEX (TRansUranic EXtraction) process is a well-established method for the separation of transuranic elements.[5][6]
-
Aqueous Feed: High-level liquid waste from fast reactor fuel reprocessing.
-
Organic Solvent: A mixture of 0.2 M octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and 1.2 M tri-n-butylphosphate (TBP) in n-dodecane.
-
Apparatus: Mixer-settler.
-
Procedure: The process involves the co-extraction of trivalent actinides and lanthanides from the acidic waste stream. This is followed by a stripping step using a citric acid-nitric acid formulation to recover the extracted elements.
Mechanistic Insights and Signaling Pathways
The selectivity of these extractants is governed by the nature of the donor atoms and the structural arrangement of the ligand, which dictates the stability of the formed metal-ligand complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Demonstration of a TODGA based Extraction Process for the Partitioning of Minor Actinides from a PUREX Raffinate [research.chalmers.se]
- 5. media.superevent.com [media.superevent.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Nitrilotriacetamide
FOR IMMEDIATE USE: This document provides critical safety protocols and logistical plans for the handling and disposal of Nitrilotriacetamide (CAS No. 4862-18-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
This compound is a chemical compound that requires careful handling to mitigate potential health risks. It is known to cause skin irritation and serious eye irritation.[1][2] Adherence to the following procedures is mandatory to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is required when handling this compound.[1]
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a full-face shield must be worn. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a suitable option. Inspect gloves for any signs of degradation or punctures before and after use. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A laboratory coat or chemical-resistant apron must be worn. In cases of potential significant exposure, a full-body chemical suit may be necessary. |
| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and in good working order.
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of solid this compound within a chemical fume hood to control dust.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Close the container tightly immediately after use.
3. Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
4. Post-Handling:
-
Decontaminate all surfaces and equipment used in the handling process.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated gloves, weighing paper, and other solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container for liquid chemical waste.
2. Containerization:
-
Use containers that are chemically compatible with this compound and any solvents used.
-
Label containers clearly with "Hazardous Waste" and the full chemical name "this compound".
3. Storage and Collection:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Arrange for collection by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully sweep or scoop up the material and place it into a labeled hazardous waste container.[1] Decontaminate the spill area. |
Safety and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
